molecular formula C11H6ClN B3070078 2-Chloro-3-ethynylquinoline CAS No. 1000782-65-9

2-Chloro-3-ethynylquinoline

Cat. No.: B3070078
CAS No.: 1000782-65-9
M. Wt: 187.62 g/mol
InChI Key: IVPMJQRHVZSWCP-UHFFFAOYSA-N
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Description

2-Chloro-3-ethynylquinoline is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a quinoline core, a scaffold renowned for its significant presence in bioactive molecules and pharmaceuticals . The reactive chlorine at the 2-position and the ethynyl group at the 3-position provide distinct handles for further synthetic elaboration, enabling researchers to construct complex molecular architectures for structure-activity relationship (SAR) studies . Quinoline derivatives are extensively investigated for their broad spectrum of biological activities. They serve as key precursors in developing novel compounds with potential antibacterial and antifungal properties . Specific quinoline-based molecules have demonstrated excellent activity against challenging Gram-positive bacteria and pathogens like P. aeruginosa , as well as promising antifungal efficacy against C. albicans . Furthermore, the quinoline scaffold is a fundamental building block in anticancer agent discovery . Researchers utilize similar structures to create molecules that induce apoptosis, inhibit angiogenesis, and disrupt cell migration in various cancer cell lines, including A549 lung cancer and MCF-7 breast cancer cells . The structural features of this compound make it a valuable template for designing target-specific ligands and for use in molecular docking studies to evaluate binding affinities with therapeutic protein targets . This compound is intended for use in biological screening, combinatorial chemistry, and as a precursor for synthesizing more complex, fused heterocyclic systems . Intended Use: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-ethynylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h1,3-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPMJQRHVZSWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-ethynylquinoline is a highly versatile synthetic intermediate that serves as a cornerstone for the construction of complex heterocyclic systems. Possessing two distinct and reactive functional handles—an electrophilic chloro-substituent at the C2 position and a nucleophilic, coupling-ready terminal alkyne at the C3 position—this molecule offers a rich platform for molecular diversification. The inherent electronic properties of the quinoline scaffold, particularly the electron-withdrawing nature of the ring nitrogen, activate the C2 position for nucleophilic aromatic substitution (SNAr), while the terminal alkyne is primed for a host of transformations including metal-catalyzed cross-coupling and cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and key reaction classes of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound whose structure marries the biologically significant quinoline core with synthetically valuable chloro and ethynyl groups. Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1000782-65-9
Molecular Formula C₁₁H₆ClN
Molecular Weight 187.63 g/mol
Exact Mass 187.0189 u
Appearance Colorless to white solid
Melting Point 114-115 °C
Topological Polar Surface Area 12.9 Ų
XLogP3 3.4

Synthesis of this compound

The most direct and common route to this compound begins with the readily available precursor, 2-chloro-3-formylquinoline. The transformation is a one-carbon homologation of the aldehyde to a terminal alkyne. While several methods exist, the Corey-Fuchs reaction or the Seyferth-Gilbert homologation (often via the Bestmann-Ohira modification) are the most reliable. The latter is often preferred for its milder conditions and higher yields with sensitive substrates.

The synthetic pathway involves two key stages:

  • Vilsmeier-Haack Cyclization: Substituted acetanilides are treated with a Vilsmeier reagent (generated from POCl₃ and DMF) to construct the 2-chloro-3-formylquinoline core.

  • Aldehyde-to-Alkyne Conversion: The resulting aldehyde is then converted to the terminal alkyne.

G cluster_0 Stage 1: Vilsmeier-Haack Cyclization cluster_1 Stage 2: Seyferth-Gilbert Homologation Acetanilide Acetanilide Formylquinoline 2-Chloro-3-formylquinoline Acetanilide->Formylquinoline POCl₃, DMF Ethynylquinoline This compound Formylquinoline->Ethynylquinoline 1. (MeO)₂P(O)CHN₂ (Ohira-Bestmann Reagent) 2. K₂CO₃, MeOH

Foreword: The Strategic Importance of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethynylquinoline

In the landscape of modern synthetic chemistry, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in pharmaceuticals, natural products, and functional materials.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The introduction of an ethynyl group at the C3 position, coupled with a reactive chloro-substituent at C2, transforms the simple quinoline core into a highly versatile and powerful building block. This compound is not merely a molecule; it is a molecular key, unlocking access to a diverse array of complex heterocyclic systems through subsequent cross-coupling, annulation, and click chemistry reactions. This guide provides a comprehensive, field-proven perspective on its synthesis, moving beyond mere procedural steps to elucidate the underlying principles and strategic considerations essential for successful and reproducible execution in a research and development setting.

Part 1: Strategic Analysis of Synthetic Pathways

The synthesis of this compound is most reliably achieved through a convergent strategy that hinges on the late-stage introduction of the fragile ethynyl moiety. Our analysis identifies the Sonogashira cross-coupling reaction as the premier method, offering high yields, excellent functional group tolerance, and mild reaction conditions.[4] This approach necessitates the prior synthesis of a di-functionalized quinoline precursor, typically a 2-chloro-3-haloquinoline.

The overall synthetic logic is visualized below.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction: C-C Bond Formation cluster_2 Final Deprotection Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) Acetanilide->Vilsmeier 1. Cyclization Formyl 2-Chloro-3-formylquinoline Vilsmeier->Formyl Amino 3-Amino-2-chloroquinoline Formyl->Amino 2. Reductive Amination or Multi-step Conversion Diazonium Diazonium Salt Intermediate Amino->Diazonium 3. Diazotization (NaNO₂, HCl) Iodo 2-Chloro-3-iodoquinoline Diazonium->Iodo 4. Sandmeyer Reaction (KI) Sonogashira Sonogashira Coupling Iodo->Sonogashira Product_TMS 2-Chloro-3-(trimethylsilylethynyl)quinoline Sonogashira->Product_TMS TMSA Trimethylsilylacetylene (TMSA) TMSA->Sonogashira Deprotection Base-mediated Deprotection (K₂CO₃) Product_TMS->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall Synthetic Workflow for this compound.

Precursor Synthesis: Crafting the 2-Chloro-3-iodoquinoline Scaffold

The journey begins with the construction of the quinoline ring itself. The Vilsmeier-Haack reaction is a robust and highly effective method for converting activated aromatic systems, such as acetanilides, into formylated heterocycles.[1][5]

  • Vilsmeier-Haack Cyclization: Acetanilide is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This powerful electrophile drives a cyclization and chlorination cascade, yielding 2-chloro-3-formylquinoline in a single, efficient step.[6] The mechanism is intricate, involving electrophilic attack on the enamide tautomer of the acetanilide, followed by cyclization and subsequent dehydration and chlorination.

  • Conversion to an Amino Group: The aldehyde at the C3 position is a versatile handle, but for iodination via the Sandmeyer reaction, it must be converted to an amino group. This transformation is typically a multi-step process involving, for example, formation of an oxime followed by reduction.

  • Sandmeyer Iodination: With 3-amino-2-chloroquinoline in hand, the classic Sandmeyer reaction provides a clean and high-yielding route to the desired 3-iodo intermediate.[7] The amine is first diazotized using sodium nitrite in a strong acid (e.g., HCl) at low temperatures (-15 to -10 °C) to form a diazonium salt. This unstable intermediate is then immediately treated with a solution of potassium iodide (KI), which displaces the diazonium group to install the iodine atom.[7] Maintaining cryogenic temperatures during diazotization is critical to prevent premature decomposition of the diazonium salt.

The Core Reaction: Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][8] It is the linchpin of this entire synthesis.

Mechanism and Key Parameters: The reaction proceeds through two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(L)₂-X Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Regeneration Product Ar-C≡C-R (Product) ReductElim->Product ArX Ar-I (Substrate) ArX->OxAdd CuX Cu(I)X CuAcetylide Cu-C≡C-R (Copper Acetylide) CuX->CuAcetylide Deprotonation Alkyne H-C≡C-R Alkyne->CuX Coordination Base Base Base->CuX CuAcetylide->Transmetal Transfers Acetylide to Palladium Complex

Caption: Simplified Catalytic Cycles of the Sonogashira Coupling Reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond of 2-chloro-3-iodoquinoline. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]

  • Copper Cycle: Copper(I) iodide acts as a co-catalyst. It reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a highly reactive copper acetylide intermediate. This species is responsible for transferring the acetylide group to the palladium center.[9]

  • Choice of Alkyne: While acetylene gas can be used, it is often cumbersome and hazardous on a lab scale. A more convenient and safer alternative is trimethylsilylacetylene (TMSA). The bulky TMS group also helps prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[9] The TMS group is easily removed in a subsequent step.

Final Step: TMS Deprotection

The concluding step is the removal of the trimethylsilyl protecting group. This is typically achieved under mild basic conditions, for instance, by stirring the TMS-protected product with potassium carbonate in methanol at room temperature. The reaction is clean, efficient, and yields the final this compound.

Part 2: Validated Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes rationale and checkpoints for ensuring success.

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline
  • Principle: Vilsmeier-Haack formylation and cyclization of acetanilide. This protocol is adapted from established procedures.[1][6]

  • Safety: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap (e.g., a calcium chloride tube followed by a base trap), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exotherm. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

  • Substrate Addition: Add acetanilide (1 equivalent) portion-wise to the reaction mixture.

  • Reaction: After the addition, remove the ice bath and heat the mixture to 80-90 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This step is highly exothermic and should be done slowly.

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain 2-chloro-3-formylquinoline as a crystalline solid.

Protocol 2: Synthesis of 2-Chloro-3-iodoquinoline
  • Principle: This multi-step conversion first generates the 3-amino precursor, which is then subjected to a Sandmeyer reaction. The procedure for the Sandmeyer step is analogous to that used for similar heterocyclic systems.[7]

  • Note: The conversion of the formyl group to an amine is presented here conceptually. A common route involves forming the oxime with hydroxylamine hydrochloride, followed by reduction (e.g., with zinc in acetic acid or catalytic hydrogenation).

  • Synthesis of 3-Amino-2-chloroquinoline: Convert 2-chloro-3-formylquinoline to 3-amino-2-chloroquinoline using a standard method such as reductive amination or oxime reduction. Purify the amine by column chromatography or recrystallization.

  • Diazotization: To a solution of 3-amino-2-chloroquinoline (1 equivalent) in concentrated hydrochloric acid (37%, ~4 mL per 500 mg of amine), cool the mixture to -15 °C using an acetone/dry ice bath. Add a solution of sodium nitrite (1.5 equivalents) in water dropwise, ensuring the internal temperature does not rise above -10 °C. Stir for 15-20 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (KI, 3 equivalents) in water. Add this solution dropwise to the cold diazonium salt solution, again maintaining the temperature below -5 °C.

  • Reaction Completion: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours. Nitrogen gas evolution will be observed.

  • Work-up and Purification: Quench the reaction by carefully adjusting the pH to ~11 with 10 M NaOH. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (Eluent: 8:2 Cyclohexane/Ethyl Acetate) to yield 2-chloro-3-iodoquinoline.

Protocol 3: Sonogashira Coupling with TMSA
  • Principle: Palladium/copper-catalyzed cross-coupling of 2-chloro-3-iodoquinoline with trimethylsilylacetylene. The reaction should be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.[9]

  • Reaction Setup: To a Schlenk flask, add 2-chloro-3-iodoquinoline (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, 5 equivalents) and anhydrous, degassed tetrahydrofuran (THF, as solvent). Stir to dissolve.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.5 equivalents) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting halide is consumed.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-chloro-3-(trimethylsilylethynyl)quinoline, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 4: TMS Deprotection
  • Principle: Mild base-catalyzed cleavage of the silicon-carbon bond.

  • Reaction Setup: Dissolve the crude 2-chloro-3-(trimethylsilylethynyl)quinoline (1 equivalent) in methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel to obtain pure this compound.

Part 3: Data and Characterization

Accurate characterization is paramount for validating the synthesis. The following data serves as a benchmark for product identification.

Parameter Value Reference
Molecular Formula C₁₁H₆ClN[10]
Molecular Weight 187.63 g/mol [10]
Appearance Off-white to yellow solidN/A
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 3.50 (s, 1H).Predicted Data[11]
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 145.2, 138.0, 130.5, 129.0, 128.2, 127.8, 127.5, 118.0, 82.5, 80.0.Predicted Data[11]
Mass Spec (EI) m/z 187 (M⁺), 189 (M+2)⁺ (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)[10]

Part 4: Troubleshooting and Safety

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Vilsmeier Rxn Incomplete reaction; impure reagents; insufficient heating.Ensure anhydrous conditions. Check purity of POCl₃ and DMF. Increase reaction time or temperature slightly.
Low Yield in Sonogashira Rxn Catalyst deactivation (oxygen); impure halide; insufficient base.Degas all solvents and reagents thoroughly. Use freshly purified 2-chloro-3-iodoquinoline. Increase amount of base if necessary.
Glaser Homocoupling Observed Presence of oxygen; insufficient alkyne; catalyst ratio.Maintain a strict inert atmosphere. Use a slight excess of the terminal alkyne. Use a TMS-protected alkyne.
Incomplete TMS Deprotection Insufficient base or reaction time; inactive base.Add more K₂CO₃ or switch to a stronger base like TBAF if needed. Increase reaction time.

Critical Safety Considerations:

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Palladium Catalysts: Can be pyrophoric, especially Pd/C. Handle with care, avoiding inhalation of dust.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

  • Alkynes: Terminal alkynes, especially acetylene itself, can be explosive under certain conditions. Handle with care and avoid heat and pressure.

References

Core Chemical Identifiers and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-ethynylquinoline

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This versatile heterocyclic compound is a valuable building block in modern organic synthesis, offering two distinct and highly reactive functional handles for the construction of complex molecular architectures. Its quinoline core is a "privileged scaffold" in medicinal chemistry, frequently associated with a wide array of biological activities.

This compound is a solid organic compound whose identity and key properties are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

IdentifierValueSource
CAS Number 1000782-65-9--INVALID-LINK--
MDL Number MFCD10699529--INVALID-LINK--
Molecular Formula C₁₁H₆ClN--INVALID-LINK--
Molecular Weight 187.62 g/mol --INVALID-LINK--
IUPAC Name This compoundN/A
Monoisotopic Mass 187.0189 u--INVALID-LINK--
XLogP3 3.4--INVALID-LINK--
Physical State Colorless Solid--INVALID-LINK--[1]
Melting Point 114-115 °C--INVALID-LINK--[1]

Synthesis and Mechanistic Insights

The preparation of this compound is efficiently achieved via a two-step sequence starting from the readily available 2-chloroquinoline-3-carbaldehyde. This precursor is synthesized through the Vilsmeier-Haack cyclization of acetanilides.[2][3] The transformation of the aldehyde to the alkyne is a robust and high-yielding process.

The causality behind this synthetic choice is rooted in the reliability of the Corey-Fuchs-type reaction to generate a dibromo-vinyl intermediate, followed by an elimination reaction to furnish the terminal alkyne. This method avoids the direct and often challenging ethynylation of a halogenated quinoline at the 3-position.

G start 2-Chloroquinoline-3-carbaldehyde step1_reagents CBr₄, PPh₃ DCM, 0 °C to RT start->step1_reagents Step 1: Corey-Fuchs Reaction intermediate 2-Chloro-3-(2,2-dibromovinyl)quinoline step1_reagents->intermediate step2_reagents Na₂S·9H₂O DMSO, 20 °C intermediate->step2_reagents Step 2: Elimination product This compound step2_reagents->product

Synthetic workflow for this compound.
Detailed Experimental Protocol

The following protocol is adapted from a validated procedure and serves as a reliable method for laboratory-scale synthesis.[1] Every step is designed for high conversion and straightforward purification.

Step 1: Synthesis of 2-Chloro-3-(2,2-dibromovinyl)quinoline

  • Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 0.191 g) in dichloromethane (DCM, 3 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add carbon tetrabromide (CBr₄, 2.0 mmol, 0.662 g) and triphenylphosphine (PPh₃, 2.0 mmol, 0.524 g) to the cooled solution.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 60 minutes, allowing it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, evaporate the DCM under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:99 v/v) as the eluent to yield the dibromo-vinyl intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, dissolve the 2-chloro-3-(2,2-dibromovinyl)quinoline intermediate (1.0 mmol, 344 mg) in dimethyl sulfoxide (DMSO, 2.0 mL) at 20 °C.

  • Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 0.5 mmol, 120.0 mg) to the solution. The use of a sub-stoichiometric amount of the base is a key feature of this specific transformation.

  • Reaction Execution: Stir the mixture for 2 hours at 20 °C. Monitor consumption of the starting material by TLC.

  • Work-up and Purification: After the reaction is complete, add water and a few drops of acetic acid. Extract the product into ethyl acetate. Wash the organic phase with water, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Product Isolation: Purify the crude residue by column chromatography (hexane/ethyl acetate, 99:1 v/v) to obtain this compound as a colorless solid (75% yield).[1]

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. The following spectroscopic data provides a definitive fingerprint for this compound.[1]

SpectroscopyData (Solvent: CDCl₃)Assignment and Interpretation
¹H NMR δ 8.34 (s, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.73-7.80 (m, 2H), 7.56-7.61 (m, 1H), 3.49 (s, 1H)The sharp singlet at 8.34 ppm corresponds to the proton at the C4 position. The singlet at 3.49 ppm is characteristic of the terminal acetylenic proton. The remaining multiplets between 7.56-8.01 ppm are assigned to the protons on the benzo-fused ring.
¹³C NMR δ 149.2, 146.3, 138.5, 131.4, 130.9, 128.6, 127.6, 126.4, 116.2, 83.4, 78.9The signals at 83.4 and 78.9 ppm are indicative of the two sp-hybridized carbons of the alkyne. The remaining nine signals correspond to the carbons of the quinoline ring system.
HRMS (ESI) m/z [M+H]⁺: Found 188.0272, Calculated 188.0267High-resolution mass spectrometry confirms the elemental composition (C₁₁H₆ClN) with high accuracy.

Chemical Reactivity and Applications in Drug Development

This compound is not merely a final product but a strategic intermediate for diversification. The quinoline scaffold itself is found in numerous FDA-approved drugs and is associated with a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4][5] This compound provides two orthogonal reactive sites for building molecular complexity.

  • The 2-Chloro Position: This site is susceptible to nucleophilic aromatic substitution (SₙAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille couplings), allowing for the introduction of various aryl, heteroaryl, or amine substituents.

  • The 3-Ethynyl Position: The terminal alkyne is a versatile functional group. It readily participates in Sonogashira couplings to extend the carbon framework, copper-catalyzed azide-alkyne cycloadditions (Click Chemistry) to form triazoles, and various other addition reactions.[6]

The ability to selectively functionalize either position makes this molecule a powerful tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

G main This compound reagent1 R-B(OH)₂ Pd Catalyst main->reagent1 @ C2-Cl reagent2 R-N₃ Cu(I) Catalyst main->reagent2 @ C3-Alkyne reagent3 R-X (Aryl Halide) Pd/Cu Catalysts main->reagent3 product1 Suzuki Coupling Product (2-Aryl-3-ethynylquinoline) reagent1->product1 product2 Click Chemistry Product (Triazole Derivative) reagent2->product2 product3 Sonogashira Coupling Product (Internal Alkyne) reagent3->product3

Key reaction pathways for this compound.

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory.

  • Hazard Statements: H302 (Harmful if swallowed).

  • Signal Word: Warning.

  • Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

Molecular weight and formula of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-ethynylquinoline for Advanced Research and Drug Development

As a foundational scaffold in modern medicinal chemistry, this compound presents a unique combination of reactive sites, enabling the synthesis of a diverse array of complex heterocyclic compounds. This guide provides an in-depth examination of its core properties, synthesis, characterization, and strategic applications for professionals in chemical research and drug discovery.

Core Physicochemical Properties

This compound is a substituted quinoline, a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring. The strategic placement of a chloro group at the 2-position and an ethynyl group at the 3-position makes it a highly versatile building block. The chloro atom can act as a leaving group in nucleophilic substitution reactions, while the terminal alkyne (ethynyl group) is primed for a variety of coupling reactions.

PropertyValueSource(s)
Molecular Formula C₁₁H₆ClN[1][2]
Molecular Weight 187.62 g/mol [2]
Monoisotopic Mass 187.0188769 Da[2]
CAS Number 1000782-65-9[1]
MDL Number MFCD10699529[1]
Heavy Atom Count 13[2]
Rotatable Bond Count 1[2]

Synthesis Pathway: The Vilsmeier-Haack Approach

The synthesis of 2-chloro-3-substituted quinolines is most effectively achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[3][4] This approach offers high yields and a straightforward pathway from readily available starting materials like substituted acetanilides.

The process begins with the in situ formation of the Vilsmeier reagent (chloroiminium ion) from a mixture of phosphorus oxychloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF). This electrophilic species then reacts with an acetanilide to induce cyclization and form the 2-chloro-3-formylquinoline intermediate. This intermediate is the direct precursor to the target compound. While the direct synthesis to the ethynyl derivative is specific, the foundational steps are well-established for creating the 2-chloroquinoline-3-carbaldehyde core.[5][6]

Conceptual Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation cluster_2 Final Modification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Intermediate 2-Chloro-3-formylquinoline Intermediate Vilsmeier->Intermediate Reacts with Acetanilide Substituted Acetanilide Acetanilide->Intermediate Cyclization/ Formylation Modification Corey-Fuchs or Sonogashira-type Reaction Intermediate->Modification FinalProduct This compound Modification->FinalProduct G cluster_reactions Key Chemical Transformations cluster_derivatives Resulting Compound Classes cluster_applications Potential Therapeutic Areas core This compound Cl at C2 C≡CH at C3 sonogashira Sonogashira Coupling (Pd/Cu catalyzed) core:f2->sonogashira click_chem Click Chemistry (CuAAC) core:f2->click_chem nucleophilic Nucleophilic Aromatic Substitution (SNAr) core:f1->nucleophilic alkynes Substituted Alkynes (e.g., Arylquinolines) sonogashira->alkynes triazoles 1,2,3-Triazoles click_chem->triazoles amines_ethers Amines, Ethers, Thioethers (at C2 position) nucleophilic->amines_ethers anticancer Anticancer Agents alkynes->anticancer antimalarial Antimalarial Drugs alkynes->antimalarial antimicrobial Antimicrobial Compounds triazoles->antimicrobial amines_ethers->anticancer amines_ethers->antimicrobial

References

An In-depth Technical Guide to 2-Chloro-3-ethynylquinoline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-ethynylquinoline, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the historical context of its synthetic precursors, details robust and contemporary synthetic methodologies for its preparation, provides a thorough characterization of its physicochemical properties, and explores its applications in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this versatile quinoline derivative.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile. This compound is a particularly valuable derivative due to the orthogonal reactivity of its two key functional groups: the 2-chloro substituent, which is susceptible to nucleophilic aromatic substitution, and the 3-ethynyl group, which can participate in a wide array of carbon-carbon bond-forming reactions, most notably "click" chemistry and Sonogashira couplings. This dual functionality makes it a powerful intermediate for the construction of complex molecular architectures.

Discovery and History of Synthesis: A Tale of Two Functional Groups

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies for the functionalization of the quinoline nucleus. While a singular "discovery" event is not documented, its history is best understood as an evolution of synthetic strategies, beginning with its logical precursor, 2-chloro-3-formylquinoline.

The synthesis of 2-chloro-3-formylquinolines was significantly advanced by the work of Meth-Cohn and his group, who utilized the Vilsmeier-Haack reaction.[1] This reaction involves the formylation and cyclization of acetanilides in the presence of a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF), to yield the 2-chloro-3-formylquinoline core.[1]

The subsequent transformation of the formyl group into an ethynyl group represents the key step in the synthesis of this compound. A highly effective method for this one-carbon homologation is the Corey-Fuchs reaction.[2] This two-step process involves the conversion of the aldehyde to a dibromo-olefin, followed by elimination to form the terminal alkyne.[2]

Synthetic Methodologies: From Precursor to Product

The synthesis of this compound is a two-stage process, beginning with the preparation of the key intermediate, 2-chloro-3-formylquinoline, followed by its conversion to the target molecule.

Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a reliable route to 2-chloro-3-formylquinolines from readily available acetanilides.[1]

Experimental Protocol:

  • To a solution of the desired acetanilide (1.0 eq.) in dry dimethylformamide (DMF) (3.0 eq.) at 0-5 °C, phosphorus oxychloride (POCl₃) (7.0 eq.) is added dropwise with stirring.

  • The reaction mixture is then heated to 80-90 °C for 4-16 hours.

  • After completion, the mixture is poured onto crushed ice and stirred for 1 hour.

  • The resulting solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Synthesis of this compound via Corey-Fuchs Reaction

The conversion of 2-chloro-3-formylquinoline to this compound can be efficiently achieved using a one-pot Corey-Fuchs-type reaction.

Experimental Protocol:

  • To a stirred solution of triphenylphosphine (PPh₃) (2.0 eq.) in dry dichloromethane (DCM) at 0 °C, carbon tetrabromide (CBr₄) (1.0 eq.) is added portion-wise, and the mixture is stirred for 30 minutes.

  • A solution of 2-chloro-3-formylquinoline (1.0 eq.) in dry DCM is then added dropwise, and the reaction is stirred at 0 °C for 2 hours.

  • The reaction mixture is then cooled to -78 °C, and a solution of n-butyllithium (n-BuLi) in hexanes (2.5 M, 2.2 eq.) is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow Acetanilide Acetanilide Formylquinoline 2-Chloro-3-formylquinoline Acetanilide->Formylquinoline Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Ethynylquinoline This compound Formylquinoline->Ethynylquinoline Corey-Fuchs Reaction Corey_Fuchs_Reagents Corey-Fuchs Reagents (CBr₄, PPh₃, n-BuLi)

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

This compound is typically isolated as a colorless solid. Its structure and purity are confirmed by standard analytical techniques.

Table 1: Spectroscopic Data for this compound [1]

Technique Data
¹H NMR (300 MHz, CDCl₃) δ/ppm: 8.34 (s, 1H), 8.01 (d, J= 8.4 Hz, 1H), 7.80-7.73 (m, 2H), 7.61-7.56 (m, 1H), 3.49 (s, 1H).
¹³C NMR (75 MHz, CDCl₃) δ/ppm: 149.2, 146.3, 138.5, 131.4, 130.9, 128.6, 127.6, 126.4, 116.2, 83.4, 78.9.
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₁H₆ClN: 188.0267; found: 188.0272.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a highly valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry

The quinoline core is a well-established pharmacophore, and the introduction of the ethynyl group at the 3-position opens up avenues for the synthesis of novel drug candidates. The alkyne can be readily derivatized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to introduce a variety of substituents, including triazole rings, which are themselves important pharmacophores. The 2-chloro position can be subsequently modified through nucleophilic substitution to further elaborate the molecular structure and modulate biological activity. This modular approach is highly amenable to the generation of compound libraries for high-throughput screening. For example, 2-chloroquinoline-based compounds have been investigated as potential inhibitors of SARS-CoV-2 proteases.[3]

Organic Synthesis and Materials Science

As a versatile synthetic intermediate, this compound can be used in the construction of complex polycyclic aromatic systems and conjugated materials. The ethynyl group can participate in polymerization reactions or be used as a handle for surface functionalization. The combination of the rigid quinoline scaffold and the linear ethynyl moiety can lead to materials with interesting photophysical and electronic properties.

Applications Ethynylquinoline This compound Medicinal_Chemistry Medicinal Chemistry Ethynylquinoline->Medicinal_Chemistry Drug Discovery (e.g., Antiviral Agents) Organic_Synthesis Organic Synthesis Ethynylquinoline->Organic_Synthesis Synthesis of Complex Heterocycles Materials_Science Materials Science Ethynylquinoline->Materials_Science Development of Conjugated Materials

Caption: Applications of this compound.

Conclusion

This compound stands as a testament to the power of synthetic chemistry to create novel molecular tools for scientific advancement. Its preparation, rooted in classic organic reactions like the Vilsmeier-Haack and Corey-Fuchs reactions, provides a robust and versatile platform for the development of new therapeutics and functional materials. The strategic combination of a reactive chloro group and a versatile ethynyl group on the privileged quinoline scaffold ensures that this compound will continue to be a valuable asset in the arsenal of synthetic chemists for years to come.

References

Potential Biological Activity of 2-Chloro-3-ethynylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This technical guide explores the potential biological activities of a specific, yet lesser-studied derivative: 2-Chloro-3-ethynylquinoline. By synthesizing data from structurally related quinoline compounds, this document provides a forward-looking perspective on its potential as an anticancer and antimicrobial agent. We delve into the rationale behind these predicted activities, propose detailed experimental protocols for their validation, and visualize potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of novel quinoline derivatives.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a bicyclic aromatic heterocycle, is a prominent pharmacophore in drug discovery.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The subject of this guide, this compound, possesses two key features that suggest significant biological potential: a chlorine atom at the C2 position and an ethynyl group at the C3 position. The 2-chloro substituent is a known modulator of activity in many quinoline-based compounds, while the ethynyl group is a reactive moiety that can potentially engage in covalent interactions with biological targets.

Predicted Biological Activities and Rationale

While direct studies on this compound are limited, a strong case for its potential anticancer and antimicrobial activities can be built upon the extensive research into its structural analogs.

Potential Anticancer Activity

Quinoline derivatives are well-established as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[4][5][6] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes like cell proliferation and the induction of programmed cell death (apoptosis).[1][4]

Rationale for Anticancer Potential:

  • Structural Similarity to Known Anticancer Agents: Numerous 2-chloroquinoline derivatives have been synthesized and shown to possess potent cytotoxic effects. For instance, derivatives of 2-chloro-3-formylquinoline have been evaluated for their anticancer properties.[7] The 2-chloro group is often a key feature in compounds designed as kinase inhibitors, a major class of anticancer drugs.[1]

  • The Role of the Ethynyl Group: The ethynyl group is a versatile functional group in medicinal chemistry. It can act as a pharmacophore, participating in hydrogen bonding or other non-covalent interactions within a target's active site. More significantly, it can act as a "warhead" for targeted covalent inhibitors. This is particularly relevant for inhibiting enzymes with a nucleophilic residue (like cysteine) in their active site, a common feature of many kinases and proteases implicated in cancer.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many quinoline-based anticancer agents target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and proliferation.[1] this compound could potentially act as a kinase inhibitor, with the ethynyl group forming a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.

  • Induction of Apoptosis: The compound could trigger apoptosis in cancer cells through various signaling pathways. This could involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[8]

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs, like quinine and chloroquine, being based on this scaffold.[9][10][11] More broadly, quinoline derivatives have shown activity against a range of bacteria and fungi.[3][9][12][13]

Rationale for Antimicrobial Potential:

  • Broad-Spectrum Antimicrobial Scaffold: The quinoline core is a well-established platform for the development of antibacterial and antifungal agents.[9][12][13]

  • Activity of 2-Chloroquinolines: The presence of a chlorine atom at the 2-position has been associated with antimicrobial activity in various quinoline derivatives.[14]

Potential Mechanisms of Action:

  • Inhibition of Essential Bacterial Enzymes: The compound could target and inhibit crucial bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are essential for DNA replication and repair. This is a common mechanism for quinolone antibiotics.

  • Disruption of Cell Wall Integrity: Some quinoline derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[13]

  • Inhibition of Biofilm Formation: The compound might inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Proposed Experimental Workflows for Activity Validation

To empirically validate the predicted biological activities of this compound, a systematic, multi-tiered screening approach is recommended.

Anticancer Activity Evaluation

A standard workflow for assessing the anticancer potential of a novel compound involves a series of in vitro assays.[15][16]

anticancer_workflow cluster_invitro In Vitro Evaluation start This compound mtt MTT Assay (Cytotoxicity Screening) start->mtt Treat various cancer cell lines ic50 IC50 Determination mtt->ic50 Quantify potency apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis Investigate mode of cell death cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle Determine effect on cell cycle progression mechanism Mechanistic Studies (e.g., Kinase Inhibition Assay) cell_cycle->mechanism Elucidate specific molecular target

Caption: Proposed workflow for in vitro evaluation of anticancer activity.

Detailed Protocols:

Protocol 3.1.1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a primary screening tool to assess the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]

  • Materials:

    • This compound (dissolved in DMSO)

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[8]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

    • Sterile 96-well flat-bottom plates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration.[17]

Protocol 3.1.2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Materials:

    • FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry.

Antimicrobial Activity Evaluation

Standard methods for determining the antimicrobial efficacy of a compound include broth dilution and disk diffusion assays.[19][20][21]

antimicrobial_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing start This compound broth_dilution Broth Microdilution Assay start->broth_dilution disk_diffusion Disk Diffusion Assay start->disk_diffusion mic Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc Further characterization zone_inhibition Measure Zone of Inhibition disk_diffusion->zone_inhibition

Caption: Workflow for assessing antimicrobial susceptibility.

Detailed Protocols:

Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][22][23]

  • Materials:

    • This compound

    • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microplates

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation and Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[23]

Protocol 3.2.2: Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[19]

  • Materials:

    • This compound

    • Bacterial strains

    • Mueller-Hinton Agar (MHA) plates

    • Sterile paper disks

  • Procedure:

    • Plate Inoculation: Evenly spread a standardized bacterial inoculum onto the surface of an MHA plate.

    • Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the organism to the compound.[21]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related quinoline compounds, we can hypothesize the involvement of this compound in specific cellular signaling pathways.

Anticancer Signaling Pathway: Potential EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation.[1] Many quinoline-based inhibitors target this pathway.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Compound This compound Compound->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally similar quinoline derivatives, there is a strong rationale to investigate its potential as both an anticancer and antimicrobial compound. The presence of the 2-chloro and 3-ethynyl moieties suggests the possibility of potent and potentially covalent mechanisms of action.

The experimental workflows and protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis of this compound and its analogs, followed by the proposed in vitro screening. Positive hits from these initial screens would warrant further investigation into their mechanisms of action, in vivo efficacy, and toxicological profiles. The exploration of this and other novel quinoline derivatives holds significant promise for the future of drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-ethynylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-ethynylquinoline derivatives represent a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their unique structural motif, featuring a reactive chlorine atom at the 2-position and a customizable ethynyl group at the 3-position, allows for diverse chemical modifications, making them highly valuable precursors in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic methodologies for preparing these important derivatives, with a particular focus on the Sonogashira cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and characterization data are presented to equip researchers with the practical knowledge required for the successful synthesis and application of these compounds.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a prominent feature in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the C2 position and an ethynyl group at the C3 position of the quinoline core significantly enhances its synthetic utility. The 2-chloro substituent acts as a versatile leaving group for nucleophilic substitution reactions, while the terminal alkyne of the ethynyl group is amenable to a variety of transformations, most notably carbon-carbon bond-forming reactions. This dual reactivity makes 2-chloro-3-ethynylquinolines powerful intermediates for the construction of complex molecular architectures.

The primary application of these derivatives lies in their role as precursors for the synthesis of fused heterocyclic systems and other complex quinoline-based compounds. For instance, they are key starting materials for the preparation of furo[2,3-b]quinolines, pyrano[2,3-b]quinolines, and other polycyclic aromatic compounds with potential therapeutic applications.[3] Furthermore, the rigid, linear nature of the ethynyl group makes these derivatives attractive for the development of novel organic materials with interesting photophysical and electronic properties.

Synthetic Strategies: A Focus on Sonogashira Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound derivatives is the Sonogashira cross-coupling reaction.[4][5] This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this guide, the key reaction is the coupling of a 2-chloro-3-haloquinoline (typically iodo or bromo) or a 2-chloro-3-triflatequinoline with a suitable terminal alkyne. However, the direct Sonogashira coupling of 2,3-dichloroquinolines with terminal alkynes has also been reported, offering a more direct route.[6]

The Sonogashira Coupling Reaction: Mechanism and Key Parameters

The Sonogashira coupling reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. The catalytic cycle is believed to involve two interconnected cycles, one for palladium and one for copper.

Simplified Catalytic Cycle of the Sonogashira Reaction:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)-X L2 OA->PdII TM Transmetalation PdII->TM PdII_alkyne R-Pd(II)-C≡CR' L2 TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 R-C≡CR' CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Alkyne H-C≡CR' Alkyne->CuX Base Cu_acetylide->TM Enters Pd Cycle

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Key Reaction Parameters:

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being the most common.[5] The choice of ligand can significantly influence the reaction efficiency.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation and side reactions. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[1]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.

Alternative Synthetic Routes

While the Sonogashira coupling is the dominant method, other synthetic strategies have been explored. These include:

  • Vilsmeier-Haack Reaction: The synthesis of the precursor 2-chloro-3-formylquinolines is often achieved through the Vilsmeier-Haack reaction of acetanilides.[7][8][9] The resulting aldehyde can then be converted to the ethynyl group through various multi-step sequences.

  • Domino Reactions: More complex domino reactions involving Sonogashira coupling followed by intramolecular cyclization have been developed to construct intricate quinoline-based architectures in a single pot.[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative this compound derivative via a Sonogashira coupling reaction.

Synthesis of 2,3-Dichloroquinoline (Starting Material)

The synthesis of the 2,3-dichloroquinoline precursor is a critical first step. While various methods exist, a common approach involves the cyclization and chlorination of an appropriate aniline derivative.

Experimental Workflow for Starting Material Synthesis:

Starting_Material_Workflow cluster_0 Starting Material Preparation Acetanilide Substituted Acetanilide Reaction1 Cyclization & Chlorination Acetanilide->Reaction1 Vilsmeier Vilsmeier-Haack Reagent (DMF, POCl₃ or PCl₅) Vilsmeier->Reaction1 Chloroformylquinoline 2-Chloro-3-formylquinoline Reaction1->Chloroformylquinoline Chlorination Further Chlorination (e.g., with SOCl₂) Chloroformylquinoline->Chlorination Dichloroquinoline 2,3-Dichloroquinoline Chlorination->Dichloroquinoline

Caption: General workflow for the synthesis of the 2,3-dichloroquinoline starting material.

Sonogashira Coupling of 2,3-Dichloroquinoline with a Terminal Alkyne

Materials:

  • 2,3-Dichloroquinoline

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,3-dichloroquinoline (1.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add the anhydrous, deoxygenated solvent (e.g., THF) via syringe.

  • Add freshly distilled triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Finally, add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, hence the need for an inert atmosphere.

  • Anhydrous Conditions: Water can lead to side reactions and catalyst deactivation.

  • Freshly Distilled Amine: The purity of the amine base is crucial as impurities can poison the catalyst.

  • Excess Alkyne: A slight excess of the terminal alkyne is often used to ensure complete consumption of the starting halide.

Characterization of this compound Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C≡C stretch of the alkyne.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Table 1: Representative Spectroscopic Data for a this compound Derivative

Technique Characteristic Signals
¹H NMR Aromatic protons of the quinoline ring (typically in the range of 7.5-8.5 ppm). A singlet for the acetylenic proton (if present, around 3.0-3.5 ppm).
¹³C NMR Signals for the quinoline ring carbons. Two distinct signals for the alkyne carbons (typically in the range of 80-100 ppm).
IR (cm⁻¹) A sharp, weak to medium absorption band around 2100-2260 cm⁻¹ for the C≡C stretching vibration. A band around 3300 cm⁻¹ for the ≡C-H stretch if it is a terminal alkyne.
Mass Spec (m/z) A molecular ion peak corresponding to the calculated molecular weight. Isotopic pattern characteristic of a chlorine-containing compound.

Applications and Future Directions

The this compound scaffold is a gateway to a vast chemical space with significant potential in drug discovery and materials science.

Logical Relationship of Synthesis to Application:

Application_Flow cluster_1 Synthetic Utility and Applications Core This compound Core Scaffold Sonogashira Sonogashira Coupling Core->Sonogashira Other_Rxns Other Transformations (e.g., Click Chemistry, Cyclizations) Core->Other_Rxns Fused_Systems Fused Heterocyclic Systems Sonogashira->Fused_Systems Functional_Materials Conjugated Polymers & Functional Materials Sonogashira->Functional_Materials Bioactive Biologically Active Molecules Other_Rxns->Bioactive Fused_Systems->Bioactive Mat_Sci Materials Science Functional_Materials->Mat_Sci Drug_Dev Drug Development Bioactive->Drug_Dev

Caption: The central role of 2-chloro-3-ethynylquinolines in accessing diverse applications.

Future research in this area will likely focus on:

  • Development of more sustainable and efficient catalytic systems: This includes the use of greener solvents, lower catalyst loadings, and milder reaction conditions.

  • Expansion of the substrate scope: Exploring the coupling of a wider variety of terminal alkynes and quinoline precursors.

  • Asymmetric synthesis: The development of enantioselective methods for the synthesis of chiral this compound derivatives.

  • Exploration of novel applications: Investigating the potential of these compounds in areas such as organic electronics, sensor technology, and as probes for biological systems.

Conclusion

The synthesis of this compound derivatives, primarily through the robust and versatile Sonogashira cross-coupling reaction, provides a powerful platform for the generation of molecular diversity. This in-depth guide has provided the foundational knowledge, from mechanistic understanding to practical experimental protocols, necessary for researchers to confidently engage in the synthesis and application of this important class of compounds. The continued exploration of their chemistry will undoubtedly lead to the discovery of novel molecules with significant scientific and technological impact.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethynylquinoline: Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-ethynylquinoline is a pivotal building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic strategies for its preparation, with a primary focus on the identification and utilization of key precursor molecules. We will delve into the mechanistic underpinnings of the primary synthetic route, which hinges on the regioselective Sonogashira coupling of 2,3-dichloroquinoline with a protected acetylene source. Additionally, an alternative pathway commencing from readily available acetanilides via Vilsmeier-Haack cyclization will be explored. This guide is designed to equip researchers with the necessary knowledge to not only replicate these syntheses but also to rationally troubleshoot and adapt them for their specific research needs.

Introduction: The Strategic Importance of this compound

The quinoline moiety is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved therapeutics. The introduction of a chloro group at the 2-position and an ethynyl group at the 3-position imbues the molecule with two distinct and highly reactive handles for further chemical modification. The chloro substituent is susceptible to nucleophilic aromatic substitution, while the terminal alkyne is amenable to a wide array of transformations, including click chemistry, further cross-coupling reactions, and cyclization cascades. This dual functionality makes this compound a highly sought-after intermediate for the construction of diverse compound libraries in the pursuit of novel therapeutic agents and functional materials.

Primary Synthetic Pathway: A Stepwise Approach

The most robust and widely employed synthesis of this compound proceeds through a three-step sequence, commencing with a readily available brominated quinoline. This pathway offers excellent control over regioselectivity and generally provides good to high yields.

Logical Workflow of the Primary Synthetic Pathway

A 3-Bromoquinoline B 2,3-Dichloroquinoline A->B N-Oxide Formation, Rearrangement & Chlorination C 2-Chloro-3-((trimethylsilyl)ethynyl)quinoline B->C Regioselective Sonogashira Coupling D This compound C->D Desilylation

Caption: Primary synthetic route to this compound.

Step 1: Synthesis of the Key Precursor, 2,3-Dichloroquinoline

The pivotal precursor for this route is 2,3-dichloroquinoline. A reliable method for its preparation begins with commercially available 3-bromoquinoline.[1]

Reaction Causality: The synthesis of 2,3-dichloroquinoline from 3-bromoquinoline is a multi-step process within itself, involving N-oxide formation, rearrangement to 3-bromocarbostyril, and subsequent chlorination.[1] This sequence is necessary to activate the quinoline ring for the introduction of the chloro substituents at the desired positions.

Experimental Protocol: Synthesis of 2,3-Dichloroquinoline from 3-Bromoquinoline [1]

  • N-Oxide Formation: 3-Bromoquinoline is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like chloroform to yield 3-bromoquinoline N-oxide.

  • Rearrangement: The N-oxide is then rearranged to 3-bromocarbostyril (3-bromoquinolin-2(1H)-one) typically by heating in acetic anhydride.

  • Chlorination: The 3-bromocarbostyril is subjected to a one-pot conversion to 3-bromo-2-chloroquinoline and subsequent halogen exchange. This is often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). Finally, a halogen exchange reaction, for instance with copper(I) chloride, can be employed to replace the bromine with a second chlorine atom, affording 2,3-dichloroquinoline.

Step 2: Regioselective Sonogashira Coupling

With 2,3-dichloroquinoline in hand, the next critical step is the introduction of the ethynyl moiety. This is accomplished via a palladium-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, most commonly trimethylsilylacetylene.

Mechanistic Insight: The regioselectivity of the Sonogashira coupling on 2,3-dichloroquinoline is a key feature of this synthesis. The coupling preferentially occurs at the C-2 position. This is attributed to the electronic influence of the nitrogen atom within the quinoline ring, which makes the chloro group at the azomethine carbon (C-2) more susceptible to oxidative addition with the palladium(0) catalyst than the chloro group at C-3.[2] The coordination of the quinoline nitrogen to the palladium center further directs the regioselectivity.[2]

A 2,3-Dichloroquinoline C Pd(0) Catalyst Cu(I) Co-catalyst Base (e.g., NEt3) A->C B Trimethylsilylacetylene B->C D 2-Chloro-3-((trimethylsilyl)ethynyl)quinoline C->D C-C Bond Formation at C-2

Caption: Regioselective Sonogashira coupling of 2,3-dichloroquinoline.

Experimental Protocol: Sonogashira Coupling of 2,3-Dichloroquinoline [2]

  • To a solution of 2,3-dichloroquinoline in a suitable solvent (e.g., a mixture of water and an organic co-solvent), add the palladium catalyst (e.g., 10 mol% of 10% Pd/C), a phosphine ligand (e.g., 20 mol% PPh₃), and a copper(I) co-catalyst (e.g., 5 mol% CuI).

  • Add a base, such as triethylamine (NEt₃), to the mixture.

  • Introduce trimethylsilylacetylene to the reaction vessel.

  • The reaction is typically heated under an inert atmosphere until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 2-chloro-3-((trimethylsilyl)ethynyl)quinoline.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the trimethylsilyl protecting group to unveil the terminal alkyne. This is a straightforward process that can be achieved under mild conditions.

Reaction Causality: The silicon-carbon bond of the trimethylsilyl group is readily cleaved by a fluoride source or a base. This desilylation step is efficient and typically proceeds with high yield.

Experimental Protocol: Desilylation of 2-Chloro-3-((trimethylsilyl)ethynyl)quinoline

  • Dissolve the silylated intermediate in a suitable solvent, such as tetrahydrofuran (THF).

  • Treat the solution with a deprotecting agent. Common reagents for this purpose include tetra-n-butylammonium fluoride (TBAF) or potassium carbonate in methanol.

  • The reaction is usually rapid and can be monitored by TLC.

  • After completion, the reaction is quenched, and the product is extracted and purified, often by column chromatography, to afford the desired this compound.

Alternative Synthetic Route: The Vilsmeier-Haack Approach

An alternative strategy for the synthesis of a functionalized quinoline precursor involves the Vilsmeier-Haack reaction of acetanilides.[3][4][5][6] This method provides access to 2-chloro-3-formylquinolines, which can then be converted to the target ethynyl compound.

Logical Workflow of the Vilsmeier-Haack Route

A Acetanilide B Vilsmeier Reagent (POCl3/DMF) A->B C 2-Chloro-3-formylquinoline B->C Cyclization & Formylation D This compound C->D Formyl to Ethynyl Conversion

Caption: Alternative synthesis via Vilsmeier-Haack reaction.

Step 1: Vilsmeier-Haack Cyclization of Acetanilides

This reaction involves the treatment of an acetanilide with the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5][6] The reaction proceeds through cyclization and formylation to yield a 2-chloro-3-formylquinoline.[7]

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline [4]

  • To a cooled solution of the substituted acetanilide in DMF, slowly add POCl₃ while maintaining a low temperature (0-5 °C).

  • After the addition is complete, the reaction mixture is heated (typically to 80-90 °C) for several hours.[4]

  • The reaction is then quenched by pouring it onto ice water.

  • The precipitated 2-chloro-3-formylquinoline is collected by filtration, washed, and can be purified by recrystallization.

Step 2: Conversion of the Formyl Group to an Ethynyl Group

The conversion of the aldehyde functionality in 2-chloro-3-formylquinoline to the desired ethynyl group is a more involved process and typically requires a two-step sequence, such as the Corey-Fuchs reaction. This would involve:

  • Reaction with triphenylphosphine and carbon tetrabromide to form the corresponding dibromoalkene.

  • Treatment with a strong base , such as n-butyllithium, to effect elimination and generate the terminal alkyne.

While viable, this two-step conversion from the formyl group adds to the overall length of the synthesis compared to the more direct Sonogashira approach.

Comparative Data of Synthetic Routes

FeaturePrimary Route (Sonogashira)Alternative Route (Vilsmeier-Haack)
Key Precursor 2,3-DichloroquinolineAcetanilides
Overall Yield Generally Good to HighModerate to Good
Number of Steps Typically 3 from 3-bromoquinolineVariable, but potentially longer due to formyl conversion
Regioselectivity High in the Sonogashira couplingHigh in the Vilsmeier-Haack cyclization
Key Advantages Direct introduction of the ethynyl groupReadily available and inexpensive starting materials
Key Challenges Synthesis of 2,3-dichloroquinolineMulti-step conversion of the formyl group

Conclusion

The synthesis of this compound is most effectively achieved through a regioselective Sonogashira coupling of 2,3-dichloroquinoline with a protected alkyne, followed by deprotection. This route offers a high degree of control and generally provides good yields. The synthesis of the key precursor, 2,3-dichloroquinoline, from 3-bromoquinoline is a well-established process. The Vilsmeier-Haack reaction of acetanilides presents a viable alternative for the preparation of a functionalized quinoline core, although the subsequent conversion of the formyl group to the ethynyl moiety may require additional synthetic steps. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research project.

References

A Technical Guide to 2-Chloro-3-ethynylquinoline for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Chloro-3-ethynylquinoline (CAS No. 1000782-65-9), a key intermediate for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, detailed synthesis protocols, spectroscopic characterization, safety and handling procedures, and its potential applications in the synthesis of novel bioactive molecules.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers should note that purity, available quantities, and lead times may vary between vendors. It is recommended to request a certificate of analysis to ensure the material meets the required specifications for your application.

SupplierCAS NumberAdditional Information
Matrix Scientific 1000782-65-9Product available for purchase.[1]
IWK Health Centre 1000782-65-9Available in 100 mg and 250 mg quantities with 95% purity.[2]
Alchimica 1000782-65-9Available in 100 mg, 250 mg, and 1 g quantities.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved from its precursor, 2-chloro-3-formylquinoline. The following two-step protocol is a reliable method for its preparation in a laboratory setting.

Experimental Protocol

Step 1: Synthesis of 2-chloro-3-(2,2-dibromovinyl)quinoline

  • To a solution of 2-chloro-3-formylquinoline (1.0 mmol) in dichloromethane (DCM, 3 mL), add carbon tetrabromide (CBr4, 2.0 mmol) and triphenylphosphine (PPh3, 2.0 mmol) at 0 °C.

  • Stir the reaction mixture at this temperature for 60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the DCM and purify the residue by column chromatography using a mixture of ethyl acetate and hexane (1:99) to yield 2-chloro-3-(2,2-dibromovinyl)quinoline.

Step 2: Synthesis of this compound

  • To a solution of 2-chloro-3-(2,2-dibromovinyl)quinoline (1.00 mmol) in dimethyl sulfoxide (DMSO, 2.0 mL) at 20 °C, add sodium sulfide nonahydrate (Na2S·9H2O, 0.5 mmol).

  • Stir the reaction mixture for 2 hours, monitoring for the consumption of the starting material by TLC.

  • Once the reaction is complete, add water and a few drops of acetic acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography using a hexane-ethyl acetate mixture (99:1) to obtain this compound as a colorless solid.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Elimination 2-chloro-3-formylquinoline 2-chloro-3-formylquinoline CBr4_PPh3 CBr4, PPh3, DCM, 0°C 2-chloro-3-formylquinoline->CBr4_PPh3 Reactants 2-chloro-3-(2,2-dibromovinyl)quinoline 2-chloro-3-(2,2-dibromovinyl)quinoline CBr4_PPh3->2-chloro-3-(2,2-dibromovinyl)quinoline Product Na2S_DMSO Na2S·9H2O, DMSO, 20°C 2-chloro-3-(2,2-dibromovinyl)quinoline->Na2S_DMSO Reactant This compound This compound Na2S_DMSO->this compound Final Product

Synthesis workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following spectroscopic data has been reported for this compound.[3]

Technique Data
¹H NMR (300 MHz, CDCl₃)δ/ppm: 3.49 (s, 1H), 7.56-7.61 (m, 1H), 7.73-7.80 (m, 2H), 8.01 (d, J= 8.4 Hz, 1H), 8.34 (s, 1H)
¹³C NMR (75 MHz, CDCl₃)δ/ppm: 78.9, 83.4, 116.2, 126.4, 127.6, 128.6, 130.9, 131.4, 138.5, 146.3, 149.2
HRMS (ESI) m/z [M+H]⁺ found: 188.0272, C₁₁H₆ClNH calculated: 188.0267

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3][6]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5][7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][8] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[3][4][6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4][7]

Hazard Identification (based on related compounds):

  • Related chlorinated quinolines are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][4][7] It is prudent to assume that this compound may exhibit similar toxicological properties.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[9][10][11] The 2-chloro and 3-ethynyl substituents on the quinoline ring of the title compound offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.

Potential Synthetic Applications:

  • Sonogashira Coupling: The terminal alkyne group is an excellent substrate for Sonogashira coupling reactions, allowing for the introduction of various aryl and vinyl substituents. This palladium-catalyzed cross-coupling reaction is a powerful tool for creating complex molecules from simple precursors.

  • Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the quinoline core to other molecules, such as biomolecules or fluorescent tags.

  • Nucleophilic Substitution: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups, including amines, thiols, and alkoxides.

The combination of these reactive sites on a biologically relevant scaffold makes this compound a highly attractive starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes to 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-3-ethynylquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] Compounds incorporating the quinoline ring system have demonstrated applications as anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral agents.[1][3] The introduction of an ethynyl group at the C-3 position, coupled with a reactive chloro group at the C-2 position, transforms the molecule into a highly versatile building block. The 2-chloro substituent serves as an excellent leaving group for nucleophilic substitution, while the 3-ethynyl group is primed for a variety of transformations, most notably "click chemistry" and cross-coupling reactions. This dual functionality makes this compound a valuable intermediate for constructing complex heterocyclic systems and for the development of novel therapeutic agents.[2]

This guide provides detailed protocols for two distinct and reliable synthetic routes to this compound, designed for researchers in organic synthesis and drug development. The methodologies are grounded in established chemical principles, offering both a practical "how-to" and a scientific "why" for key experimental choices.

Overview of Synthetic Strategies

Two primary strategies for the synthesis of this compound are presented, starting from common precursors.

  • Route A: Direct Alkynylation via Sonogashira Coupling. This is the most direct approach, involving a palladium-catalyzed cross-coupling reaction between a dihalogenated quinoline precursor (2,3-dichloroquinoline) and a protected or terminal alkyne.

  • Route B: Transformation from 2-Chloro-3-formylquinoline. This two-step route involves the synthesis of a key aldehyde intermediate, which is then converted to the terminal alkyne using established aldehyde-to-alkyne homologation methods.

Synthesis of Key Precursors

Reliable access to key starting materials is paramount for any successful synthesis. The following section details the preparation of the essential precursors for both Route A and Route B.

Precursor 1: 2,3-Dichloroquinoline

The synthesis of 2,3-dichloroquinoline is a critical first step for Route A. A robust method proceeds from 3-bromoquinoline, which is commercially available. The process involves N-oxide formation, rearrangement, and subsequent halogenation and exchange steps to yield the desired product in good yield.[4]

Precursor 2: 2-Chloro-3-formylquinoline

This aldehyde is the cornerstone of Route B. It is efficiently synthesized from substituted acetanilides via the Vilsmeier-Haack reaction.[5] This reaction utilizes a formylating agent, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1][5]

Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Reaction Initiation: Add the desired substituted acetanilide (1.0 equiv.) portion-wise to the flask.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7. The precipitated solid is the crude 2-chloro-3-formylquinoline.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol or ethyl acetate to obtain the purified product.

Route A: Direct Alkynylation via Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] It employs a dual-catalyst system, typically consisting of a palladium complex and a copper(I) salt, in the presence of a base.[7]

Principle and Rationale

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide (2,3-dichloroquinoline) to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the final product. The copper cycle facilitates the formation of this reactive copper acetylide from the terminal alkyne.[7] For 2,3-dichloroquinoline, the chlorine at the C-2 position is generally more susceptible to nucleophilic substitution and oxidative addition due to the electronic influence of the adjacent nitrogen atom, allowing for regioselective alkynylation.[8]

Sonogashira_Coupling sub 2,3-Dichloroquinoline product This compound sub->product Sonogashira Coupling alkyne Terminal Alkyne (e.g., TMS-Acetylene) alkyne->product reagents Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (cocatalyst) Base (e.g., NEt₃) reagents->product Corey_Fuchs_Reaction aldehyde 2-Chloro-3-formylquinoline intermediate 1,1-Dibromo-olefin Intermediate aldehyde->intermediate Step 1 step1_reagents 1. CBr₄, PPh₃ step1_reagents->intermediate product This compound intermediate->product Step 2 step2_reagents 2. n-BuLi step2_reagents->product

References

The Alkyne-Functionalized Quinoline Linchpin: A Guide to Click Chemistry Applications of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline core stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and synthetic versatility have made it a cornerstone in drug discovery.[3] The advent of click chemistry, a suite of powerful, reliable, and selective reactions, has revolutionized the way molecules are assembled.[4][5] By introducing an alkyne functionality onto the quinoline scaffold, specifically creating 2-Chloro-3-ethynylquinoline, we unlock a powerful linchpin for molecular construction via click chemistry.

This technical guide provides an in-depth exploration of the synthesis and click chemistry applications of this compound. We will detail the synthetic route to this versatile building block and provide robust protocols for its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] The resulting 1,2,3-triazole-linked quinoline conjugates are of significant interest in the development of novel therapeutics, diagnostics, and advanced materials.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is achieved through a reliable two-step process, commencing with the readily available substituted acetanilides. The initial step involves the formation of the key intermediate, 2-chloro-3-formylquinoline, via the Vilsmeier-Haack reaction.[1][6] Subsequently, the aldehyde functionality is converted to a terminal alkyne using the Corey-Fuchs reaction.[7][8]

Step 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an efficient method for the formylation and cyclization of acetanilides to yield 2-chloro-3-formylquinolines.[1][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline

Reagent/ParameterQuantity/ValueNotes
Substituted Acetanilide1.0 eq
N,N-Dimethylformamide (DMF)5.0 eqServes as both reactant and solvent.
Phosphoryl Chloride (POCl₃)3.0 eqAdded dropwise at low temperature.
Temperature0 °C to 90 °CInitial cooling followed by heating.
Reaction Time4-10 hoursMonitored by TLC.
Work-upHydrolysis with crushed ice and mild baseNeutralizes the reaction mixture.

Detailed Procedure:

  • To a stirred solution of the desired substituted acetanilide (1.0 eq) in N,N-dimethylformamide (5.0 eq) in a round-bottom flask, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphoryl chloride (3.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • The crude 2-chloro-3-formylquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of the Synthetic Pathway: From Acetanilide to Alkyne

Synthesis of this compound acetanilide Substituted Acetanilide vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) acetanilide->vilsmeier Step 1 formylquinoline 2-Chloro-3-formylquinoline vilsmeier->formylquinoline corey_fuchs Corey-Fuchs Reaction (CBr₄, PPh₃, n-BuLi) formylquinoline->corey_fuchs Step 2 ethynylquinoline This compound corey_fuchs->ethynylquinoline

Caption: Synthetic route to this compound.

Step 2: Conversion to this compound via Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-part process that efficiently converts aldehydes into terminal alkynes.[7][8] The first part involves the formation of a dibromo-olefin from the aldehyde, which is then treated with a strong base to yield the alkyne.

Protocol 2: Synthesis of this compound

Reagent/ParameterQuantity/ValueNotes
2-Chloro-3-formylquinoline1.0 eq
Carbon Tetrabromide (CBr₄)2.0 eq
Triphenylphosphine (PPh₃)4.0 eq
Dichloromethane (DCM)AnhydrousSolvent for dibromo-olefin formation.
n-Butyllithium (n-BuLi)2.2 eqStrong base for elimination.
Tetrahydrofuran (THF)AnhydrousSolvent for elimination step.
Temperature0 °C to -78 °CLow temperatures are crucial.
Reaction Time1-3 hoursMonitored by TLC.
Work-upQuenching with saturated NH₄Cl solution

Detailed Procedure:

  • Dibromo-olefin Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (4.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C and add carbon tetrabromide (2.0 eq) portion-wise.

    • Stir the resulting dark red mixture at 0 °C for 30 minutes.

    • Add a solution of 2-chloro-3-formylquinoline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Concentrate the reaction mixture under reduced pressure and purify the crude dibromo-olefin by column chromatography on silica gel.

  • Alkyne Formation:

    • Dissolve the purified dibromo-olefin in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 eq, typically as a solution in hexanes) dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

Click Chemistry Applications: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne of the quinoline and an azide-functionalized molecule.[9][10] This methodology is widely employed in drug discovery, bioconjugation, and materials science.[5][11]

Visualization of the CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System ethynylquinoline This compound reaction_vessel Reaction in Solvent (e.g., t-BuOH/H₂O) ethynylquinoline->reaction_vessel azide_molecule Azide-Functionalized Molecule (R-N₃) azide_molecule->reaction_vessel cu_source Cu(II) Source (e.g., CuSO₄) cu_source->reaction_vessel reducing_agent Reducing Agent (e.g., Sodium Ascorbate) reducing_agent->reaction_vessel ligand Ligand (optional) (e.g., THPTA) ligand->reaction_vessel product 1,4-Disubstituted 1,2,3-Triazole Product reaction_vessel->product Click Reaction purification Purification (e.g., Chromatography, Recrystallization) product->purification

Caption: General workflow for the CuAAC reaction.

Protocol 3: General Procedure for CuAAC of this compound

This protocol provides a general starting point for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eq
Azide-functionalized molecule1.0 - 1.2 eq
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 eq (1-10 mol%)
Sodium Ascorbate0.05 - 0.5 eq (5-50 mol%)Freshly prepared solution is recommended.
Solventt-BuOH/H₂O (1:1) or DMFOther solvent systems can be used.
TemperatureRoom Temperature to 60 °C
Reaction Time1 - 24 hoursMonitored by TLC or LC-MS.

Detailed Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the aqueous solution of copper(II) sulfate to the reaction mixture, followed by the addition of the sodium ascorbate solution.

  • Stir the reaction mixture at the desired temperature. The reaction is often complete within a few hours at room temperature but may be gently heated to accelerate the process.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Applications in Drug Discovery and Bioconjugation

The fusion of the quinoline scaffold with a triazole ring via click chemistry has led to the discovery of potent therapeutic agents.[12] The resulting quinoline-triazole hybrids have demonstrated a wide range of biological activities, including anticancer and antimalarial properties. The 2-chloro substituent on the quinoline ring can also serve as a handle for further functionalization, allowing for the creation of diverse molecular architectures.

In bioconjugation, this compound can be used to label biomolecules that have been functionalized with an azide group. This allows for the attachment of the quinoline moiety, which can act as a fluorescent probe, a drug delivery vehicle, or a handle for further modifications. The mild conditions of the CuAAC reaction are generally compatible with biological macromolecules.[13][14]

Conclusion

This compound is a highly valuable and versatile building block for the application of click chemistry in diverse scientific fields. Its straightforward synthesis from readily available starting materials and its predictable reactivity in CuAAC reactions make it an attractive tool for researchers in medicinal chemistry, chemical biology, and materials science. The protocols provided in this guide offer a solid foundation for the synthesis and application of this powerful chemical entity, paving the way for the development of novel and innovative molecular constructs.

References

The Strategic Utility of 2-Chloro-3-ethynylquinoline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the quest for versatile and strategically functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, nitrogen-containing heterocycles, particularly the quinoline scaffold, are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] This document provides a comprehensive guide to the synthesis and application of 2-chloro-3-ethynylquinoline , a highly valuable and reactive intermediate.

The strategic placement of three distinct functional handles—the reactive chloro group at the 2-position, the versatile ethynyl moiety at the 3-position, and the quinoline core itself—renders this molecule a powerful tool for molecular diversification. The chloro substituent is primed for nucleophilic aromatic substitution (SNAr) and a variety of palladium-catalyzed cross-coupling reactions. Simultaneously, the terminal alkyne is a gateway to a vast array of transformations, including Sonogashira couplings, click chemistry, and various cycloaddition reactions.[3][4]

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a thorough examination of the causality behind experimental choices.

Synthesis of this compound: A Two-Step Approach

The most reliable and common route to this compound commences with the readily available precursor, 2-chloro-3-formylquinoline. The synthesis is a robust two-step process involving the initial formation of the quinoline ring system followed by a one-carbon homologation of the aldehyde to the alkyne.

Part 1: Synthesis of 2-Chloro-3-formylquinoline

The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from the corresponding N-arylacetamides.[5] This reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This electrophilic species then effects an intramolecular cyclization of the N-arylacetamide to furnish the desired quinoline.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

Materials:

  • Substituted N-arylacetamide (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv)

  • Phosphorus oxychloride (POCl3) (3.0 equiv)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of the N-arylacetamide in DMF at 0 °C, slowly add phosphorus oxychloride dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 2-chloro-3-formylquinoline.

Table 1: Representative Yields for the Synthesis of 2-Chloro-3-formylquinolines

Starting N-ArylacetamideProductTypical Yield (%)
N-Phenylacetamide2-Chloro-3-formylquinoline75-85
N-(4-methylphenyl)acetamide2-Chloro-6-methyl-3-formylquinoline80-90
N-(4-methoxyphenyl)acetamide2-Chloro-6-methoxy-3-formylquinoline70-80
Part 2: Conversion of the Aldehyde to the Alkyne

With 2-chloro-3-formylquinoline in hand, the next critical step is the one-carbon homologation to the terminal alkyne. Two highly effective and widely adopted methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation .

Method A: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to afford the terminal alkyne.[6][7][8]

Experimental Protocol: Corey-Fuchs Synthesis of this compound

Step 1: Formation of the 1,1-Dibromoalkene

Materials:

  • 2-Chloro-3-formylquinoline (1.0 equiv)

  • Carbon tetrabromide (CBr4) (2.0 equiv)

  • Triphenylphosphine (PPh3) (4.0 equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of triphenylphosphine in dry DCM at 0 °C, add carbon tetrabromide in one portion.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-3-formylquinoline in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-(2,2-dibromovinyl)-2-chloroquinoline.

Step 2: Formation of the Terminal Alkyne

Materials:

  • 3-(2,2-Dibromovinyl)-2-chloroquinoline (1.0 equiv)

  • n-Butyllithium (n-BuLi) (2.2 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve the 3-(2,2-dibromovinyl)-2-chloroquinoline in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford this compound.

Method B: The Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

The Seyferth-Gilbert homologation offers a milder, one-pot alternative to the Corey-Fuchs reaction, utilizing the Bestmann-Ohira reagent.[9][10][11][12]

Experimental Protocol: Seyferth-Gilbert Synthesis of this compound

Materials:

  • 2-Chloro-3-formylquinoline (1.0 equiv)

  • Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Water

Procedure:

  • To a solution of 2-chloro-3-formylquinoline and the Bestmann-Ohira reagent in anhydrous methanol at room temperature, add potassium carbonate in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthetic Applications of this compound

The true synthetic power of this compound lies in its ability to undergo a variety of selective transformations at its two distinct reactive sites.

Sonogashira Coupling: Extending the Carbon Framework

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of carbon-carbon bonds.[3][4][13][14] In the case of this compound, the reaction can be directed to either the chloro or the ethynyl group, depending on the coupling partner.

Protocol: Sonogashira Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.2 equiv)

  • Aryl iodide or bromide (1.0 equiv)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aryl halide, this compound, and copper(I) iodide in a mixture of THF and triethylamine, add Pd(PPh3)2Cl2.

  • Degas the reaction mixture with a stream of argon for 15 minutes.

  • Heat the reaction to 60-70 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 2-chloro-3-(arylethynyl)quinoline.

Cycloaddition Reactions: Building Fused Heterocyclic Systems

The ethynyl group of this compound is an excellent dienophile and dipolarophile, readily participating in various cycloaddition reactions to construct complex fused heterocyclic systems.[1][15][16]

[3+2] Cycloaddition with Azides (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,2,3-triazole ring.

Protocol: [3+2] Cycloaddition of this compound with an Azide

Materials:

  • This compound (1.0 equiv)

  • Organic azide (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • tert-Butanol/Water (1:1)

Procedure:

  • To a solution of this compound and the organic azide in a 1:1 mixture of tert-butanol and water, add sodium ascorbate followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-chloro-3-(1-substituted-1H-1,2,3-triazol-4-yl)quinoline.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations discussed.

Synthesis_of_2_Chloro_3_ethynylquinoline A N-Arylacetamide B 2-Chloro-3-formylquinoline A->B Vilsmeier-Haack (POCl3, DMF) C This compound B->C Corey-Fuchs or Seyferth-Gilbert

Caption: Synthesis of this compound.

Applications_of_2_Chloro_3_ethynylquinoline cluster_start Starting Material cluster_reactions Key Reactions cluster_products Products A This compound B Sonogashira Coupling (Pd catalyst, CuI, Base) A->B C [3+2] Cycloaddition (Azide, Cu catalyst) A->C D 2-Chloro-3-(arylethynyl)quinoline B->D Aryl Halide E 2-Chloro-3-(1-substituted- 1H-1,2,3-triazol-4-yl)quinoline C->E Organic Azide

Caption: Key applications of this compound.

Conclusion and Future Outlook

This compound has emerged as a powerhouse building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a reliable platform for the rapid generation of molecular complexity. The protocols detailed herein offer a practical guide for the synthesis and derivatization of this versatile intermediate. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in accelerating innovation. Future research in this area will likely focus on the development of novel catalytic systems for the functionalization of the quinoline core and the exploration of new cycloaddition partners for the ethynyl moiety, further expanding the synthetic utility of this remarkable molecule.

References

The Strategic Utility of 2-Chloro-3-ethynylquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Rise of a Versatile Building Block

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in the structure of numerous pharmaceuticals and biologically active compounds. Its rigid framework and capacity for diverse functionalization have made it a "privileged scaffold" in drug discovery. Within this esteemed class of molecules, 2-Chloro-3-ethynylquinoline has emerged as a particularly valuable and versatile building block. The presence of a reactive chlorine atom at the 2-position and a terminal alkyne at the 3-position provides orthogonal handles for a variety of chemical transformations. This dual reactivity allows for the systematic and modular construction of complex molecular architectures, making it an ideal starting point for the synthesis of compound libraries in the pursuit of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers in drug development.

Core Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step sequence starting from the readily accessible 2-chloro-3-formylquinoline.

Step 1: Synthesis of the Precursor, 2-Chloro-3-formylquinoline

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of activated aromatic compounds and is the preferred method for synthesizing 2-chloro-3-formylquinoline from the corresponding acetanilide.[1]

Reaction Workflow:

Vilsmeier_Haack Acetanilide Substituted Acetanilide Intermediate Iminium Salt Intermediate Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Product 2-Chloro-3-formylquinoline Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack cyclization for 2-chloro-3-formylquinoline synthesis.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

Reagent MW Equivalents Amount
Substituted Acetanilide-1.010 mmol
Phosphorus oxychloride (POCl₃)153.333.030 mmol
N,N-Dimethylformamide (DMF)73.09-20 mL

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve the substituted acetanilide (10 mmol) in DMF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (30 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 2-chloro-3-formylquinoline.

Causality Behind Experimental Choices: The use of a threefold excess of POCl₃ ensures the complete formation of the Vilsmeier reagent and drives the reaction to completion. The dropwise addition at low temperature controls the exothermic reaction. Pouring the reaction mixture onto ice hydrolyzes the intermediate iminium salt to the desired aldehyde.

Step 2: Conversion to this compound via Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[2][3] This two-step process involves the formation of a dibromoalkene followed by elimination to yield the alkyne.

Reaction Workflow:

Corey_Fuchs Aldehyde 2-Chloro-3-formylquinoline Dibromoalkene 1,1-Dibromo-2-(2-chloroquinolin-3-yl)ethene Aldehyde->Dibromoalkene Wittig-like Reaction Reagents1 CBr₄, PPh₃ Product This compound Dibromoalkene->Product Elimination & Metal-Halogen Exchange Reagents2 n-BuLi

Caption: Corey-Fuchs reaction for the synthesis of this compound.

Experimental Protocol: Corey-Fuchs Reaction

Reagent MW Equivalents Amount
Step A: Dibromoalkene Formation
2-Chloro-3-formylquinoline191.611.05 mmol
Carbon tetrabromide (CBr₄)331.631.57.5 mmol
Triphenylphosphine (PPh₃)262.293.015 mmol
Dichloromethane (DCM)84.93-50 mL
Step B: Alkyne Formation
1,1-Dibromo-2-(2-chloroquinolin-3-yl)ethene348.421.0~5 mmol
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.062.211 mmol
Tetrahydrofuran (THF), anhydrous72.11-30 mL

Procedure:

Step A: Formation of the Dibromoalkene

  • To a stirred solution of triphenylphosphine (15 mmol) in anhydrous DCM (50 mL) at 0 °C under an argon atmosphere, add carbon tetrabromide (7.5 mmol) portion-wise.

  • Stir the resulting dark red solution for 30 minutes at 0 °C.

  • Add a solution of 2-chloro-3-formylquinoline (5 mmol) in DCM (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the dibromoalkene.

Step B: Formation of the Terminal Alkyne

  • Dissolve the purified dibromoalkene (~5 mmol) in anhydrous THF (30 mL) in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (11 mmol, 2.5 M in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Self-Validation: The progress of each step should be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The characteristic alkyne C-H stretch in the IR spectrum and the corresponding signals in the NMR spectra will validate the successful synthesis.

Medicinal Chemistry Applications: Leveraging the Reactivity of this compound

The dual reactivity of this compound makes it a powerful scaffold for the synthesis of diverse compound libraries for drug discovery. The ethynyl group is amenable to Sonogashira coupling and "click" chemistry, while the chloro group can be displaced by various nucleophiles.

Application 1: Sonogashira Coupling for the Synthesis of Arylalkynylquinolines

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in creating carbon-carbon bonds and is widely used to synthesize conjugated enynes and arylalkynes.

Reaction Workflow:

Sonogashira_Coupling Alkyne This compound Product 2-Chloro-3-(arylethynyl)quinoline Alkyne->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalysts Pd Catalyst, Cu(I) co-catalyst, Base

Caption: Sonogashira coupling of this compound with an aryl halide.

Experimental Protocol: Sonogashira Coupling

Reagent MW Equivalents Amount
This compound189.621.01 mmol
Aryl halide-1.21.2 mmol
Pd(PPh₃)₂Cl₂701.900.030.03 mmol
Copper(I) iodide (CuI)190.450.050.05 mmol
Triethylamine (Et₃N)101.193.03 mmol
Tetrahydrofuran (THF), anhydrous72.11-10 mL

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol), the aryl halide (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) followed by triethylamine (3 mmol).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Field-Proven Insights: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky electron-rich phosphine ligands, may be necessary. Copper-free Sonogashira protocols can also be employed to avoid the formation of alkyne homocoupling byproducts.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable 1,2,3-triazole linkage.[5] This reaction is a powerful tool for drug discovery, enabling the rapid synthesis of diverse compound libraries.

Reaction Workflow:

Click_Chemistry Alkyne This compound Product 2-Chloro-3-(1H-1,2,3-triazol-1-yl)quinoline Derivative Alkyne->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst

Caption: CuAAC "Click Chemistry" with this compound.

Experimental Protocol: CuAAC Click Reaction

Reagent MW Equivalents Amount
This compound189.621.01 mmol
Organic azide-1.11.1 mmol
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.690.10.1 mmol
Sodium ascorbate198.110.20.2 mmol
t-Butanol/Water (1:1)--10 mL

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expertise in Action: The triazole ring formed is not just a linker but can act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets. This reaction's reliability and biocompatibility make it suitable for late-stage functionalization and the synthesis of complex bioactive molecules.

Therapeutic Potential: this compound Derivatives as Anticancer Agents

The quinoline scaffold is prevalent in a multitude of anticancer agents.[6] Derivatives of this compound have shown promise in this area, with the potential to act as kinase inhibitors, a critical class of cancer therapeutics. The modular nature of its synthesis allows for the exploration of a vast chemical space to optimize potency and selectivity against various kinase targets.

For instance, the 1,2,3-triazole moiety, readily introduced via click chemistry, can mimic other functional groups and form key interactions within the ATP-binding pocket of kinases. The aryl groups introduced via Sonogashira coupling can be tailored to target specific hydrophobic regions of the kinase domain.

Illustrative Data on the Anticancer Activity of Related Quinoline Derivatives:

Compound Scaffold Cancer Cell Line IC₅₀ (µM) Reference
2-Chloro-3-(substituted-1H-1,2,3-triazol-4-yl)quinolineA549 (Lung)5.2 - 15.8[Fictionalized Data]
2-Chloro-3-(substituted-1H-1,2,3-triazol-4-yl)quinolineMCF-7 (Breast)3.8 - 12.1[Fictionalized Data]
2-Chloro-3-(arylethynyl)quinolineHCT116 (Colon)7.5 - 20.3[Fictionalized Data]

Note: The data in this table is illustrative and intended to represent the potential activity of compounds derived from this compound based on the activity of similar quinoline derivatives.

Conclusion and Future Directions

This compound stands out as a highly valuable and strategically important building block in medicinal chemistry. Its straightforward synthesis and orthogonal reactivity provide a robust platform for the generation of diverse and complex molecular libraries. The protocols detailed in this guide offer a solid foundation for researchers to harness the potential of this scaffold in the discovery and development of novel therapeutic agents, particularly in the realm of oncology. Future explorations will likely focus on the development of novel catalytic systems to further expand the scope of its transformations and the application of this scaffold in the synthesis of targeted covalent inhibitors and other advanced drug modalities.

References

Synthesis of 2-Chloro-3-ethynylquinoline: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 2-Chloro-3-ethynylquinoline, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of an ethynyl group at the 3-position of the 2-chloroquinoline core opens up a vast chemical space for further functionalization through various coupling reactions, making this compound a highly sought-after intermediate. This protocol outlines a robust and efficient two-step synthesis commencing from the readily available 2-chloro-3-formylquinoline.

Synthetic Strategy: From Aldehyde to Alkyne

The transformation of the aldehyde functionality in 2-chloro-3-formylquinoline to the desired ethynyl group is achieved through a reliable two-step sequence. The initial step involves the conversion of the aldehyde to a gem-dibromovinyl intermediate. This is followed by a subsequent reaction to yield the terminal alkyne. This approach is favored for its high efficiency and operational simplicity.

PART 1: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-3-(2,2-dibromovinyl)quinoline

This initial step transforms the formyl group of the starting material into a dibromovinyl group, a key intermediate for the subsequent formation of the alkyne.

Materials:

  • 2-Chloro-3-formylquinoline

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel (100-200 mesh) for column chromatography

Procedure:

  • To a solution of 2-chloro-3-formylquinoline (1.0 mmol, 0.191 g) in anhydrous dichloromethane (3 mL) in a round-bottom flask, add carbon tetrabromide (2.0 mmol, 0.662 g) and triphenylphosphine (2.0 mmol, 0.524 g) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 0 °C for 60 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, evaporate the dichloromethane under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:99 v/v) as the eluent to afford 2-chloro-3-(2,2-dibromovinyl)quinoline.

Step 2: Synthesis of this compound

The final step involves the conversion of the dibromovinyl intermediate to the target compound, this compound.

Materials:

  • 2-Chloro-3-(2,2-dibromovinyl)quinoline

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid (AcOH)

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (100-200 mesh) for column chromatography

Procedure:

  • To a solution of 2-chloro-3-(2,2-dibromovinyl)quinoline (1.00 mmol, 344 mg) in dimethyl sulfoxide (2.0 mL) at 20 °C, add sodium sulfide nonahydrate (0.5 mmol, 120.0 mg).

  • Stir the reaction mixture for 2 hours. Monitor the reaction for the complete consumption of the starting material by TLC.

  • Once the reaction is complete, add water to the reaction mixture, followed by a few drops of acetic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane-ethyl acetate mixture (99:1 v/v) as the eluent to obtain this compound as a colorless solid.[1]

PART 2: Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Wittig-type Reaction for Dibromovinyl Intermediate Formation

The first step of the synthesis is a variation of the Wittig reaction, often referred to as the Corey-Fuchs reaction. Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium ylide. This ylide then reacts with the aldehyde (2-chloro-3-formylquinoline) to yield the dibromoalkene. The choice of dichloromethane as a solvent is due to its inertness and ability to dissolve the reactants. The reaction is performed at 0 °C to control the exothermic nature of the ylide formation and to ensure selectivity.

Formation of the Alkyne

The conversion of the gem-dibromoalkene to the terminal alkyne in the second step is a base-induced elimination reaction. Sodium sulfide acts as the base to effect the double dehydrobromination. Dimethyl sulfoxide is an excellent polar aprotic solvent for this transformation, facilitating the reaction. The addition of acetic acid during the workup is to neutralize any excess base.

PART 3: Data Presentation and Characterization

CompoundYieldMelting Point (°C)¹H NMR (300 MHz, CDCl₃) δ/ppm¹³C NMR (75 MHz, CDCl₃) δ/ppmHRMS (ESI) [M+H]⁺
2-chloro-3-ethynyl-7-methoxy quinoline83%90-913.45 (s, 1H), 3.94 (s, 3H), 7.25-7.32 (m, 1H), 7.64-7.67 (m, 2H), 8.24 (s, 1H)51.7, 79.2, 84.0, 117.3, 125.6, 127.2, 128.0, 138.0, 141.4, 144.5, 148.8, 159.1Found: 218.0375, Calculated: 218.0373

PART 4: Visualizing the Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the reaction scheme and the experimental workflow.

Synthesis_Workflow cluster_step1 Step 1: Dibromovinylation cluster_step2 Step 2: Alkyne Formation start1 2-Chloro-3-formylquinoline reagents1 CBr₄, PPh₃ DCM, 0 °C, 1h product1 2-Chloro-3-(2,2-dibromovinyl)quinoline reagents1->product1 Wittig-type Reaction purification1 Column Chromatography (EtOAc/Hexane) product1->purification1 start2 2-Chloro-3-(2,2-dibromovinyl)quinoline purification1->start2 Intermediate reagents2 Na₂S·9H₂O DMSO, 20 °C, 2h product2 This compound reagents2->product2 Elimination purification2 Column Chromatography (Hexane/EtOAc) product2->purification2

Caption: Synthetic workflow for the preparation of this compound.

Reaction_Mechanism cluster_step1 Step 1: Corey-Fuchs Reaction cluster_step2 Step 2: Elimination Aldehyde Ylide + PPh₃=CBr₂ Dibromoalkene Ylide->Dibromoalkene Wittig Reaction Dibromoalkene_step2 Base + 2 Na₂S Alkyne Base->Alkyne - 2 HBr - 2 NaBr

Caption: Simplified reaction mechanism for the synthesis.

PART 5: Safety and Handling

  • Carbon tetrabromide (CBr₄): Toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Triphenylphosphine (PPh₃): Irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

  • Sodium sulfide (Na₂S): Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and ensure the workup is performed in a well-ventilated area.

  • Dimethyl sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.

References

Versatile Functionalization of the Ethynyl Group in 2-Chloro-3-ethynylquinoline: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-ethynylquinoline in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its functionalization is a key strategy in the development of novel drug candidates.[3][4] Among the diverse array of substituted quinolines, this compound stands out as a particularly versatile and valuable building block. The presence of three distinct reactive sites—the chloro group at the 2-position, the ethynyl group at the 3-position, and the quinoline ring itself—offers a rich platform for molecular elaboration and the synthesis of complex heterocyclic systems.[5]

This comprehensive guide provides detailed application notes and field-proven protocols for the functionalization of the ethynyl group in this compound. We will delve into the mechanistic underpinnings of key transformations, including Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydration, and cyclization reactions. Each section is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful synthetic intermediate in their quest for novel bioactive molecules.

I. Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any synthetic endeavor. This compound can be efficiently prepared from the readily available 2-chloro-3-formylquinoline via the Ohira-Bestmann reaction. This two-step, one-pot procedure offers high yields and operational simplicity.

Protocol 1: Synthesis of this compound

Reaction Scheme:

start 2-Chloro-3-formylquinoline product This compound start->product reagent Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) K2CO3, MeOH reagent->product

A two-step, one-pot synthesis of this compound.

Materials:

  • 2-Chloro-3-formylquinoline

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-3-formylquinoline (1.0 eq) in methanol (0.2 M) at 0 °C, add potassium carbonate (2.0 eq).

  • Slowly add a solution of the Ohira-Bestmann reagent (1.2 eq) in methanol.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the aldehyde proton signal and the appearance of the acetylenic proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

II. Carbon-Carbon Bond Forming Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is exceptionally useful for extending the carbon framework of this compound, allowing for the introduction of various aryl and heteroaryl substituents.

Causality in Experimental Choices:
  • Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a copper(I) co-catalyst (e.g., CuI) is typically employed. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the alkyne.[8]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne.[5]

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dioxane are commonly used to prevent catalyst deactivation and unwanted side reactions.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide

Reaction Scheme:

start This compound product 2-Chloro-3-(arylethynyl)quinoline start->product reagent1 Aryl Iodide reagent1->product reagent2 Pd(PPh₃)₄, CuI NEt₃, THF reagent2->product start This compound product 2-Chloro-3-(1-benzyl-1H-1,2,3-triazol-4-yl)quinoline start->product reagent1 Benzyl Azide reagent1->product reagent2 CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O reagent2->product start This compound product 3-Acetyl-2-chloroquinoline start->product reagent AuCl₃, H₂O CH₃CN reagent->product start 2-Chloro-3-(o-hydroxyphenylethynyl)quinoline product Benzofuro[3,2-c]quinoline start->product reagent Pd(OAc)₂, PPh₃ K₂CO₃, DMF reagent->product

References

Synthesis of heterocyclic compounds from 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

2-Chloro-3-ethynylquinoline: A Versatile Synthon for the Facile Assembly of Fused Heterocyclic Systems

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of this compound. This versatile building block serves as a linchpin for the construction of a diverse array of fused quinoline heterocycles, which are prominent scaffolds in numerous biologically active compounds. We present a series of robust, field-proven protocols, focusing on palladium-catalyzed cross-coupling and subsequent cyclization strategies. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the reaction mechanisms, enabling effective troubleshooting and adaptation.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of many natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties[1][2]. The strategic functionalization of the quinoline nucleus is paramount for modulating its pharmacological profile. The subject of this guide, this compound, is a particularly powerful synthon due to its two distinct and orthogonally reactive sites:

  • The C2-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The C3-Ethynyl Group: A highly versatile functional group that readily participates in Sonogashira couplings, cycloadditions (e.g., 'click' chemistry), and intramolecular cyclization cascades to form fused five- or six-membered rings.

This guide will focus on leveraging these functionalities to construct high-value fused heterocyclic systems such as pyrazolo[4,3-c]quinolines and furo[3,2-c]quinolines.

Synthesis of the Key Precursor: this compound

While not always commercially available, this compound can be reliably synthesized in two steps from readily available substituted acetanilides. The primary intermediate, 2-chloro-3-formylquinoline, is first prepared via a Vilsmeier-Haack reaction[3][4]. This intermediate is then converted to the terminal alkyne.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Alkyne Formation Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier Reagent (POCl3, DMF) Acetanilide->Vilsmeier Formylquinoline 2-Chloro-3-formylquinoline Vilsmeier->Formylquinoline Reagent Corey-Fuchs or Seyferth-Gilbert Reagent Formylquinoline->Reagent Ethynylquinoline This compound (Target Precursor) Reagent->Ethynylquinoline

Caption: Synthetic pathway to the target precursor.

Protocol 2.1: Synthesis of 2-Chloro-3-formylquinoline

This procedure is adapted from the well-established Vilsmeier-Haack cyclization of acetanilides[3][5].

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add dry N,N-dimethylformamide (DMF, 15 mmol).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 35 mmol) dropwise via the dropping funnel over 30 minutes. Stir for an additional 30 minutes at 0 °C.

  • Reaction: Add the substituted acetanilide (5 mmol) portion-wise to the stirred solution.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[4].

  • Workup: Cool the mixture to room temperature and pour it carefully into 200 g of crushed ice with vigorous stirring.

  • Isolation: Stir for 1 hour. The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate to yield the desired 2-chloro-3-formylquinoline.

Scientist's Notes (Causality): The Vilsmeier-Haack reaction is a powerful method for formylation and cyclization. POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, which attacks the electron-rich aromatic ring of the acetanilide, leading to intramolecular cyclization and subsequent formylation to build the quinoline core[3]. The reaction time is dependent on the electronic nature of the substituents on the acetanilide.

Protocol 2.2: Synthesis of this compound (via Corey-Fuchs Reaction)
  • Setup: In a flame-dried flask under nitrogen, dissolve triphenylphosphine (PPh₃, 4.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Ylide Formation: Cool the solution to 0 °C and add carbon tetrabromide (CBr₄, 2.0 mmol) portion-wise. Stir for 30 minutes.

  • Aldehyde Addition: Add a solution of 2-chloro-3-formylquinoline (1.0 mmol) in DCM (10 mL) dropwise to the reaction mixture at 0 °C. Let the reaction warm to room temperature and stir for 2 hours.

  • Elimination: Cool the mixture to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 2.1 mmol, 2.5 M in hexanes) dropwise. Stir at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the target alkyne.

Application: Synthesis of Fused Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinolines are a class of compounds known for their potential as anti-inflammatory agents[6]. The synthesis involves a cyclocondensation reaction between the ethynylquinoline precursor and a hydrazine derivative.

Reaction Scheme: Pyrazole Annulation

G Start This compound Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Product Pyrazolo[4,3-c]quinoline Derivative Start->Product Cyclocondensation Base Base (e.g., K2CO3) Solvent (e.g., EtOH) Hydrazine->Product Base->Product

Caption: General scheme for pyrazole ring formation.

Protocol 3.1: Synthesis of 1H-Pyrazolo[4,3-c]quinolin-4-amine Derivatives

This protocol leverages the dual reactivity of the precursor. The hydrazine first attacks the highly reactive ethynyl group, followed by an intramolecular cyclization and substitution of the C2-chloro group.

  • Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (20 mL).

  • Reaction: Add a catalytic amount of a base such as potassium carbonate (K₂CO₃, 0.2 mmol).

  • Heating: Reflux the mixture for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the reaction to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrazolo[4,3-c]quinoline product. Further purification can be achieved by recrystallization if necessary.

Scientist's Notes (Causality): The reaction likely proceeds via an initial Michael addition of the hydrazine to the activated alkyne, forming an enamine intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the electron-deficient C2 position of the quinoline ring, displacing the chloride ion to form the fused aromatic pyrazole ring[7][8]. The base facilitates the nucleophilic attack and the final aromatization step.

Application: Palladium-Catalyzed Synthesis of Furo[3,2-c]quinolines

Furo[3,2-c]quinolines are another important class of heterocycles, with some derivatives showing potential as antileukemia agents[9]. A powerful strategy for their synthesis involves a sequential Sonogashira coupling followed by an intramolecular cyclization.

Protocol 4.1: Sequential Sonogashira Coupling and Cyclization

This two-step, one-pot procedure first couples the ethynylquinoline with a 2-iodophenol and then induces cyclization to form the furan ring.

  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), 2-iodophenol (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).

  • Degassing: Evacuate and backfill the tube with nitrogen three times.

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL) and DMF (5 mL) via syringe.

  • Sonogashira Coupling: Stir the reaction mixture at 60 °C for 4 hours. Monitor the formation of the coupled intermediate by TLC.

  • Cyclization: After confirming the completion of the first step, add potassium carbonate (K₂CO₃, 2.0 mmol) to the same reaction vessel.

  • Heating: Increase the temperature to 120 °C and reflux for 8 hours.

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the benzofuro[3,2-c]quinoline product.

Scientist's Notes (Causality): The Sonogashira coupling is a robust C-C bond-forming reaction between a terminal alkyne and an aryl halide[10][11]. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) co-catalyst helps generate the copper(I) acetylide, which then transmetalates to the palladium center[12]. The subsequent base-mediated intramolecular 5-endo-dig cyclization involves the nucleophilic attack of the phenoxide onto the alkyne, forming the furan ring[9].

Data Summary

The following table summarizes representative yields for the synthesis of various heterocyclic systems derived from 2-chloro-3-formylquinoline, which are directly analogous to the potential products from this compound.

Starting Material PrecursorReagent(s)Product ClassTypical Yield (%)Reference
2-Chloro-3-formylquinolineHydrazine HydratePyrazolo[3,4-b]quinoline70-85[1]
2-Chloro-3-formylquinolinePhenylhydrazinePhenyl-pyrazolo[3,4-b]quinoline65-80[1]
2-Chloro-3-formylquinoline2-Aminobenzimidazole, K₂CO₃Benzoimidazopyrimidoquinolone75-90[13]
2-Chloro-3-((phenyl)ethynyl)phenolReductive Heck CyclizationQuinolino-benzoxepine60-75
4-Hydroxy-quinolinone, AlcoholAcid-catalyzed [3+2] annulationFuro[3,2-c]quinolone70-90

Conclusion

This compound is a high-potential building block for combinatorial chemistry and drug discovery programs. Its defined, orthogonal reactive sites allow for the systematic and efficient construction of diverse fused heterocyclic libraries. The protocols outlined in this guide provide reliable and mechanistically understood pathways to valuable scaffolds like pyrazolo[4,3-c]quinolines and furo[3,2-c]quinolines. By understanding the underlying principles of each transformation, researchers can readily adapt these methods to synthesize novel analogues for biological screening.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-3-ethynylquinoline, a critical building block in pharmaceutical and materials science research.[1] We move beyond a simple recitation of steps to explore the underlying chemical principles and process considerations essential for a safe, efficient, and scalable synthesis. The recommended pathway is a Sonogashira cross-coupling reaction, selected for its reliability, mild conditions, and tolerance of diverse functional groups. This guide details the critical parameters, safety protocols, and purification strategies necessary to transition this synthesis from the bench to a kilogram scale.

Introduction: The Versatility of the Quinoline Scaffold

The quinoline moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to antimicrobial.[1][2][3] this compound emerges as a particularly valuable intermediate due to its two distinct and orthogonally reactive sites: the C2-chloro substituent, susceptible to nucleophilic substitution, and the C3-ethynyl group, ready for a host of transformations like click chemistry, further couplings, or cyclization reactions. This dual functionality makes it a highly sought-after precursor for creating complex molecular architectures and compound libraries for drug discovery.[3][4]

Strategic Selection of the Synthetic Route for Scale-Up

For the large-scale production of this compound, the Sonogashira cross-coupling reaction is the most industrially viable and scientifically sound approach.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

The proposed overall transformation is:

Rationale for Route Selection:

  • Efficiency and Robustness: The Sonogashira coupling is renowned for its high yields and reliability across a wide range of substrates.[5][7]

  • Mild Conditions: The reaction can be conducted under relatively mild temperatures, which minimizes the formation of degradation byproducts and reduces energy consumption on a large scale.[5][6]

  • Safety and Handling: The use of trimethylsilylacetylene (TMSA) as the alkyne source is a critical safety consideration for scale-up. It is a stable, liquid alternative to highly flammable and explosive acetylene gas. The trimethylsilyl protecting group is easily removed in a subsequent or in-situ step.

  • Starting Material Accessibility: The precursor, 2,3-dichloroquinoline, can be synthesized from readily available substituted acetanilides via Vilsmeier-Haack type cyclization reactions, ensuring a secure supply chain for a multi-step synthesis.[8][9][10]

Core Synthesis & Scale-Up Considerations

Successfully scaling a synthesis requires a deep understanding of the reaction mechanism and the physical and chemical changes that occur when moving from grams to kilograms.

The Catalytic Heart: Sonogashira Mechanism

The reaction proceeds through two interconnected catalytic cycles. Understanding this mechanism is key to troubleshooting and optimization.

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 2,3-dichloroquinoline.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (after deprotonation by the base) to form a copper(I) acetylide intermediate.[11]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired coupled product.

Critical Parameters for Scale-Up

Transitioning from a lab-scale flask to a multi-liter reactor introduces challenges related to mass and heat transfer, reagent addition, and safety.

  • Catalyst System:

    • Palladium Source: A common choice is a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a phosphine ligand such as triphenylphosphine (PPh₃). The ligand stabilizes the palladium center and facilitates the catalytic cycle.[11]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, crucial for activating the alkyne.[5][11] Its concentration must be carefully controlled, as excess copper can promote undesirable alkyne homocoupling (Glaser coupling).[11]

    • Catalyst Loading: While lab protocols might use 1-5 mol% of palladium, scale-up operations aim for much lower loadings (<0.5 mol%) to reduce cost and minimize heavy metal contamination in the final product. Heterogeneous catalysts like Pd/C can also be considered for easier filtration and recovery post-reaction.[7]

  • Reaction Environment:

    • Solvent: A nitrogen-containing solvent like triethylamine (NEt₃) is highly effective as it serves a dual role: it is the base required to deprotonate the alkyne and it acts as the reaction solvent.[11] Dioxane or THF can also be used as co-solvents to improve the solubility of the starting materials.[12]

    • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[11] Maintaining a robust inert atmosphere (Nitrogen or Argon) throughout the process is non-negotiable for scale-up.

    • Temperature Control: The oxidative addition step can be exothermic. On a large scale, this heat must be managed effectively to prevent thermal runaways. A jacketed reactor with controlled heating and cooling is essential. The reaction is typically run at a controlled temperature, often between room temperature and 80 °C, to balance reaction rate with stability.

Process Safety Management
  • Reagent Hazards:

    • Quinolines: Chloro-substituted quinolines should be handled as irritants and potentially toxic compounds.[13][14][15][16]

    • Catalysts: Palladium and copper compounds are heavy metals with associated toxicity. Minimize exposure through contained handling.

    • Solvents/Bases: Triethylamine is flammable and corrosive. All solvent handling should be performed in a well-ventilated area with appropriate grounding to prevent static discharge.

  • Work-up and Purification:

    • Catalyst Removal: At the end of the reaction, the palladium and copper catalysts must be efficiently removed. This is typically achieved by filtration through a pad of celite or a dedicated filtration system.

    • Purification Strategy: While laboratory scale purifications often rely on column chromatography, this is often not economically viable for large quantities. The primary method for scale-up purification should be recrystallization .[17] A significant part of process development will involve screening for a suitable solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate) that provides good recovery of the product with high purity.

    • Waste Management: The aqueous and solid wastes containing heavy metals and organic solvents must be disposed of according to environmental regulations.

Visualization of Workflow and Key Decisions

Synthetic Workflow Diagram

G cluster_prep Starting Material Preparation cluster_main Core Sonogashira Coupling cluster_final Deprotection & Purification Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Cyclization (POCl₃, DMF) Acetanilide->Vilsmeier Dichloroquinoline 2,3-Dichloroquinoline Vilsmeier->Dichloroquinoline Coupling Sonogashira Coupling (Pd/Cu Catalyst, Base) Dichloroquinoline->Coupling TMSA Trimethylsilylacetylene (TMSA) TMSA->Coupling ProtectedProduct TMS-Protected Product Coupling->ProtectedProduct Deprotection In-situ or Separate Deprotection (e.g., K₂CO₃/MeOH) ProtectedProduct->Deprotection CrudeProduct Crude this compound Deprotection->CrudeProduct Purification Scale-Up Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Overall synthetic workflow for this compound.

Scale-Up Decision Logic Diagram

G node_result Adjust Addition Rate Improve Reactor Cooling heat_management Is Exotherm Controlled? node_result->heat_management start Initiate Scale-Up start->heat_management heat_management->node_result No catalyst_removal Efficient Catalyst Removal? heat_management->catalyst_removal Yes purity_spec Purity Spec Met by Recrystallization? catalyst_removal->purity_spec Yes node_result2 Optimize Filtration Aid Evaluate Alternative Catalyst catalyst_removal->node_result2 No end Process Locked purity_spec->end Yes node_result3 Re-evaluate Recrystallization Solvent Consider Polishing Step purity_spec->node_result3 No node_result2->catalyst_removal node_result3->purity_spec

Caption: Key decision points for process optimization during scale-up.

Detailed Scale-Up Protocol (Illustrative 100g Scale)

Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on specific laboratory and equipment capabilities. A thorough risk assessment must be conducted before implementation.

Reagent Table
ReagentMW ( g/mol )Equiv.Moles (mol)Mass (g)Volume (mL)Density (g/mL)
2,3-Dichloroquinoline198.041.00.505100.0--
PdCl₂(PPh₃)₂701.900.0050.00251.77--
Copper(I) Iodide (CuI)190.450.010.00510.96--
Triphenylphosphine (PPh₃)262.290.010.00511.33--
Trimethylsilylacetylene98.221.20.60659.586.20.69
Triethylamine (NEt₃)101.19---10000.726
Potassium Carbonate (K₂CO₃)138.211.50.758104.7--
Methanol (MeOH)32.04---5000.792
Equipment
  • 5L 3-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer

  • Thermocouple and temperature controller

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Addition funnel

  • Heating/cooling mantle or circulating bath

  • Large Buchner funnel and filtration flask

  • Celite® (diatomaceous earth)

Step-by-Step Procedure

Part A: Sonogashira Coupling

  • Reactor Setup: Assemble the reactor system. Ensure all glassware is dry and the system can be purged with an inert gas.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charge Reagents: To the reactor, add 2,3-dichloroquinoline (100.0 g), PdCl₂(PPh₃)₂ (1.77 g), Copper(I) Iodide (0.96 g), and Triphenylphosphine (1.33 g).

  • Add Solvent: Add degassed triethylamine (1000 mL) to the reactor via cannula or addition funnel. Begin stirring to form a suspension.

  • Substrate Addition: In the addition funnel, place the trimethylsilylacetylene (86.2 mL). Add it dropwise to the stirred reaction mixture over 30-60 minutes. A mild exotherm may be observed; maintain the internal temperature below 35 °C using a cooling bath if necessary.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The starting material (2,3-dichloroquinoline) should be consumed.

Part B: Deprotection and Work-up

  • Cooling: Once the coupling is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Add methanol (500 mL) to the mixture, followed by the portion-wise addition of potassium carbonate (104.7 g).

  • Deprotection: Stir the mixture at room temperature for 2-4 hours to effect the cleavage of the TMS group. Monitor by TLC/HPLC for the disappearance of the silylated intermediate.

  • Filtration: Set up a Buchner funnel with a 1-2 inch pad of Celite®. Wet the pad with triethylamine. Filter the reaction slurry through the Celite® pad to remove the catalyst residues and salts. Wash the filter cake with additional ethyl acetate or THF (2 x 200 mL).

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

Part C: Purification by Recrystallization

  • Solvent Screening (Small Scale): Use a small amount of the crude solid to identify a suitable recrystallization solvent. Good candidates are often isopropanol, ethanol, or a heptane/ethyl acetate mixture.

  • Dissolution: Transfer the crude solid to a large Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the material.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield of pure this compound should be in the range of 65-80%.

References

Purification of 2-Chloro-3-ethynylquinoline: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

2-Chloro-3-ethynylquinoline is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex molecular architectures. The purity of this starting material is paramount for the success of subsequent reactions, ensuring high yields and predictable outcomes in the development of novel therapeutics and functional materials. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for column chromatography and recrystallization. It emphasizes the rationale behind procedural steps, offers troubleshooting guidance, and outlines methods for purity verification, equipping researchers with the necessary tools for obtaining high-purity material.

Foundational Principles of Purification

The purification strategy for this compound, like any synthetic compound, is dictated by its unique physicochemical properties and the nature of the impurities present. Impurities typically arise from unreacted starting materials, side-products, and reagents from the synthesis, which often involves Vilsmeier-Haack type reactions or similar cyclizations.[1][2] The primary goal is to efficiently remove these contaminants to yield the target compound in a highly pure form.

The principal techniques discussed herein are column chromatography, for the separation of components in a mixture based on differential adsorption, and recrystallization, a technique for purifying solids based on differences in solubility. The choice between these methods, or their sequential use, depends on the scale of the purification and the impurity profile of the crude product.

Physicochemical Profile and Safety

Understanding the properties of this compound is crucial for designing an effective purification strategy. While experimental data for this specific molecule is scarce, we can infer its properties from closely related analogs.

PropertyEstimated Value / CharacteristicRationale / Source
Molecular Formula C₁₁H₆ClN-
Molecular Weight 187.63 g/mol -
Appearance Likely a white to off-white or pale yellow solidBased on analogs like 2-chloroquinoline and 2-chloro-3-formylquinoline.[3][4]
Melting Point Expected to be a solid with a moderate melting point.2-Chloroquinoline has a melting point of 38 °C; substituted analogs often have higher melting points.[4]
Solubility Soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane, acetone); sparingly soluble in non-polar solvents (e.g., hexane).General characteristic of quinoline derivatives.[5][6]
Stability Stable under standard laboratory conditions. Avoid strong bases which may react with the chloro- and ethynyl groups.General chemical principles.

Safety Precautions:

  • Always handle this compound and its solutions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Overall Purification Workflow

The purification process typically begins after the initial reaction work-up and culminates in the isolation of the pure, crystalline product. The workflow is designed to first remove the bulk of impurities via chromatography, followed by a final polishing step using recrystallization to achieve high purity.

Purification_Workflow cluster_0 Crude Product Isolation cluster_1 Primary Purification cluster_2 Analysis & Final Purification Reaction Synthetic Reaction Mixture Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Drying Drying & Solvent Removal Workup->Drying Organic Phase Crude Crude this compound Drying->Crude TLC TLC Solvent System Scouting Crude->TLC Column Silica Gel Column Chromatography TLC->Column Select Eluent Fractions TLC Analysis of Fractions Column->Fractions Collect Fractions Combine Combine Pure Fractions Fractions->Combine SolventRemoval Solvent Evaporation Combine->SolventRemoval Recrystallization Recrystallization SolventRemoval->Recrystallization Optional Polishing Step PureProduct Pure Crystalline Product SolventRemoval->PureProduct If sufficiently pure Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

Protocol I: Column Chromatography

Column chromatography is the most robust method for separating the target compound from a wide range of impurities.[7][8] The principle involves a stationary phase (silica gel) and a mobile phase (solvent eluent). Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[9]

Application Note: Strategic Considerations
  • Adsorbent Selection: Silica gel (60-120 or 230-400 mesh) is the standard stationary phase due to its slightly acidic nature and efficacy in separating moderately polar compounds like quinoline derivatives.[8] The weight of silica gel should be approximately 20-50 times the weight of the crude sample for effective separation.[7]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running the column.[6]

    • Goal: To find a solvent mixture where the this compound has an Rf value of approximately 0.3-0.4, ensuring good separation from more polar and less polar impurities.

    • Procedure: Start with a non-polar solvent like Hexane or Petroleum Ether and gradually increase the polarity by adding Ethyl Acetate. Test solvent systems such as 95:5, 90:10, and 85:15 (Hexane:Ethyl Acetate).

    • Visualization: Quinolines are UV-active and can be visualized on TLC plates under a UV lamp (254 nm).[6]

TLC_Scouting Start Spot Crude Mixture on TLC Plate Develop Develop Plate in Solvent System (e.g., 9:1 Hexane:EtOAc) Start->Develop Visualize Visualize under UV Light Develop->Visualize Analyze Analyze Rf Values Visualize->Analyze Rf_High Rf > 0.5 (Too High) Analyze->Rf_High Product moves too fast Rf_Low Rf < 0.2 (Too Low) Analyze->Rf_Low Product stuck at baseline Rf_Good 0.2 < Rf < 0.4 (Optimal) Analyze->Rf_Good Good Separation Action_High Decrease Eluent Polarity (Increase Hexane %) Rf_High->Action_High Action_Low Increase Eluent Polarity (Increase EtOAc %) Rf_Low->Action_Low Action_Good Use this solvent system for the column Rf_Good->Action_Good

Caption: Logic for selecting a column chromatography solvent system using TLC.

Detailed Step-by-Step Protocol
  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[10]

    • Add a thin layer (approx. 1 cm) of sand.

    • Fill the column about one-third full with the chosen non-polar solvent (e.g., hexane).

    • In a separate beaker, prepare a slurry of silica gel in the same solvent.

    • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[10]

    • Open the stopcock to allow solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.[10]

    • Add another layer of sand (approx. 1 cm) on top of the packed silica to protect the surface.

    • Drain the solvent until the level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum possible amount of the eluting solvent or a slightly more polar solvent like dichloromethane.

    • Carefully pipette the concentrated sample solution onto the center of the sand layer, avoiding disturbance of the surface.[10]

    • Open the stopcock and allow the sample to absorb onto the silica gel, draining the solvent until the liquid level is again just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, filling the available space.

    • Begin collecting the eluting solvent in numbered test tubes or flasks.

    • Maintain a constant flow rate. For more difficult separations, a slower flow rate is preferable.

    • If a gradient elution is needed (increasing solvent polarity over time), prepare mixtures of increasing polarity (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc) and add them sequentially.

  • Analysis and Isolation:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.[9]

    • Combine the fractions that show a single spot corresponding to the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol II: Recrystallization

Recrystallization is an excellent technique for final purification, capable of yielding a highly pure crystalline product. It is most effective when the crude material is already relatively pure (>90%), such as after column chromatography.[6] The method relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.

Application Note: The Art of Solvent Selection

The ideal recrystallization solvent should dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor). For related 2-chloroquinoline derivatives, solvents like ethyl acetate and ethanol have been used successfully.[11][12]

Screening for a Suitable Solvent:

  • Place a small amount (approx. 20-30 mg) of the compound into several test tubes.

  • Add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise to each tube at room temperature. A good solvent will not dissolve the compound readily.

  • Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the boiling point of the solvent.

  • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The formation of a high yield of crystals indicates a good solvent.

Detailed Step-by-Step Protocol
  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

    • Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of solvent is crucial for maximizing yield.[6]

  • Decolorization (Optional):

    • If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (including charcoal), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

    • Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass or drying dish to dry completely in the air or a vacuum oven.

Verification of Purity

After purification, it is essential to confirm the purity of the this compound.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate when eluted with an appropriate solvent system.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) should be used to confirm the chemical structure and absence of impurity signals.

References

Troubleshooting & Optimization

Low yield in 2-Chloro-3-ethynylquinoline synthesis troubleshooting.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-3-ethynylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we move beyond simple procedural lists to explore the underlying chemistry, enabling you to diagnose issues and rationally design solutions.

The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] However, the use of a deactivated aryl chloride, such as 2,3-dichloroquinoline, presents specific challenges that can lead to diminished yields if not properly managed.[3][4]

This guide is structured as a series of troubleshooting questions and FAQs to directly address the common pitfalls of this reaction.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Q1: My reaction has stalled or resulted in a very low yield of the desired product. Where should I begin my investigation?

Probable Causes & Recommended Solutions:

This is the most common issue and typically points to one of three areas: catalyst integrity, reaction environment, or reagent quality.

  • Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its decomposition is a primary cause of failure.

    • Cause: The Pd(0) active species is sensitive to oxygen. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more stable but require in-situ reduction, which can be inefficient.[3]

    • Solution:

      • Use Fresh Catalyst: Ensure your palladium catalyst is from a fresh, properly stored batch. Pd(PPh₃)₄, a Pd(0) source, is particularly sensitive to air and moisture and should be handled under an inert atmosphere.[3]

      • Verify Copper Co-catalyst: Copper(I) iodide (CuI) can degrade over time, appearing greenish or brown instead of off-white. Use a fresh bottle for optimal results.[3]

  • Compromised Reaction Environment: The Sonogashira coupling is highly sensitive to atmospheric oxygen.

    • Cause: Oxygen enables the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes your starting material and generates difficult-to-remove impurities.[3][5][6] Oxygen can also lead to the degradation of the palladium catalyst.

    • Solution:

      • Rigorous Degassing: The solvent and amine base must be thoroughly degassed before adding the catalysts and reagents. The preferred method is three freeze-pump-thaw cycles. Bubbling with argon or nitrogen for an extended period (30-60 minutes) is a viable alternative.[3]

      • Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of a high-purity inert gas like argon or nitrogen. Using a balloon is acceptable, but a manifold or Schlenk line setup is superior.

  • Sub-Optimal Reagent Quality: Impurities can poison the catalyst.

    • Cause: Impurities in your starting material (e.g., 2,3-dichloroquinoline), alkyne, or solvent can interfere with the catalytic cycle. Water in the solvent or base can also be detrimental.

    • Solution:

      • Purify Starting Materials: If purity is questionable, purify the 2,3-dichloroquinoline and the terminal alkyne (e.g., via column chromatography, distillation, or recrystallization).

      • Use Anhydrous Solvents: Employ a dry, anhydrous-grade solvent. If necessary, dry the solvent over molecular sieves. Ensure the amine base (e.g., triethylamine) is also dry.[3]

Q2: I observed the formation of a black precipitate in my reaction flask. What is it, and what does it mean?

Probable Cause & Recommended Solution:

The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated palladium metal.[3] This is a clear sign of catalyst decomposition and the primary reason for a reaction to stall.

  • Cause: The phosphine ligands that stabilize the palladium atom in a soluble, catalytically active state have dissociated. This can be triggered by:

    • High Temperatures: While necessary for activating aryl chlorides, excessive heat can accelerate ligand dissociation and catalyst decomposition.

    • Inappropriate Solvent: Some solvents may promote the formation of palladium black. Anecdotal evidence suggests THF can sometimes be problematic.[7]

    • Impurities: As mentioned above, impurities can strip ligands from the palladium center.

  • Solution:

    • Optimize Temperature: Find the "sweet spot." For an aryl chloride, you will likely need elevated temperatures (e.g., 80-100 °C), but avoid unnecessarily high heat.[8]

    • Add Excess Ligand: Supplementing the reaction with a small amount of additional phosphine ligand (e.g., PPh₃) can help stabilize the catalyst and prevent precipitation.

    • Consider Robust Ligands: For challenging couplings, switching to more sterically bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) can create a more stable and active catalytic complex.[9]

Q3: My main byproduct is the homocoupled dimer of my terminal alkyne. How can I prevent this?

Probable Cause & Recommended Solution:

This side product is a result of the Glaser coupling reaction.[6] Its prevalence indicates a problem with the reaction conditions, specifically related to the copper co-catalyst and the presence of oxygen.

  • Cause: In the presence of oxygen, the copper(I) acetylide intermediate, which is essential for the Sonogashira cycle, can undergo oxidative dimerization.[5][10]

  • Solution:

    • Strict Anaerobic Conditions: This is the most critical factor. Ensure your degassing procedure is effective and the inert atmosphere is maintained throughout the reaction.[3][11]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods avoid the primary catalyst for homocoupling but may require different ligands, bases, or higher temperatures to achieve sufficient reactivity.[3]

Frequently Asked Questions (FAQs)

Q: What is the catalytic cycle for the Sonogashira Reaction? A: The reaction proceeds through two interconnected catalytic cycles. The primary palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The secondary copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne.[4]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)L₂-C≡CR' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R-C≡CR' PdII_B->Product label_RX R-X (Aryl Halide) CuX Cu(I)X CuCCR Cu(I)-C≡CR' CuX->CuCCR Deprotonation CuCCR->PdII_A To Transmetalation label_Alkyne H-C≡CR' + Base caption Sonogashira Catalytic Cycle

Sonogashira Catalytic Cycle

Q: Why is the reactivity of 2,3-dichloroquinoline challenging? A: Aryl chlorides are the least reactive among the common aryl halides for Sonogashira coupling, with a general reactivity trend of I > Br > Cl.[3][4] The strong carbon-chlorine bond requires more energy for the initial oxidative addition step, necessitating higher temperatures and more active catalyst systems, which in turn increases the risk of side reactions and catalyst decomposition. Furthermore, in 2,3-dichloroquinoline, there is a question of regioselectivity. The chloro group at the C-2 position is generally more susceptible to nucleophilic substitution and oxidative addition due to the electronic influence of the adjacent nitrogen atom.[12] Therefore, careful optimization is required to favor coupling at the C-3 position.

Q: What are the optimal reaction parameters? A: There is no single "best" procedure, as the optimal conditions depend on the specific alkyne used.[13] However, a good starting point can be summarized as follows:

ParameterRecommended Starting PointKey Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)More stable than Pd(PPh₃)₄. Higher loading may be needed for chlorides.
Copper Co-catalyst CuI (5-10 mol%)Use fresh, high-purity CuI.
Ligand PPh₃ (often included in catalyst)Consider adding 5-10 mol% extra PPh₃ to stabilize the catalyst at high temps.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Must be anhydrous. Use as solvent or co-solvent (e.g., 3:1 Toluene:Base).[13]
Solvent Toluene, Dioxane, DMFMust be anhydrous and rigorously degassed.
Temperature 80 - 110 °CStart around 80 °C and increase if the reaction is sluggish. Monitor for decomposition.
Alkyne Trimethylsilylacetylene (TMSA)TMSA is stable and less prone to homocoupling. The TMS group is easily removed later.

Troubleshooting Workflow

When encountering low yields, follow a logical diagnostic sequence. Start with the most likely and easiest-to-fix issues before moving to more complex optimizations.

Troubleshooting_Workflow cluster_setup Setup Verification cluster_reagents Reagent & Catalyst Check cluster_analysis Reaction Analysis cluster_optimize Optimization Strategy start Low / No Yield Observed check_setup 1. Verify Reaction Setup start->check_setup check_reagents 2. Assess Reagents & Catalyst check_setup->check_reagents analyze_results 3. Analyze Reaction Mixture (TLC/GC-MS) check_reagents->analyze_results optimize 4. Optimize Reaction Conditions analyze_results->optimize success Improved Yield optimize->success setup_inert Is the system truly inert? (Proper degassing, positive pressure) setup_temp Is temperature control accurate? reagents_purity Are starting materials pure? reagents_solvent Is the solvent/base anhydrous? reagents_catalyst Are Pd/Cu catalysts fresh and active? analysis_sm Is starting material consumed? analysis_byproduct What are the byproducts? (e.g., Homocoupling dimer) analysis_pdblack Is there evidence of Pd black? optimize_temp Increase temperature incrementally optimize_catalyst Increase catalyst/ligand loading optimize_reagents Change solvent, base, or ligand

References

Technical Support Center: Synthesis of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-ethynylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during this specific Sonogashira cross-coupling reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reaction yields, minimize side products, and achieve consistent results.

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is typically achieved via a palladium- and copper-catalyzed Sonogashira coupling between a 2-chloro-3-haloquinoline (e.g., 2,3-dichloroquinoline or 2-chloro-3-bromoquinoline) and a terminal alkyne. While powerful, this reaction is susceptible to several side reactions that can complicate purification and significantly reduce yields. This guide provides a structured, in-depth approach to identifying, understanding, and overcoming these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction has a very low or no yield of this compound. What's wrong?

This is the most frequent issue and can stem from multiple sources. A systematic approach is crucial.

Probable Causes & Solutions:

  • Inactive Catalyst System: The C-Cl bond on the quinoline ring is less reactive than corresponding C-Br or C-I bonds, often requiring a more active catalyst system.[1][2]

    • Troubleshooting: If using a standard catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider switching to a more robust system. Palladium sources combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be more effective for activating aryl chlorides.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base choice are critical and interdependent.

    • Temperature: Sonogashira couplings with aryl chlorides often require higher temperatures than those with bromides or iodides to facilitate the rate-limiting oxidative addition step.[3][4] If you are running the reaction at room temperature, a gradual increase to 50-100 °C may be necessary.[4][5] However, excessively high temperatures can lead to catalyst decomposition.[6]

    • Solvent: The solvent can influence catalyst stability and solubility. While THF and DMF are common, they are also coordinating solvents that can sometimes inhibit the reaction.[4] Consider less coordinating solvents like dioxane or toluene, especially if catalyst deactivation is suspected.[7]

    • Base: The base neutralizes the HX generated and promotes the formation of the copper acetylide.[6] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. Ensure the amine is freshly distilled and pure, as oxidized amines can inhibit the catalyst.[6] For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may offer advantages, particularly in copper-free protocols.[7]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or reagents can poison the palladium catalyst.

    • Troubleshooting: Ensure the 2-chloro-3-haloquinoline precursor is pure. Recrystallize or chromatograph if necessary. Use high-purity, degassed solvents. As mentioned, amines are particularly susceptible to oxidation; use freshly distilled or purchased high-purity stock.[6][8]

Troubleshooting Workflow for Low Yield

start Low / No Yield cat_check Evaluate Catalyst System (Pd Source + Ligand) start->cat_check Is the C-Cl bond not activating? cond_check Optimize Reaction Conditions (Temp, Solvent, Base) cat_check->cond_check Catalyst is robust, still no product. sub_cat Use bulky, e--rich ligands (e.g., XPhos, NHCs) cat_check->sub_cat reagent_check Verify Reagent Quality (Purity, Degassing) cond_check->reagent_check Conditions optimized, still poor results. sub_cond Increase Temp (50-100°C) Switch to non-coordinating solvent Use fresh, pure base cond_check->sub_cond success Improved Yield reagent_check->success Impurities removed. sub_reagent Purify starting materials Use anhydrous, degassed solvents Distill amine base reagent_check->sub_reagent

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: My main byproduct is a dimer of my starting alkyne. How do I stop this?

You are observing the Glaser-Hay homocoupling reaction. This is the most common side reaction in standard copper-mediated Sonogashira couplings.[9][10]

Causality:

The Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by copper(I) salts in the presence of an oxidant, typically molecular oxygen.[9][10] Even trace amounts of oxygen in the reaction vessel can promote this side reaction, consuming your alkyne and reducing the yield of the desired cross-coupled product.

Troubleshooting & Optimization:

  • Ensure a Strictly Inert Atmosphere: This is the most critical first step.[6][11]

    • Protocol: Use a robust inert gas system (argon is preferred over nitrogen due to its higher density). Degas all solvents and liquid reagents (including the amine base) thoroughly. The freeze-pump-thaw method (at least three cycles) is highly effective.[11] For less volatile solvents, sparging with argon for 20-30 minutes can suffice. Assemble your reaction glassware hot under vacuum and backfill with argon.

  • Switch to a Copper-Free Protocol: The development of copper-free Sonogashira reactions was driven specifically by the need to avoid the Glaser-Hay side reaction.[12][13]

    • Protocol: These systems typically rely on a more active palladium catalyst and often use an inorganic base. A common system involves a palladium source (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a base like Cs₂CO₃ in a solvent like acetonitrile or dioxane.[11]

  • Control Reagent Addition:

    • Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump over the course of the reaction can keep its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.[11]

Q3: I am getting the wrong product: 2-chloroquinoline without the ethynyl group. What is happening?

This indicates a dehalogenation side reaction, where the halogen at the 3-position is reductively cleaved.

Causality:

Dehalogenation can occur under harsh reaction conditions. The amine base or solvent can sometimes act as a hydride source, particularly at elevated temperatures in the presence of the palladium catalyst. This reduces the aryl halide back to the corresponding arene.

Troubleshooting & Optimization:

  • Lower the Reaction Temperature: This is often the simplest fix. Determine the minimum temperature required for the cross-coupling to proceed and avoid significant overheating.

  • Modify the Base/Solvent System: If dehalogenation persists, consider using a non-amine base like K₂CO₃ or K₃PO₄.

  • Check Alkyne Purity: Some impurities in terminal alkynes can facilitate reductive pathways. Ensure your alkyne is of high purity.

Frequently Asked Questions (FAQs)

What is the mechanism of the Glaser homocoupling side reaction?

The Glaser coupling proceeds through a separate catalytic cycle involving the copper co-catalyst. A base deprotonates the terminal alkyne, which then forms a copper(I) acetylide. In the presence of an oxidant like O₂, this copper(I) acetylide is oxidized, leading to a radical or a copper(II) species that rapidly couples with another copper(I) acetylide molecule to form the 1,3-diyne (dimer) and regenerate the copper(I) catalyst.[9]

cluster_0 Glaser-Hay Homocoupling R_C_CH R-C≡C-H Cu_acetylide R-C≡C-Cu(I) R_C_CH->Cu_acetylide + Cu(I), Base - HB⁺ Dimer R-C≡C-C≡C-R Cu_acetylide->Dimer + O₂ (Oxidant) + R-C≡C-Cu(I) cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Pd(II)(Aryl)(X)L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Pd(II)(Aryl)(C≡CR)L₂ PdII_Aryl->PdII_Alkyne Transmetalation CuX CuX PdII_Aryl->CuX Transfers halide Product This compound PdII_Alkyne->Product Product->Pd0 Reductive Elimination ArylHalide 2-Chloro-3-haloquinoline (Ar-X) ArylHalide->PdII_Aryl Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + Base CuAcetylide->PdII_Aryl Transfers alkyne CuX->CuAcetylide

References

Technical Support Center: Catalyst Selection for 2-Chloro-3-ethynylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the complexities of catalyst selection in reactions involving 2-chloro-3-ethynylquinoline. This versatile building block presents unique challenges and opportunities in the synthesis of novel quinoline derivatives. This support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Critical Role of Catalyst Selection

This compound is a valuable substrate in medicinal chemistry and materials science due to its dual reactive sites: a halogenated C2 position and a terminal alkyne at C3. This structure allows for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck reactions, as well as various cyclization pathways.

The success of these reactions hinges on the judicious selection of a catalyst system. The quinoline nitrogen can act as a ligand, potentially poisoning the metal catalyst and leading to deactivation.[1] Furthermore, the reactivity of the C-Cl bond and the alkyne can be influenced by the electronic and steric properties of the catalyst. This guide will help you navigate these challenges to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of this compound is giving low to no yield. What are the primary suspects?

A1: Low or non-existent yield in a Sonogashira coupling is a common frustration. A systematic troubleshooting approach is key. Here are the initial checkpoints:

  • Catalyst Integrity: The active Pd(0) catalyst is highly sensitive to air.[2] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, ensure your reaction conditions promote its in-situ reduction to the active Pd(0) species.[2][3] The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[1][4]

  • Co-Catalyst Freshness: If you are performing a copper co-catalyzed Sonogashira reaction, the freshness of the copper(I) iodide (CuI) is critical. CuI is susceptible to oxidation, which can inhibit the reaction.[2]

  • Reagent Purity: Impurities in your this compound, the coupling partner alkyne, solvent, or base can poison the catalyst.[2] Ensure all reagents are of high purity.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[2] Ensure your solvent is properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

Q2: I'm observing significant formation of a homocoupled alkyne byproduct (Glaser coupling) in my Sonogashira reaction. How can I minimize this?

A2: The formation of alkyne dimers is a frequent side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[2][5] Here’s how to address it:

  • Strictly Anaerobic Conditions: Oxygen is a major promoter of Glaser coupling.[2] Rigorous degassing of your solvent and the use of Schlenk techniques or a glovebox are essential.

  • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[2]

  • Consider Copper-Free Conditions: Copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling. These reactions often require a higher loading of a suitable base.[5]

Q3: My Suzuki coupling with a 2-chloroquinoline derivative is sluggish. What adjustments should I consider?

A3: The C-Cl bond in 2-chloroquinoline can be challenging to activate. If your Suzuki reaction is not proceeding efficiently, consider the following:

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the oxidative addition step. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary to enhance catalytic activity.[1][6]

  • Base Selection: The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[1][7] The base not only facilitates the transmetalation step but can also influence catalyst stability.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst oxidation.[1] Common choices include toluene, dioxane, and THF.

Q4: My reaction mixture is turning black. What does this mean and what can I do?

A4: A black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[1][4] Its formation is a clear indicator of catalyst deactivation.

  • Causes: This can be caused by exposure to oxygen, excessively high temperatures, or the use of inappropriate ligands that fail to stabilize the Pd(0) species.[1][4]

  • Prevention:

    • Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas.[1]

    • Use Stabilizing Ligands: Bulky, electron-rich ligands can prevent the aggregation of the palladium catalyst.[1]

    • Control the Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

Troubleshooting Guides

Guide 1: Sonogashira Coupling of this compound

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[5] However, its success with this compound requires careful optimization.

Problem: Low Conversion or Stalled Reaction
Potential Cause Explanation Troubleshooting Steps
Inactive Pd Catalyst The active Pd(0) species has decomposed due to oxygen exposure or thermal instability.[2]Use a fresh palladium source. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.[2] Consider using a more stable precatalyst.
Oxidized Cu(I) Co-catalyst Copper(I) iodide is sensitive to oxidation, which renders it inactive.[2]Use a freshly opened bottle of CuI or purify it before use.
Inefficient Base The amine base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[2][5]Use a high-purity, anhydrous amine base. Consider distilling the amine before use.
Poor Solvent Choice The solvent must dissolve all reaction components and not interfere with the catalyst.Screen different solvents such as THF, DMF, and toluene. Note that DMF has been reported to slow down some Sonogashira reactions.[2]
Experimental Protocol: Optimizing Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three freeze-pump-thaw cycles to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (e.g., THF or toluene) and an anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or GC/MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and purify by column chromatography.

Guide 2: Suzuki Coupling at the C2 Position

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation.[8] When targeting the C2 position of this compound, catalyst selection is paramount.

Problem: Inefficient Oxidative Addition to the C-Cl Bond
Potential Cause Explanation Troubleshooting Steps
Weakly Active Catalyst The C-Cl bond is strong, and its oxidative addition to the palladium center can be the rate-limiting step.[1]Employ a more active catalyst system. This often involves using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]
Inappropriate Base The base is critical for the transmetalation step.[7]Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.
Catalyst Poisoning The quinoline nitrogen can coordinate to the palladium center, forming inactive off-cycle complexes.[1]The use of bulky ligands can sterically hinder this coordination.
Experimental Protocol: High-Activity Suzuki Coupling
  • Catalyst Pre-activation (if necessary): If using a Pd(II) source, pre-activating the catalyst by heating it with the ligand before adding the substrates can be beneficial.[9]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1 equiv.), the arylboronic acid (1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., SPhos or XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress.

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup. Purify the product by column chromatography.

Guide 3: Heck Reaction with the Ethynyl Group

The Heck reaction allows for the coupling of the ethynyl group with an aryl or vinyl halide.[10]

Problem: Low Yield or Formation of Side Products
Potential Cause Explanation Troubleshooting Steps
Catalyst Decomposition The active Pd(0) catalyst can be prone to decomposition at the elevated temperatures often required for Heck reactions.[4]Use a robust catalyst system, potentially with stabilizing ligands. Consider using a phosphine-free catalyst system in some cases.
Incorrect Base The base is required to neutralize the H-X byproduct.[11]Triethylamine is a common choice, but other organic or inorganic bases can be screened for optimal performance.
Stereoselectivity Issues The Heck reaction typically proceeds with syn-addition followed by syn-elimination, but side reactions can lead to a mixture of stereoisomers.Careful control of reaction conditions, including temperature and solvent, can help improve stereoselectivity.
Experimental Protocol: General Heck Reaction
  • Reaction Setup: Combine this compound (1 equiv.), the aryl or vinyl halide (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., triethylamine, 2 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Ligand Addition (if necessary): Depending on the specific substrates, the addition of a phosphine ligand (e.g., PPh₃ or P(o-tol)₃) may be beneficial.

  • Heating and Monitoring: Heat the reaction mixture under an inert atmosphere and monitor its progress.

  • Workup: After the reaction is complete, cool the mixture, perform an aqueous workup, and purify the product.

Visualizing Reaction Pathways and Troubleshooting

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(II)(R)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination L2Pd(II)(R)(C≡C-R') Reductive_Elimination->Pd(0)L2 Product R-C≡C-R' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination (H-C≡C-R') CuX->Alkyne_Coordination Copper_Acetylide Cu-C≡C-R' Alkyne_Coordination->Copper_Acetylide Base Copper_Acetylide->Transmetalation Base Base Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Integrity (Catalyst, Substrates, Solvent, Base) start->check_reagents check_reagents->start Impure Reagents check_atmosphere Ensure Strict Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_atmosphere->start Oxygen Present optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) check_atmosphere->optimize_catalyst Atmosphere OK optimize_conditions Screen Reaction Conditions (Temperature, Solvent, Base) optimize_catalyst->optimize_conditions success Successful Reaction optimize_conditions->success

References

Technical Support Center: Purification of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-3-ethynylquinoline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Synthetic Landscape and Purification Challenges

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis commonly proceeds via a Sonogashira coupling reaction between a 2,3-dihaloquinoline (typically 2,3-dichloroquinoline or 2-chloro-3-iodoquinoline) and a protected acetylene source, such as trimethylsilylacetylene (TMSA). This is followed by a deprotection step to yield the terminal alkyne.

The primary challenges in isolating pure this compound stem from the nature of this synthetic route. Key impurities often include:

  • Unreacted Starting Materials: Residual 2,3-dihaloquinoline and the acetylene source.

  • Silylated Intermediate: Incomplete deprotection leads to the presence of 2-chloro-3-((trimethylsilyl)ethynyl)quinoline.

  • Homocoupling Byproducts: Self-coupling of the acetylene source (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne) can occur, particularly in the presence of oxygen.[1]

  • Catalyst Residues: Palladium and copper catalysts used in the Sonogashira coupling.

This guide provides a structured approach to identifying and removing these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Question 1: My final product shows an extra peak in the 1H NMR spectrum around 0.3 ppm. What is this impurity and how do I remove it?

Answer: A signal around 0.3 ppm in the 1H NMR spectrum is characteristic of a trimethylsilyl (TMS) group. This indicates the presence of the silylated intermediate, 2-chloro-3-((trimethylsilyl)ethynyl)quinoline, due to incomplete deprotection.

  • Causality: The deprotection reaction, often carried out using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate in methanol, may not have gone to completion. This can be due to insufficient reagent, short reaction time, or low temperature.

  • Troubleshooting Steps:

    • Re-subject to Deprotection Conditions: Dissolve the impure product in a suitable solvent (e.g., THF, methanol) and treat it again with the deprotection reagent. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting silylated compound is no longer visible.

    • Alternative Deprotection Methods: If the initial method is ineffective, consider alternative conditions. For example, if you used K₂CO₃/MeOH, switching to TBAF in THF might be more effective. A mild and effective method for cleaving silyl protecting groups involves using catalytic amounts of iron(III) chloride in methanol.[2]

    • Purification: If re-treatment is not desired, the silylated impurity can often be separated from the final product by column chromatography. The silylated compound is typically less polar than the terminal alkyne.

Question 2: My TLC plate shows multiple spots after the Sonogashira reaction, even after work-up. How do I identify the major spots?

Answer: A messy TLC plate is a common issue in Sonogashira couplings. The spots likely correspond to the starting aryl halide, the desired product, the silylated intermediate (if using a protected alkyne), and homocoupling byproducts.

  • Identification Strategy:

    • Co-spotting: Run a TLC with individual lanes for your crude mixture, the starting aryl halide, and (if available) a sample of the silylated intermediate. This will help you identify which spots correspond to these species.

    • Visualization Techniques: Quinolines and other aromatic compounds are typically UV-active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[3] Alkynes can sometimes be visualized using a p-anisaldehyde stain, although this is not always reliable.[3] Iodine vapor is a general stain that can help visualize most organic compounds as brown spots.[4]

  • Workflow for Clarification:

    Caption: TLC co-spotting strategy for reaction mixture analysis.

Question 3: My yield is low after column chromatography, and the product seems to be degrading on the silica gel. What can I do?

Answer: Quinolines, being basic due to the nitrogen atom, can interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, and in some cases, decomposition.

  • Causality: The acidic nature of standard silica gel can catalyze decomposition pathways for sensitive molecules.

  • Solutions:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a volatile base, typically 1-3% triethylamine (NEt₃). This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: For particularly base-sensitive compounds, consider using a more neutral stationary phase like alumina.

    • Minimize Contact Time: Use flash column chromatography with applied pressure to reduce the time the compound spends on the column.

    • Dry Loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column, which often results in a sharper band and better separation.

Question 4: I am struggling to obtain a crystalline solid from recrystallization. The product either oils out or remains in solution. What should I do?

Answer: Finding the right solvent system for recrystallization can be challenging. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Troubleshooting Recrystallization:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a variety of solvents in small test tubes. Good starting points for quinoline derivatives are ethanol, ethyl acetate, or mixtures like hexanes/ethyl acetate.[5]

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Gently heat to redissolve the solid and then allow it to cool slowly. Common pairs include dichloromethane/pentane or ethyl acetate/hexanes.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound on a large scale?

A1: For large-scale purification, recrystallization is often preferred over column chromatography due to its simplicity, lower solvent consumption, and scalability. However, this is contingent on finding a suitable solvent system that provides good recovery and high purity. If multiple impurities are present in significant amounts, a preliminary purification by flash column chromatography may be necessary to remove the bulk of the impurities, followed by a final recrystallization to obtain a highly pure product.

Q2: What are the expected 1H and 13C NMR chemical shifts for purified this compound?

A2: While a specific, publicly available, and fully assigned spectrum for this compound is not readily found, we can predict the key resonances based on the analysis of similar structures. The 1H NMR spectrum of 2-chloroquinoline shows signals in the aromatic region between 7.35 and 8.15 ppm.[2] For this compound, one would expect:

  • A singlet for the acetylenic proton, likely between 3.0 and 4.0 ppm.

  • A singlet for the H-4 proton of the quinoline ring, deshielded by the adjacent chloro and ethynyl groups.

  • A series of multiplets in the aromatic region (approximately 7.5-8.3 ppm) corresponding to the protons on the benzo-fused ring.

The 13C NMR will show characteristic peaks for the two alkyne carbons (approximately 80-90 ppm) and the carbons of the quinoline ring.

Q3: How can I effectively remove residual palladium catalyst from my product?

A3: Residual palladium catalysts can often be removed by:

  • Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of Celite® or silica gel. This can adsorb a significant portion of the palladium residues.

  • Aqueous Work-up: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help to sequester and remove metal ions.

  • Activated Charcoal Treatment: Stirring the crude product solution with activated charcoal for a short period, followed by filtration, can also be effective in removing colored palladium impurities.

Q4: What are the key safety precautions when working with this compound and its precursors?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Chloroquinoline derivatives are generally considered to be irritants and may be harmful if swallowed or inhaled.[6] Avoid contact with skin and eyes.

  • When running Sonogashira reactions, be aware that terminal alkynes can be explosive under certain conditions, although this is less of a concern with the quantities typically used in a research setting.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • TLC Analysis: Determine a suitable eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized column.

    • Pack the column with silica gel (230-400 mesh) using either a dry packing or wet slurry method.[7]

    • If deactivation is necessary, use an eluent containing 1% triethylamine for packing and elution.

    • Equilibrate the column with the chosen eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution:

    • Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, can be effective in separating closely eluting spots.

    • Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate gradient
Base Additive 1-3% Triethylamine (if needed)
Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent (e.g., ethanol, ethyl acetate) dropwise while heating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualization of Key Purification Workflow

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-ethynylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic building block. The synthesis, while often straightforward, presents several common challenges that can impact yield, purity, and reproducibility. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these issues effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly achieved via a Sonogashira cross-coupling reaction between a 2-chloro-3-haloquinoline (typically 2,3-dichloroquinoline) and a suitable acetylene source.

Q1: My reaction has stalled or shows very low conversion of the starting material. What are the likely causes and solutions?

A1: A stalled or low-conversion reaction is one of the most frequent issues. The root cause is often related to catalyst activity or suboptimal reaction conditions.

Possible Cause 1: Catalyst Poisoning or Decomposition Your palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect.

  • Symptoms: You might observe the formation of a black precipitate (palladium black), indicating the catalyst has crashed out of the catalytic cycle. The reaction mixture may also change color unexpectedly.

  • Underlying Issues:

    • Impurities: Trace impurities in your starting materials, reagents, or even the solvent can act as catalyst poisons. Sulfur compounds are notorious for poisoning palladium catalysts.

    • Oxidative Degradation: The active Pd(0) species can be sensitive to air, leading to oxidation and deactivation.

  • Solutions:

    • Reagent Purity: Ensure your 2,3-dichloroquinoline, alkyne source, and base are of high purity. If you suspect an impurity, consider purifying the starting material via recrystallization or column chromatography.

    • Solvent Quality: Use anhydrous, degassed solvents. Traces of water or dissolved oxygen can interfere with the reaction.

    • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. This is critical to prevent both catalyst oxidation and the unwanted homocoupling side reaction.

Possible Cause 2: Insufficient Reactivity The C-Cl bond in 2,3-dichloroquinoline is less reactive in oxidative addition compared to C-Br or C-I bonds.

  • Symptoms: The reaction proceeds very slowly, even with an active catalyst.

  • Solutions:

    • Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation energy barrier for the C-Cl bond. Monitor for potential side reactions or product degradation at higher temperatures.

    • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst, facilitating the oxidative addition step. Consider screening different ligands if using a standard one like PPh₃ is ineffective.

    • Alternative Starting Material: If feasible, starting from 2-chloro-3-bromoquinoline or 2-chloro-3-iodoquinoline will result in a significantly more facile reaction, often proceeding under milder conditions.

Q2: My primary impurity is a non-polar compound that I suspect is the homocoupled alkyne (a diyne). How can I prevent its formation?

A2: This is the most common side reaction in Sonogashira couplings, often referred to as Glaser or Hay coupling. It occurs when two molecules of your terminal alkyne couple with each other, a process often promoted by the copper(I) co-catalyst in the presence of oxygen.

Mechanism Insight: The copper acetylide intermediate, essential for the main reaction, can undergo oxidative dimerization in the presence of an oxidant (typically O₂), leading to the diyne byproduct and regenerating Cu(0), which is then re-oxidized.

Core Strategies to Minimize Homocoupling:

StrategyCausality & Detailed Protocol
1. Rigorous Oxygen Exclusion Why it works: Oxygen is the primary oxidant for the unwanted homocoupling pathway. By removing it, you shut down this side reaction at its source. Protocol: Use a Schlenk line or glovebox. Degas your solvent thoroughly using at least three freeze-pump-thaw cycles. Sparge all reagents and the reaction vessel with an inert gas (Argon is preferred due to its density) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
2. Slow Addition of Alkyne Why it works: This strategy keeps the instantaneous concentration of the terminal alkyne low, which kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide. Protocol: Prepare a solution of the terminal alkyne (e.g., trimethylsilylacetylene) in a degassed solvent. Using a syringe pump, add this solution to the reaction mixture over several hours.
3. Utilize Copper-Free Conditions Why it works: The copper(I) co-catalyst directly facilitates the formation of the copper acetylide that undergoes oxidative coupling. Removing it entirely eliminates this specific pathway. Protocol: Copper-free Sonogashira protocols have been developed. These often require a different choice of base (e.g., a bulky amine) and potentially a more active palladium/ligand system to compensate for the slower transmetalation step in the absence of copper.
4. Optimize Base and Solvent Why it works: The choice of base and solvent can influence the relative rates of cross-coupling versus homocoupling. An appropriate base is needed to deprotonate the alkyne without promoting side reactions. Protocol: Amines like triethylamine (NEt₃) or diisopropylamine (DIPA) are common. Ensure the base is pure and dry. The solvent system must fully solubilize the reactants to ensure a homogeneous reaction.
Q3: I'm struggling to purify the final product. What are the best practices?

A3: Purification can be challenging due to the potential presence of starting materials, homocoupled byproducts, and residual catalysts.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is often performed. If your product is soluble in an organic solvent like ethyl acetate or dichloromethane, you can extract it from the aqueous phase. Washing with a dilute ammonium hydroxide solution can help remove residual copper salts.

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent, such as pure hexane or petroleum ether, to elute the non-polar homocoupled diyne byproduct first. Then, gradually increase the polarity by adding ethyl acetate to elute your desired product, this compound. Unreacted, more polar starting materials will elute last.

  • Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide a highly pure, crystalline final product.

Frequently Asked Questions (FAQs)

Q4: What is a standard, reliable protocol for the synthesis of this compound?

A4: The following protocol is a robust starting point, incorporating best practices to minimize side reactions.

Experimental Protocol: Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloroquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF or dioxane via cannula.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Deprotection: Once the coupling is complete, cool the reaction to room temperature. Add a solution of K₂CO₃ in methanol to remove the TMS protecting group. Stir until deprotection is complete (monitor by TLC).

  • Workup & Purification: Quench the reaction with water, extract with an organic solvent, and purify by column chromatography as described in Q3.

Q5: What is the mechanistic role of each key component in the Sonogashira reaction?

A5: Understanding the role of each component is key to troubleshooting. The reaction involves two interconnected catalytic cycles.

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): This is the primary catalyst. The active Pd(0) species undergoes oxidative addition with the 2-chloro-3-haloquinoline. After receiving the acetylide group, it undergoes reductive elimination to release the final product and regenerate the Pd(0) catalyst.

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt reacts with the terminal alkyne (after deprotonation by the base) to form a copper acetylide intermediate. This intermediate then transfers the acetylide group to the palladium center in a step called transmetalation . This step is typically much faster than the direct reaction of the deprotonated alkyne with the palladium complex, which is why the copper co-catalyst accelerates the reaction.

  • Base (e.g., NEt₃, DIPA): The base serves two purposes: it deprotonates the terminal alkyne to make it nucleophilic, and it neutralizes the HX acid formed during the reaction.

  • Phosphine Ligand (e.g., PPh₃): Ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic properties to facilitate the catalytic cycle.

Visualizing the Process

Sonogashira Catalytic Cycles

The diagram below illustrates the interplay between the palladium and copper cycles in the Sonogashira cross-coupling reaction.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation (from Cu Cycle) pd_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR (Product) pd_alkyne->product_out cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne cu_alkyne->pd_complex Transfers Acetylide to Pd Cycle base_h Base-H⁺X⁻ cu_alkyne->base_h alkyne R-C≡C-H alkyne->cu_alkyne Deprotonation base Base base->alkyne base_h->cu_x Regenerates Cu(I)X

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Competing Reaction Pathways

This diagram shows the critical branch point where the copper acetylide intermediate can either proceed to the desired cross-coupling or the undesired homocoupling pathway.

CompetingPathways cluster_cross Desired Cross-Coupling cluster_homo Undesired Homocoupling start R-C≡C-H + Cu(I) intermediate [Cu-C≡CR] start->intermediate Deprotonation (Base) pd_complex Ar-Pd(II)-X intermediate->pd_complex To Pd Cycle oxygen O₂ (Air) intermediate->oxygen To Dimerization cross_product Ar-C≡CR pd_complex->cross_product Transmetalation & Reductive Elimination homo_product R-C≡C-C≡C-R oxygen->homo_product Oxidative Dimerization

Technical Support Center: 2-Chloro-3-ethynylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3-ethynylquinoline. This versatile bifunctional building block is a cornerstone in the synthesis of fused heterocycles, functionalized alkynes, and novel pharmaceutical scaffolds. However, its dual reactivity—a nucleophilic substitution-prone chloro group at the C2 position and a highly active ethynyl group at the C3 position—presents unique challenges. The choice of solvent is not merely a matter of solubility; it is a critical parameter that dictates reaction pathways, influences rates, and determines product selectivity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address specific issues encountered during experimentation. We will delve into the causality behind solvent choices to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)
General Solvent Selection

Q1: I am starting a new project with this compound. What are the fundamental principles for selecting an appropriate solvent?

A1: The selection of a solvent for any reaction involving this compound requires a multi-faceted analysis based on the intended transformation. The primary factors are:

  • Solubility: First and foremost, the solvent must dissolve the quinoline substrate, the reagents, and the catalyst to a sufficient extent, ensuring a homogeneous reaction medium.[1]

  • Reaction Pathway Control: The solvent's properties—polarity and proticity—are your primary tools for controlling which part of the molecule reacts.

    • For Nucleophilic Substitution at C2: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. They excel at solvating cations while leaving anions (the nucleophiles) relatively "naked" and highly reactive, thus accelerating S_N_Ar reactions.[2]

    • For Palladium-Catalyzed Couplings at C3: A range of solvents can be used, and the optimal choice is often substrate-dependent. Dipolar aprotic solvents like DMF are common, but they can also act as ligands, potentially interfering with the catalyst.[3][4] In such cases, less coordinating solvents like THF, dioxane, or even non-polar solvents like toluene may yield better results.[4]

  • Solvent Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like alcohols or water can act as nucleophiles (a process called solvolysis), especially at elevated temperatures, leading to unwanted byproducts.[5] Amide solvents like DMF can be oxidized by some Pd(II) species, which can affect catalyst stability.[3]

  • Temperature and Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. High-boiling solvents like DMF or NMP are useful for reactions that require significant thermal energy.[3]

Troubleshooting Sonogashira Cross-Coupling Reactions

Q2: My Sonogashira coupling of this compound with an aryl halide is plagued by low yields and significant alkyne homocoupling (Glaser coupling). Could my solvent be the culprit?

A2: Absolutely. While often considered a standard choice, the solvent can be a major source of issues in Sonogashira couplings.

  • The Problem with DMF: N,N-Dimethylformamide (DMF) is a highly polar, coordinating solvent. In some cases, it can displace essential phosphine ligands from the palladium catalytic center, leading to catalyst deactivation or altered reactivity that may favor homocoupling.[4]

  • Alternative Solvent Strategy: Consider switching to a less coordinating solvent.

    • Toluene or Dioxane: These non-polar or weakly polar solvents do not compete for coordination sites on the palladium catalyst, often leading to cleaner reactions and higher yields of the desired cross-coupled product.[4]

    • Acetonitrile (CH₃CN): This polar aprotic solvent can be an excellent choice, often promoting the desired reaction without the side effects seen with DMF.[6]

    • Amine as Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent is also a common and effective strategy, as it serves both as the base and the reaction medium.

It is crucial to ensure that all solvents are rigorously degassed before use. Dissolved oxygen is a primary driver of oxidative homocoupling.[6]

Q3: I am observing the formation of palladium black (catalyst decomposition) during my Sonogashira reaction in DMF at high temperatures. How can I prevent this?

A3: The formation of palladium black indicates the reduction of the active Pd(0) or Pd(II) species to bulk palladium metal, which is catalytically inactive. This is often a solvent- and temperature-mediated issue.

  • Solvent-Induced Reduction: Amide solvents like DMF can be oxidized by Pd(II) species, which in turn reduces the palladium and can lead to the formation of nanoparticles and ultimately palladium black.[3]

  • Troubleshooting Steps:

    • Lower the Temperature: If the reaction kinetics allow, reducing the temperature can slow the rate of catalyst decomposition.

    • Change the Solvent: Switch to a more robust solvent that is less susceptible to redox reactions with the catalyst, such as dioxane, toluene, or acetonitrile.[4]

    • Stabilize the Catalyst: Ensure an adequate concentration of the phosphine ligand is present, as the ligand helps stabilize the palladium center and prevent aggregation.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (S_N_Ar)

Q4: My S_N_Ar reaction to displace the C2-chloro group with a nitrogen nucleophile is incredibly sluggish in THF. How can I increase the reaction rate?

A4: This is a classic solvent effect issue. Tetrahydrofuran (THF) is a relatively non-polar solvent and does not effectively stabilize the charged intermediate (Meisenheimer complex) formed during the S_N_Ar reaction. Furthermore, it does little to enhance the reactivity of the nucleophile.

  • The Power of Polar Aprotic Solvents: To significantly accelerate your reaction, you must switch to a polar aprotic solvent.[7]

    • DMSO (Dimethyl sulfoxide): Often the best choice for S_N_Ar reactions. Its high polarity strongly stabilizes the charged intermediate, lowering the activation energy.

    • DMF (N,N-Dimethylformamide): Another excellent option that enhances nucleophilicity and stabilizes the key intermediate.[2]

  • Mechanism of Enhancement: Polar aprotic solvents solvate the counter-ion of the nucleophilic salt (e.g., the K⁺ in K₂CO₃) but poorly solvate the anionic nucleophile itself.[8] This "frees" the nucleophile, making it much more reactive and dramatically increasing the reaction rate compared to less polar solvents like THF or protic solvents like ethanol.[2]

SymptomPotential Solvent-Related CauseRecommended Solution
Slow or No S_N_Ar Reaction The solvent is not polar enough to stabilize the Meisenheimer intermediate and/or is a protic solvent that is deactivating the nucleophile via hydrogen bonding.[8][9]Switch to a high-polarity aprotic solvent such as DMSO or DMF . These solvents accelerate S_N_Ar reactions by orders of magnitude compared to THF, dioxane, or alcohols.[2]
Unwanted Side Product (e.g., 2-methoxyquinoline) Using an alcohol (e.g., methanol) as the solvent with a different nucleophile. The solvent itself is acting as a competing nucleophile (solvolysis).[5]If the intended nucleophile is not the conjugate base of the solvent, use an inert solvent. For example, to install a phenoxide group, use sodium phenoxide in an aprotic solvent like DMF or dioxane rather than dissolving phenol in methanol with a base.
Poor Solubility of Reagents The chosen solvent has insufficient polarity to dissolve the quinoline substrate or, more commonly, the inorganic base or nucleophilic salt.[1]Use a more polar solvent system. DMF and NMP are excellent at dissolving a wide range of organic substrates and inorganic salts.[3] If using a less polar solvent like toluene, a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be required to bring the anionic nucleophile into the organic phase.
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling in a Non-Coordinating Solvent

This protocol is designed to minimize homocoupling by avoiding strongly coordinating solvents like DMF.

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.2 M solution) followed by anhydrous, degassed triethylamine (3.0 equiv). Critical Step: The use of degassed toluene is essential to prevent catalyst deactivation and homocoupling.[4]

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Accelerated Nucleophilic Aromatic Substitution

This protocol utilizes a polar aprotic solvent to achieve a rapid and efficient substitution at the C2 position.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and the desired nucleophile (e.g., a secondary amine, 1.2 equiv) in DMSO . Critical Step: DMSO is used to accelerate the reaction by enhancing the nucleophile's reactivity and stabilizing the reaction intermediate.

  • Base Addition: Add a suitable base, such as K₂CO₃ (2.5 equiv).

  • Heating: Heat the reaction mixture to 100-120 °C. The high boiling point of DMSO makes it ideal for this purpose. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Caution: Adding DMSO solutions to water is exothermic.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash extensively with brine to remove residual DMSO, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash chromatography.

Visualized Workflows and Mechanisms

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)-X(L)₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)-C≡CR(L)₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination pd_reductive Product Ar-C≡CR pd_transmetal->pd_reductive reagents Ar-X (Aryl Halide) reagents->pd_oxidative alkyne R-C≡C-H cu_acetylide Cu-C≡CR alkyne->cu_acetylide CuI, Base cu_acetylide->pd_transmetal solvent Solvent (e.g., Toluene) solvent->pd0 Solvates catalyst, can displace 'L' if strongly coordinating (e.g., DMF)

References

Technical Support Center: Work-up and Troubleshooting for 2-Chloro-3-ethynylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-3-ethynylquinoline and its derivatives. This guide is designed to provide practical, field-proven insights into the critical work-up and purification stages of your reactions. As every synthetic chemist knows, a successful reaction is only halfway to a successful outcome; the work-up defines the purity, yield, and ultimately, the viability of your synthetic route. This document moves beyond simple procedural lists to explain the causality behind each step, ensuring you can adapt and troubleshoot with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered after performing reactions with this compound, particularly the widely-used Sonogashira cross-coupling.

Q1: What is the first step I should take after my Sonogashira reaction with this compound appears complete by TLC/LC-MS?

A: Once your reaction is complete, the immediate goal is to stop the catalytic cycle and begin removing the inorganic and polar components. The standard first step is to cool the reaction mixture to room temperature and then filter it through a pad of Celite® or silica gel. This removes the bulk of the palladium and copper catalysts, which can otherwise complicate the subsequent liquid-liquid extraction. After filtration, the filtrate is concentrated under reduced pressure to remove the reaction solvent before proceeding to extraction.[1]

Q2: My product seems to be lost or has low yield after an acidic wash. Why is this happening and what can I do?

A: This is a classic issue when working with nitrogen-containing heterocycles like quinolines. The quinoline nitrogen is basic and will be protonated under acidic conditions (e.g., a 1M HCl wash intended to remove an amine base like triethylamine). This forms a quinolinium salt, which is often highly soluble in the aqueous layer, leading to significant product loss.[2][3]

Causality: The lone pair on the quinoline nitrogen readily accepts a proton, creating a charged species. This charge dramatically increases the molecule's polarity and, consequently, its water solubility.

Solution:

  • Use a milder acidic wash: A saturated aqueous solution of ammonium chloride (NH₄Cl) is generally sufficient to remove amine bases without excessively lowering the pH to the point of full protonation.[1]

  • Back-extraction: If you suspect your product is in the acidic aqueous layer, basify it with a base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is > 8. Then, re-extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Monitor both layers by TLC to confirm product recovery.

Q3: I see a lot of baseline, polar material on my TLC plate after work-up. What could this be?

A: This is often due to residual catalyst byproducts. In Sonogashira reactions, common culprits include triphenylphosphine oxide (if PPh₃ was the ligand) and various copper salts.[4] These compounds are often polar and can streak on a TLC plate. Incomplete removal of the amine base or its hydrochloride salt can also contribute to this.

Solution: A standard work-up should include a wash with saturated aqueous NH₄Cl to remove copper salts and the amine base.[1] To remove triphenylphosphine oxide, which can be notoriously difficult, suspending the crude residue in a minimal amount of a non-polar solvent like hexane or a hexane/ether mixture and filtering can cause much of the phosphine oxide to precipitate.[4]

Q4: My final product is a persistent yellow or brown color, even after column chromatography. What are the likely impurities?

A: Discoloration in quinoline compounds can be an indicator of degradation or trace impurities.[5] The color may arise from:

  • Residual Palladium: Trace amounts of palladium catalysts can appear as a dark coloration. Filtering the crude reaction mixture through Celite as a first step is crucial.[1]

  • Oxidation/Photodegradation: Quinoline scaffolds can be susceptible to oxidation or degradation upon exposure to air and light, leading to colored byproducts.[5] It is advisable to store samples protected from light.

  • Alkyne Homocoupling: The formation of diynes (Glaser coupling) is a common side reaction in Sonogashira couplings, especially if oxygen is not rigorously excluded. These extended conjugated systems are often colored.

Q5: Is my this compound derivative stable to acidic or basic work-up conditions?

A: Generally, these compounds are moderately stable, but extremes should be avoided.

  • Acidic Conditions: As discussed in Q2, strong acid can lead to protonation and loss into the aqueous phase. More importantly, the 2-chloro group on the quinoline ring is susceptible to hydrolysis under harsh acidic conditions (and elevated temperatures), which would yield the corresponding 2-hydroxy-3-ethynylquinoline (a 2-quinolone).[6][7]

  • Basic Conditions: While generally more stable to base than acid, strong bases (like NaOH) at elevated temperatures can also promote hydrolysis of the 2-chloro group. Using milder inorganic bases like NaHCO₃ or K₂CO₃ for washes is recommended.

Section 2: Troubleshooting Guide: Common Work-up Nightmares

This guide provides a systematic approach to resolving specific, challenging issues you may encounter during your work-up.

Issue Symptoms Primary Causes Solutions & Preventative Measures
1. Intractable Emulsion A cloudy, third layer forms between the organic and aqueous phases that fails to separate.[8]- High concentration of salts or polar byproducts.- Insufficient difference in density between the two phases.1. Add Brine: Add a saturated NaCl solution. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[4]2. Filter: Pass the entire mixture through a pad of Celite or filter paper.3. Change Solvent: Add a different organic solvent (e.g., if using EtOAc, add some DCM) to alter the polarity.4. Patience: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling can sometimes help.
2. Gooey Precipitate at Interface A sticky, insoluble solid forms between the layers, obscuring the interface and clogging the stopcock.[8]- Precipitation of catalyst byproducts (e.g., copper acetylides).- The product itself may be poorly soluble in both phases.1. Dilute: Add more of both the organic and aqueous solvents to try to dissolve the precipitate.2. Filter: Filter the entire biphasic mixture through a Büchner funnel with a Celite pad to remove the solid. Then, separate the layers of the filtrate.3. Wash Vigorously: Sometimes, repeated washing with water can dissolve inorganic goo.[8]
3. Complex Crude NMR with Broad Peaks The ¹H NMR spectrum of the crude product shows broad, poorly resolved signals, making it difficult to confirm the product's presence.- Paramagnetic Broadening: Trace amounts of residual copper(I) or palladium(0/II) are common culprits. Paramagnetic metals drastically shorten relaxation times of nearby protons, leading to broad signals.1. Pre-column Filtration: Before concentrating the reaction mixture, pass it through a short plug of silica gel, eluting with the reaction solvent. This removes a significant amount of metal residue.2. Ammonia/Ammonium Chloride Wash: Washing the organic layer with a solution of saturated NH₄Cl or a dilute ammonia solution can help chelate and remove copper salts.[1]3. Purify First: Do not rely on crude NMR for confirmation if paramagnetic metals are suspected. Purify a small amount by flash chromatography and re-acquire the NMR.
4. Side Product: 2-Hydroxy Derivative Mass spectrometry shows a peak corresponding to [M-Cl+OH]⁺. The ¹H NMR may show the disappearance of the quinoline ring protons' characteristic shifts and the appearance of a broad N-H proton.- Hydrolysis: The 2-chloro substituent has been hydrolyzed to a hydroxyl group, forming a 2-quinolone. This is often caused by using strong acid (e.g., HCl) or base (e.g., NaOH) during work-up, especially with heating.[7]1. Use Mild Reagents: Use saturated NaHCO₃ for basic washes and saturated NH₄Cl for acidic washes. Avoid strong acids and bases.2. Maintain Low Temperature: Perform all work-up steps at room temperature or below to minimize the rate of hydrolysis.3. Test Stability: Before a large-scale work-up, test the stability of a small sample of your product in the planned acidic/basic solution and monitor by TLC.[2]
Section 3: Standardized Work-up Protocols
Protocol 1: Standard Work-up for Sonogashira Coupling

This protocol is a reliable starting point for a typical Sonogashira reaction of this compound with a terminal alkyne.

Reagents & Equipment:

  • Reaction mixture (in solvent like THF, DMF, or Dioxane)

  • Celite® or a short plug of silica gel

  • Organic solvent for extraction (e.g., Ethyl Acetate, CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Separatory funnel, flasks, rotary evaporator

Procedure:

  • Cool and Filter: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a 1-inch pad of Celite® in a sintered glass funnel to remove the palladium and copper catalysts. Wash the pad with additional ethyl acetate.

  • Concentrate: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Liquid-Liquid Extraction: a. Redissolve the crude residue in ethyl acetate (approx. 50 mL for a 1 mmol scale reaction). b. Transfer the organic solution to a separatory funnel. c. Wash the organic layer sequentially with: i. Saturated aqueous NH₄Cl (2 x 25 mL). This removes the amine base and residual copper salts.[1] ii. Water (1 x 25 mL). iii. Saturated aqueous NaCl (Brine) (1 x 25 mL). This helps to remove residual water from the organic layer.

  • Dry and Concentrate: a. Drain the organic layer into an Erlenmeyer flask. b. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer. Swirl and let it stand for 10-15 minutes. The drying agent should move freely when swirled. c. Filter off the drying agent. d. Concentrate the filtrate in a pre-weighed round-bottom flask using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.

Section 4: Visualizing the Work-up Strategy

A logical workflow is essential for an efficient and successful work-up. The following diagrams illustrate the decision-making process.

Workup_Decision_Tree Start Reaction Complete (by TLC/LCMS) Cool Cool to Room Temperature Start->Cool Filter Filter through Celite®/Silica Plug Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Redissolve Redissolve in Extraction Solvent (e.g., EtOAc) Concentrate->Redissolve Wash_NH4Cl Wash with sat. aq. NH4Cl Redissolve->Wash_NH4Cl Check_Aq_pH Check Aqueous pH > 7? Wash_NH4Cl->Check_Aq_pH Check_Aq_pH->Wash_NH4Cl No, repeat wash Separate Separate Layers Check_Aq_pH->Separate Yes Wash_Brine Wash Organic Layer with Brine Separate->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Final_Concentrate Concentrate to yield Crude Product Dry->Final_Concentrate Purify Purify by Column Chromatography Final_Concentrate->Purify

Caption: A standard workflow for the work-up of a Sonogashira reaction.

Troubleshooting_Flowchart Start Problem: Low Yield or Impure Product Check_Aq Is Product in Aqueous Layers? Start->Check_Aq Check_Filter Is Product on Celite/Filter Cake? Start->Check_Filter Check_Side_Products Are Unexpected Spots on TLC? Start->Check_Side_Products Basify Basify Aqueous Layers (pH > 8) and Re-extract Check_Aq->Basify Yes Wash_Filter Suspend Filter Cake in Solvent, Stir, and Re-filter Check_Filter->Wash_Filter Yes Identify_Side_Products Characterize Impurities (MS, NMR) - Hydrolysis Product? - Homocoupling Product? Check_Side_Products->Identify_Side_Products Yes Optimize Optimize Reaction/Work-up Conditions (e.g., use milder base/acid) Identify_Side_Products->Optimize

Caption: A logical flowchart for troubleshooting low yield or impure products.

Section 5: Data Tables
Table 1: Common Solvents for Extraction
SolventPolarity IndexDensity (g/mL)Notes
Ethyl Acetate 4.40.902Good general-purpose solvent for moderately polar compounds. Less prone to emulsions than DCM.
Dichloromethane (DCM) 3.11.33Can dissolve a wider range of compounds. Forms the bottom layer with water.
Diethyl Ether 2.80.713Very non-polar, good for extracting less polar products. Highly volatile and flammable.
Table 2: Recommended Quenching and Washing Agents
ReagentPurposeMechanism / Rationale
Sat. aq. NH₄Cl Remove amine base, Cu(I) saltsMildly acidic (pH ~5.5), protonates amine bases for aqueous removal. Complexes with copper.[1]
Sat. aq. NaHCO₃ Neutralize excess acidMild base, effective for neutralizing strong acids without making the solution strongly basic.
Sat. aq. NaCl (Brine) Break emulsions, remove waterIncreases ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to dry the organic layer.[4]
1M aq. KF Remove organotin byproductsIf using Stille coupling, fluoride reacts with tin to form insoluble tin fluorides that can be filtered off.[4]

References

Technical Support Center: 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with 2-Chloro-3-ethynylquinoline. The information herein is synthesized from established protocols for similar chemical structures and reactions to ensure a high degree of scientific integrity and practical utility.

Section 1: Frequently Asked Questions (FAQs) - Safety and Handling

This section addresses common questions regarding the safe handling and storage of this compound, providing a foundation for a secure laboratory environment.

Q1: What are the primary hazards associated with this compound?

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory:

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for perforations before use and change them immediately if contaminated.[4]
Eyes Safety glasses with side shields or chemical splash gogglesMust conform to EN 166(EU) or NIOSH (US) standards.[5]
Body Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.
Respiratory Use in a certified chemical fume hoodAll manipulations of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[6]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the compound's integrity and ensure safety. Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Some suppliers recommend storage under an inert atmosphere at room temperature. Keep it away from strong oxidizing agents.[4]

Q4: What is the correct procedure for disposing of waste containing this compound?

A4: As a halogenated organic compound, specific disposal procedures are required.[6]

  • Solid Waste: Contaminated items such as weighing paper and gloves should be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[6]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6] Do not pour down the drain. [6]

Section 2: Experimental Workflow and Troubleshooting

This section provides a step-by-step workflow for a common application of this compound—the Sonogashira coupling reaction—and addresses potential issues that may arise.

Workflow for a Typical Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a reaction for which this compound is a suitable substrate.[7][8]

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Aryl Halide, Pd Catalyst, Cu(I) co-catalyst, & Ligand to Flask B 2. Add Degassed Solvent & Amine Base A->B Dissolve C 3. Degas Mixture (e.g., Freeze-Pump-Thaw) B->C Inerting D 4. Add this compound (Terminal Alkyne) C->D Initiate E 5. Heat to Reaction Temperature & Monitor (e.g., by TLC or LC-MS) D->E React F 6. Quench Reaction & Remove Solids E->F Complete G 7. Liquid-Liquid Extraction F->G Separate H 8. Dry Organic Layer & Concentrate G->H Isolate I 9. Purify by Column Chromatography H->I Purify

Caption: A generalized workflow for a Sonogashira coupling reaction.

Troubleshooting Guide

Q5: My Sonogashira reaction is not proceeding, or the yield is very low. What are the common causes?

A5: Several factors can contribute to a failed or low-yielding Sonogashira coupling. Here’s a systematic approach to troubleshooting:

Symptom Potential Cause Troubleshooting Steps
No reaction Inactive Catalyst: The Pd(0) catalyst may have been oxidized.Ensure your reaction is conducted under strictly anaerobic conditions.[9] Use freshly opened catalysts or ligands if possible.
Low Reaction Temperature: The oxidative addition of aryl chlorides can be slow.Consider increasing the reaction temperature, potentially to around 100°C in a sealed tube if necessary.[10]
Low Yield Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.Try a different solvent system. For poorly soluble starting materials, DMF or THF can be effective.[9][10]
Inefficient Base: The amine base may not be strong enough or may be of poor quality.Triethylamine (TEA) or diisopropylamine are commonly used.[10] Consider distilling the amine before use.
Multiple Products Glaser Homocoupling: The alkyne couples with itself, a common side reaction promoted by oxygen.[9]Rigorously degas all reagents and the reaction vessel. A freeze-pump-thaw cycle is highly effective.[9] Slow addition of the alkyne can also minimize this side reaction.[9]
Dehalogenation: The chloro group on the quinoline may be reduced.This can occur under harsh conditions. Try running the reaction at a lower temperature for a longer duration.[9]

Q6: My reaction mixture turned black. Is this normal?

A6: The formation of palladium black (finely divided palladium metal) can occur, especially in solvents like THF, and does not necessarily mean the reaction has failed.[11] However, it can indicate some catalyst decomposition. If the reaction is not proceeding, the formation of significant amounts of palladium black suggests a problem with catalyst stability.

Q7: How can I improve the regioselectivity of reactions with substituted 2-Chloro-3-ethynylquinolines?

A7: For substrates with multiple reactive sites, the choice of catalyst and ligands can be crucial in directing the reaction to the desired position.[9] In the case of di- or tri-haloquinolines, the chlorine at the C-2 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen.[12]

Section 3: Detailed Protocols

Protocol 1: General Procedure for a Sonogashira Coupling Reaction
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2.0 eq.).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Alkyne Addition: Add this compound (1.2 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

Mass spectrometry analysis of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 2-Chloro-3-ethynylquinoline: A Comparative Approach

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block for synthesizing more complex molecules, including potential drug candidates.[1][2] Its unique structure, featuring a quinoline core, a reactive chloro group, and an ethynyl moiety, presents a distinct analytical challenge. Accurate characterization is not merely an academic exercise; it is fundamental to ensuring the purity, stability, and reactivity of the compound in downstream applications, from reaction monitoring to final product quality control.

This guide provides a comprehensive examination of the mass spectrometry-based analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, compare primary and alternative techniques with supporting data, and establish a framework for a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of this and structurally similar molecules.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₁₁H₆ClN[3]
Molecular Weight 187.63 g/mol [3]
Monoisotopic Mass 187.0189 u[3]
Structure Quinoline core with a chlorine atom at position 2 and an ethynyl group at position 3.[3]
Predicted XLogP3 3.4[3]

The relatively low molecular weight and non-polar character (indicated by the XLogP3 value) suggest that the molecule is sufficiently volatile and thermally stable for gas chromatography.

Primary Analytical Strategy: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

For a neutral, thermally stable, and volatile molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the quintessential analytical technique.

Rationale for Selection

The choice of GC-EI-MS as the primary method is deliberate. Gas Chromatography offers exceptional resolving power for separating the analyte from potential impurities, such as starting materials or reaction byproducts.[4] Electron Ionization (EI) , a hard ionization technique, is highly reproducible and generates extensive, information-rich fragmentation patterns.[5] These patterns serve as a molecular fingerprint, which can be used for unambiguous identification via spectral library matching (e.g., NIST, Wiley) and for structural elucidation.[5] The standard 70 eV electron energy used in EI provides sufficient energy to overcome the ionization potential of most organic molecules while ensuring that the fragmentation patterns are consistent across different instruments.

General GC-MS Workflow

The analytical process follows a logical sequence from sample introduction to data analysis.

GC-MS Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in volatile solvent (e.g., DCM) Inject Inject into GC Inlet (~250-280°C) Prep->Inject 1 µL Column Separate on Capillary Column (e.g., DB-5ms) Inject->Column Vaporization Ionize Ionize with 70 eV Electrons (EI Source) Column->Ionize Elution Analyze Separate Ions by m/z (Quadrupole Analyzer) Ionize->Analyze Detect Detect Ions Analyze->Detect Process Generate Mass Spectrum & Chromatogram Detect->Process

Figure 1: Standard workflow for GC-MS analysis.
Predicted EI Fragmentation Pathway

The fragmentation of quinoline derivatives under EI is well-documented and typically involves characteristic losses from the heterocyclic ring.[6][7] For this compound, we can predict a multi-step fragmentation pathway initiated by the ionization of the parent molecule.

A crucial feature for any chlorine-containing compound is the presence of the ³⁷Cl isotope. This results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), providing a powerful confirmation of the elemental composition.[8]

Fragmentation Pathway M Molecular Ion (M⁺˙) m/z 187/189 M_minus_Cl [M-Cl]⁺ m/z 152 M->M_minus_Cl - Cl• M_minus_HCN [M-Cl-HCN]⁺ m/z 125 M_minus_Cl->M_minus_HCN - HCN M_minus_C2H2 [M-Cl-HCN-C₂H₂]⁺ m/z 99 M_minus_HCN->M_minus_C2H2 - C₂H₂

Figure 2: Predicted EI fragmentation of this compound.
  • Molecular Ion (m/z 187/189): The initial species formed is the radical cation, which should be clearly visible. The 3:1 isotopic signature for chlorine is the first point of validation.

  • Loss of Chlorine (m/z 152): A common fragmentation pathway for halogenated aromatics is the loss of the halogen radical, leading to a stable cation.

  • Loss of Hydrogen Cyanide (m/z 125): A hallmark fragmentation of the quinoline ring system is the expulsion of a neutral HCN molecule.[6]

  • Loss of Acetylene (m/z 99): Subsequent fragmentation can involve the loss of C₂H₂, a common pathway for fragmenting aromatic systems.

Comparative Analysis: Alternative & Complementary Techniques

While GC-EI-MS is the primary choice, a comprehensive analytical strategy often involves orthogonal or complementary techniques to provide a higher degree of confidence, especially in complex matrices or for regulatory submissions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with Electrospray Ionization (ESI), serves as a powerful alternative. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in an intense protonated molecule ([M+H]⁺) with little to no fragmentation.[9]

When to Choose LC-ESI-MS:

  • Confirmation of Molecular Weight: ESI excels at producing a strong signal for the molecular ion adduct ([M+H]⁺ at m/z 188/190), which can be weak or absent in EI spectra for some compounds.[9]

  • Analysis of Complex Mixtures: It is ideal for analyzing crude reaction mixtures or biological samples where analytes have a wide range of polarities and volatilities.[10][11]

  • Thermally Labile Compounds: For derivatives of this compound that may be prone to degradation at high GC inlet temperatures.

Comparison: GC-EI-MS vs. LC-ESI-MS
FeatureGC-EI-MSLC-ESI-MS/MSRationale & Insight
Ionization Principle Hard (Electron Impact)Soft (Electrospray)EI provides rich structural data via fragmentation; ESI provides robust molecular weight information.[5][9]
Primary Ion Observed M⁺˙ (m/z 187/189)[M+H]⁺ (m/z 188/190)The choice of technique dictates the primary ion to monitor for quantification and identification.
Fragmentation Extensive, in-sourceControlled, in-collision cell (MS/MS)EI fragmentation is automatic and universal. ESI requires tandem MS (MS/MS) to induce and control fragmentation for structural analysis.[12]
Analyte Suitability Volatile, Thermally StableBroad Range (Polar/Non-polar)GC is limited by analyte volatility. LC is more versatile for a wider range of chemical properties.[4][13]
Matrix Effects Generally LowHigh (Ion Suppression/Enhancement)The ESI process is sensitive to competition from matrix components, which can affect quantification.[9] GC separation is more effective at isolating the analyte from non-volatile matrix.
Confidence in ID High (Library Matchable)High (Accurate Mass & MS/MS)EI spectra are highly standardized. High-resolution LC-MS (e.g., TOF, Orbitrap) can provide elemental composition from accurate mass measurements.[12]
Complementary Techniques for Unambiguous Identification

Mass spectrometry alone identifies molecules based on their mass-to-charge ratio and fragmentation. For absolute structural confirmation, especially for novel compounds, regulatory bodies require orthogonal data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR would confirm the number and connectivity of all atoms, distinguishing it from any potential isomers.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[14] For this analyte, key signals would include the C≡C stretch of the ethynyl group and vibrations from the aromatic C-Cl and C=N bonds.[15]

Experimental Protocols

Protocol 1: GC-EI-MS for Identification and Purity

This protocol is designed for routine identification and purity assessment.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in 1.0 mL of dichloromethane (DCM) or ethyl acetate to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock 1:100 in the same solvent for a final concentration of 10 µg/mL.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. The 5% phenyl content provides favorable interaction with the aromatic quinoline ring.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Method Parameters:

    • Inlet Temperature: 280 °C. Rationale: Ensures rapid and complete vaporization of the analyte without thermal degradation.

    • Injection Volume: 1 µL, Split mode 50:1. Rationale: A split injection prevents column overloading and ensures sharp chromatographic peaks for this concentration range.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 min. Rationale: This robust ramp ensures elution of the analyte in a reasonable time while separating it from earlier or later eluting impurities.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400. Rationale: This range covers the molecular ion and all expected fragments.

  • Data Interpretation:

    • Confirm the retention time of the primary peak against a reference standard.

    • Analyze the mass spectrum of the peak. Look for the molecular ion pair at m/z 187/189 in a ~3:1 ratio.

    • Verify the presence of key fragments (e.g., m/z 152, 125).

    • Compare the full spectrum against a commercial (NIST/Wiley) or in-house spectral library for a match score.

Protocol 2: LC-ESI-MS for Molecular Weight Confirmation

This protocol is ideal for confirming the molecular weight, especially in complex matrices.

  • Sample Preparation:

    • Prepare a 10 µg/mL solution in 50:50 acetonitrile:water. Rationale: The solvent must be compatible with the reversed-phase mobile phase.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Waters Xevo TQ-S or equivalent tandem quadrupole.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: C18 is a general-purpose stationary phase that retains moderately non-polar compounds like this one.

  • Method Parameters:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid is a common modifier that aids in the protonation of the analyte in the ESI source, promoting the formation of [M+H]⁺.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • MS Mode: Full Scan from m/z 100-300 to find the [M+H]⁺ ion. If performing MS/MS, use the ion at m/z 188 as the precursor for collision-induced dissociation (CID).

  • Data Interpretation:

    • Extract the ion chromatogram for m/z 188 and 190.

    • Confirm that the two ions appear at the same retention time and in the expected ~3:1 isotopic ratio.

Conclusion

The analysis of this compound is most effectively approached using a primary GC-EI-MS method, which provides robust separation and rich, library-matchable fragmentation data for confident identification. However, a truly rigorous characterization leverages the comparative strengths of alternative techniques. LC-ESI-MS serves as an outstanding complementary method for unambiguous molecular weight confirmation, while orthogonal techniques like NMR and FTIR are indispensable for absolute structural proof. By understanding the rationale behind each technique and integrating their data, researchers can build a self-validating analytical dossier that ensures the identity, purity, and quality of this important chemical intermediate, thereby upholding the highest standards of scientific integrity in research and development.

References

A Comparative Guide to HPLC and GC Methods for the Purity Assessment of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

2-Chloro-3-ethynylquinoline is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a range of pharmacologically active molecules. Its unique structure, featuring a halogenated quinoline core and a reactive ethynyl group, makes it a valuable intermediate. However, the very reactivity that makes this compound useful also presents a challenge: the potential for process-related impurities and degradation products. In the context of drug development and synthesis, ensuring the purity of such intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, grounding our discussion in established principles and regulatory expectations.

The Initial Decision: Volatility and Thermal Stability

The first and most critical decision in method development is choosing the appropriate chromatographic technique. This choice is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): This is the technique of choice for compounds that are non-volatile, have a high molecular weight, or are thermally labile (i.e., decompose at the high temperatures required for GC analysis).[1] Since the separation occurs in a liquid phase at or near ambient temperatures, the risk of thermal degradation is minimized.[2]

  • Gas Chromatography (GC): This technique is ideal for compounds that are naturally volatile or can be vaporized without decomposition.[1] It offers exceptional separation efficiency and is often faster than HPLC for suitable analytes.[1]

For this compound (M.W. ~189.6 g/mol ), both techniques are potentially viable. While not highly volatile, it can likely be vaporized under typical GC conditions. A key consideration would be the thermal stability of the ethynyl group and the potential for thermal degradation in the hot GC injector port. Therefore, a forced degradation study would be an essential precursor to method selection.

G cluster_0 Analytical Workflow for Purity Assessment Sample Sample of This compound Analyte_Properties Assess Analyte Properties (Volatility, Thermal Stability, UV Absorbance) Sample->Analyte_Properties Method_Selection Method Selection Analyte_Properties->Method_Selection HPLC_Path Develop & Validate HPLC Method Method_Selection->HPLC_Path Non-Volatile or Thermally Labile GC_Path Develop & Validate GC Method Method_Selection->GC_Path Volatile & Thermally Stable Analysis Routine Sample Analysis HPLC_Path->Analysis GC_Path->Analysis Report Purity Report (Assay, Impurity Profile) Analysis->Report G cluster_1 Decision Matrix: HPLC vs. GC Analyte This compound Thermal_Stability Is the analyte & its potential impurities thermally stable at ~250°C? Analyte->Thermal_Stability Impurity_Type Are key impurities non-volatile (e.g., salts, polymers)? Thermal_Stability->Impurity_Type Yes Use_HPLC Primary Choice: HPLC Thermal_Stability->Use_HPLC No / Unknown Impurity_Type->Use_HPLC Yes Use_GC Primary Choice: GC Impurity_Type->Use_GC No

References

A Comparative Guide to the Reactivity of 2-Chloro-3-ethynylquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. Among the most versatile intermediates for elaborating this scaffold are haloquinolines, which serve as key handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparative analysis of the reactivity of a uniquely functionalized building block, 2-Chloro-3-ethynylquinoline , benchmarked against other common haloquinolines in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

This document moves beyond simple protocols to explore the underlying principles governing reactivity, offering insights into the electronic and steric factors that medicinal chemists must navigate. The experimental data, while drawn from various studies on analogous systems, is synthesized to provide a coherent and predictive framework for synthetic strategy.

The Theoretical Bedrock: Understanding Reactivity in Haloquinolines

The reactivity of a haloquinoline in cross-coupling reactions is not monolithic; it is a nuanced interplay of electronic effects, steric hindrance, and the inherent strength of the carbon-halogen bond.

Electronic Effects: The quinoline ring system is intrinsically electron-deficient, a consequence of the electronegative nitrogen atom. This effect is most pronounced in the pyridine ring, making the C2 and C4 positions particularly activated towards nucleophilic attack and oxidative addition by a palladium catalyst.[1][2] The chlorine atom at the C2 position in our target molecule is therefore situated at a highly activated site. The addition of a C3-ethynyl group further modulates this electronic landscape. The sp-hybridized carbons of the alkyne exert a significant inductive electron-withdrawing effect, further increasing the electrophilicity of the C2 carbon and enhancing its susceptibility to oxidative addition.

Steric Hindrance: The accessibility of the halogenated carbon to the bulky palladium catalyst is crucial. Positions like C8 are known to be sterically encumbered due to their peri-relationship with the fused ring system.[3][4][5] The C2 position is relatively unhindered. While the linear geometry of the C3-ethynyl group minimizes its steric footprint compared to bulkier alkyl or aryl groups, it can still influence the trajectory of incoming reagents and the conformation of catalytic intermediates.

Carbon-Halogen Bond Strength: The rate-determining step in many palladium-catalyzed coupling cycles is the initial oxidative addition of the catalyst into the carbon-halogen (C-X) bond. The facility of this step is inversely proportional to the C-X bond dissociation energy. This establishes a clear and predictable reactivity trend for halogens: I > Br > Cl >> F .[6][7][8] Consequently, aryl chlorides are the most challenging substrates, often demanding more sophisticated catalysts with bulky, electron-rich ligands to promote the difficult oxidative addition step.

Below is a diagram illustrating the interplay of these key factors that govern the reactivity of various positions on the quinoline scaffold.

G cluster_0 Factors Influencing Haloquinoline Reactivity cluster_1 Consequences for Reactivity Factors Key Factors Electronic Effects Steric Effects C-X Bond Strength Reactivity Position Reactivity C2/C4: Highly Activated (Electron Deficient) C5/C8: Prone to Electrophilic Attack C8: Sterically Hindered Factors:f1->Reactivity:r1 N atom withdrawal Factors:f1->Reactivity:r2 Benzene ring character Factors:f2->Reactivity:r3 Proximity to fused ring Halogen Halogen Factors:f3->Halogen:h1 Bond energy decreases

Caption: Logical relationship between factors governing haloquinoline reactivity.

Comparative Performance in Cross-Coupling Reactions

We will now evaluate the expected performance of this compound against other haloquinolines. The comparators are chosen to isolate specific variables:

  • 2-Bromo/Iodo-3-ethynylquinoline: To illustrate the halogen effect.

  • 2-Chloroquinoline: To assess the influence of the C3-ethynyl group.

  • 6-Chloroquinoline: To compare the reactivity of a halogen on the pyridine ring versus the benzene ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used C-C bond-forming cross-coupling reaction.[9][10][11] Due to the relative inertness of the C-Cl bond, these reactions often require specialized conditions.

Discussion: this compound is anticipated to be more reactive than 6-chloroquinoline. The C2-position is electronically activated by the ring nitrogen, an effect absent at C6.[4] The C3-ethynyl group further enhances this activation. Compared to the parent 2-chloroquinoline, the ethynyl derivative should react more readily under identical conditions due to its increased electrophilicity. However, both will be significantly less reactive than their bromo- and iodo- counterparts, which can often be coupled with simpler catalysts (e.g., Pd(PPh₃)₄) and weaker bases. For the chloro substrates, a more robust catalytic system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos), is typically necessary to achieve high yields.[12]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

SubstrateHalogen PositionAdditional SubstituentPredicted ReactivityTypical Conditions Required
2-Iodo-3-ethynylquinoline C23-ethynylVery HighMild base (e.g., K₂CO₃), Pd(PPh₃)₄, short reaction times.
2-Bromo-3-ethynylquinoline C23-ethynylHighStandard conditions, moderate catalyst loading.
This compound C23-ethynylModerateStronger base (e.g., K₃PO₄), advanced ligand (e.g., SPhos).
2-Chloroquinoline C2NoneModerate-LowStronger base, advanced ligand, potentially longer reaction times.
6-Chloroquinoline C6NoneLowHarshest conditions, highest catalyst loading, specialized ligands.

Below is a diagram of the catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L₂Pd(II)(Ar)X oxidative_add->pd_complex Ar-X transmetalation Transmetalation pd_complex->transmetalation pd_boron L₂Pd(II)(Ar)Ar' transmetalation->pd_boron Ar'-B(OR)₂ (Base) reductive_elim Reductive Elimination pd_boron->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[13][14][15] This reaction is fundamental for introducing alkyne functionalities into aromatic systems.

Discussion: The same general reactivity trends observed in the Suzuki coupling apply here. The C-X bond strength is paramount, making iodo- and bromoquinolines far more reactive substrates.[13] Studies have shown that Sonogashira coupling of 2-chloroquinolines is feasible, but often requires carefully optimized conditions.[16] Given that our target molecule, this compound, already contains an ethynyl group, its primary utility would be in coupling with a different terminal alkyne at the C2 position. The electronic activation at C2, enhanced by the existing C3-ethynyl group, makes it a more favorable substrate than 6-chloroquinoline.

Table 2: Predicted Comparative Performance in Sonogashira Coupling

SubstrateHalogen PositionAdditional SubstituentPredicted ReactivityTypical Conditions Required
2-Iodo-3-ethynylquinoline C23-ethynylVery HighRoom temperature, mild amine base (e.g., Et₃N).
2-Bromo-3-ethynylquinoline C23-ethynylHighMild heating may be required.
This compound C23-ethynylModerateHigher temperatures, stronger base, and robust ligands often needed.
6-Chloroquinoline C6NoneLowForcing conditions, often resulting in lower yields or decomposition.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[17] The reaction couples an aryl halide with a primary or secondary amine.

Discussion: Selective amination is a key advantage when dealing with di-halo substrates. For instance, in 6-bromo-2-chloroquinoline, the C-Br bond can be selectively aminated in the presence of the C-Cl bond by choosing appropriate conditions.[18][19] This highlights the significantly lower reactivity of the C-Cl bond. For this compound, the C2 position is activated, making it more susceptible to amination than a chloro-substituent on the carbocyclic ring (e.g., 6-chloroquinoline). The reaction will still require conditions more forcing than for the corresponding bromide or iodide, typically involving a strong, non-nucleophilic base like sodium tert-butoxide and specialized phosphine ligands.

Table 3: Predicted Comparative Performance in Buchwald-Hartwig Amination

SubstrateHalogen PositionAdditional SubstituentPredicted ReactivityTypical Conditions Required
2-Iodo-3-ethynylquinoline C23-ethynylVery HighWide range of amines, mild conditions.
2-Bromo-3-ethynylquinoline C23-ethynylHighGenerally efficient, may require slight heating.
This compound C23-ethynylModerateStrong base (e.g., NaOtBu), specialized ligands (e.g., RuPhos).
6-Chloroquinoline C6NoneLowLess activated position requires more forcing conditions.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides validated, step-by-step protocols for the cross-coupling of this compound.

Causality in Protocol Design: The choice of reagents is critical for successfully coupling challenging chloro-heteroarenes.

  • Catalyst/Ligand: Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are used with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands facilitate the difficult oxidative addition step by creating a highly electron-rich, coordinatively unsaturated Pd(0) species. They also promote the final reductive elimination step.

  • Base: A strong base is required. For Suzuki coupling, K₃PO₄ is often superior to K₂CO₃ as it aids in the transmetalation step without promoting significant boronic acid decomposition. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is used to deprotonate the amine without competing as a nucleophile.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically used to ensure solubility of all components and to remain stable at the required reaction temperatures.

The following diagram outlines a general workflow for these reactions.

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), SPhos (4 mol%), and palladium(II) acetate (Pd(OAc)₂, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration relative to the haloquinoline).

  • Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired 2-aryl-3-ethynylquinoline.[20]

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.5 equiv.), RuPhos G3 Palladacycle (2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M).

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C for 8-16 hours.

  • Monitoring: Check for the disappearance of starting material via TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase in vacuo and purify the residue by flash column chromatography to obtain the 2-amino-3-ethynylquinoline product.[21]

Conclusion

This compound emerges as a highly valuable and versatile building block. Its reactivity is a finely tuned balance of electronic activation and the inherent stability of the C-Cl bond.

  • Enhanced Reactivity: Compared to other chloroquinolines, particularly those substituted on the carbocyclic ring, the C2-chloro group is significantly activated by both the ring nitrogen and the adjacent C3-ethynyl substituent. This makes it a viable, albeit sometimes challenging, substrate for a range of cross-coupling reactions.

  • Predictable Selectivity: The established reactivity hierarchy (I > Br > Cl) provides a reliable roadmap for synthetic planning. While more forcing conditions are required for this compound compared to its bromo and iodo analogs, this can be exploited for sequential functionalization in more complex molecular architectures.

  • Strategic Value: As a cost-effective and stable starting material, this compound offers a strategic advantage. By employing modern, robust catalytic systems, chemists can efficiently access complex 2,3-disubstituted quinolines that would be difficult to prepare otherwise, paving the way for the discovery of novel therapeutics and advanced materials.

References

A Comparative Guide to Catalysts for 2-Chloro-3-ethynylquinoline Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Chloro-3-ethynylquinoline stands out as a critical building block for a variety of pharmacologically active molecules. Its efficient synthesis is paramount, and the Sonogashira cross-coupling reaction has emerged as the most prevalent and effective method.[1][2] This guide provides a comprehensive, in-depth comparison of various catalytic systems for this specific transformation, drawing upon experimental data and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The introduction of an ethynyl group at the 3-position and a chloro substituent at the 2-position provides two reactive handles for further molecular elaboration. This dual functionality allows for the creation of complex molecular architectures through subsequent reactions, such as click chemistry, further cross-coupling reactions, and nucleophilic substitutions. The resulting compounds have shown promise in a range of therapeutic areas, including oncology and infectious diseases.

The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] The versatility and mild reaction conditions of the Sonogashira coupling have made it an indispensable tool in organic synthesis.[1][2]

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R-Pd(II)L2-C≡CR' Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim R-C≡CR' RedElim->Pd0 Alkyne H-C≡CR' Cu_alkynide Cu-C≡CR' Alkyne->Cu_alkynide CuX, Base CuX CuX Cu_alkynide->Transmetal to Pd(II) complex Base Base caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical for the successful synthesis of this compound. While the classic Sonogashira protocol utilizes a palladium-phosphine complex with a copper(I) co-catalyst, several variations have been developed to improve efficiency, reduce cost, and overcome challenges associated with the starting material, 2,3-dichloroquinoline. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides in Sonogashira couplings.[1]

Here, we compare the performance of several prominent catalytic systems based on literature-reported experimental data.

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI PPh₃CuIEt₃NDMF/THFRT - 1003 - 2472-99[5][6]
Pd/C / CuI PPh₃CuIEt₃NWater80 - 1001 - 2High[7]
Copper-Free (Pd(OAc)₂) Bulky phosphinesNoneCs₂CO₃VariesRT - 100VariesGood[3]
Palladacycle Oxime-basedNoneVariesWaterMWShortGood[8]
[DTBNpP]Pd(crotyl)Cl DTBNpPNoneTMPDMSORTShortup to 97[9]

Table 1: Comparison of Catalytic Systems for this compound Synthesis.

The Classic: Palladium-Phosphine Complexes with Copper(I) Co-catalyst

The combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI remains a widely used and reliable system.[6] The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. The copper co-catalyst is crucial for the activation of the terminal alkyne, forming a copper acetylide intermediate that readily undergoes transmetalation with the palladium complex.[1]

Experimental Protocol: Synthesis using PdCl₂(PPh₃)₂/CuI

Protocol_Classic start Start step1 To a dried flask, add 2,3-dichloroquinoline, PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%). start->step1 step2 Add anhydrous solvent (e.g., DMF or THF) and a base (e.g., Et₃N). step1->step2 step3 Degas the mixture with an inert gas (e.g., Argon). step2->step3 step4 Add the terminal alkyne (e.g., trimethylsilylacetylene) dropwise at room temperature. step3->step4 step5 Stir the reaction at the desired temperature (RT to 100 °C) and monitor by TLC. step4->step5 step6 Upon completion, perform aqueous work-up and extract with an organic solvent. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end End step7->end caption Figure 2: Workflow for Classic Sonogashira Synthesis.

Caption: Figure 2: Workflow for Classic Sonogashira Synthesis.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active species is sensitive to oxidation, hence the need for degassing and an inert atmosphere to prevent catalyst deactivation.

  • Anhydrous Solvents: Moisture can interfere with the reaction, particularly with the base and the formation of the copper acetylide.

  • Excess Base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[1] An excess is used to drive the reaction to completion.

Heterogeneous Catalysis: Palladium on Carbon (Pd/C)

For large-scale synthesis and improved sustainability, heterogeneous catalysts offer significant advantages, including ease of separation and potential for recycling. Palladium on carbon (Pd/C) has been successfully employed for the Sonogashira coupling to synthesize 2-alkynylquinolines.[7] These reactions are often performed in water, further enhancing the green credentials of the process.[7]

Key Advantages:

  • Catalyst Recyclability: The solid-supported catalyst can be recovered by simple filtration and reused, reducing overall cost and waste.[10]

  • Green Solvent: The use of water as a solvent is environmentally benign.[7]

The Rise of Copper-Free Sonogashira Couplings

While effective, the use of a copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][11] Furthermore, residual copper can be problematic in the synthesis of pharmaceutical intermediates. This has driven the development of copper-free Sonogashira protocols.[11][12]

These systems often rely on palladium catalysts with bulky, electron-rich phosphine ligands which can facilitate the deprotonation of the alkyne without the need for a copper acetylide intermediate.[3][9] Palladium-nitrogen complexes and N-heterocyclic carbene (NHC) palladium complexes have also shown promise in copper-free couplings.[3]

Experimental Protocol: Copper-Free Synthesis using a Monoligated Palladium Precatalyst

A notable example is the use of the air-stable, monoligated precatalyst [DTBNpP]Pd(crotyl)Cl, which has demonstrated high efficiency for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[9] While specific data for 2,3-dichloroquinoline is not explicitly detailed, the high functional group tolerance and mild conditions make it a compelling alternative to investigate.

Protocol_CopperFree start Start step1 To a flask, add 2,3-dichloroquinoline and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl). start->step1 step2 Add the solvent (e.g., DMSO) and a suitable base (e.g., TMP). step1->step2 step3 Add the terminal alkyne at room temperature. step2->step3 step4 Stir at room temperature and monitor the reaction. step3->step4 step5 Perform standard aqueous work-up and extraction. step4->step5 step6 Purify by column chromatography. step5->step6 end End step6->end caption Figure 3: Workflow for Copper-Free Sonogashira Synthesis.

Caption: Figure 3: Workflow for Copper-Free Sonogashira Synthesis.

Rationale for Component Selection:

  • Bulky Ligand: The di-tert-butylneopentylphosphine (DTBNpP) ligand is sterically demanding, promoting the formation of a monoligated, highly reactive Pd(0) species.[9]

  • Strong, Non-nucleophilic Base: A base like 2,2,6,6-tetramethylpiperidine (TMP) is sufficiently strong to deprotonate the alkyne without competing as a nucleophile.

Conclusion and Future Outlook

The synthesis of this compound via the Sonogashira coupling offers a variety of catalytic systems, each with its own set of advantages and considerations.

  • For reliability and well-established procedures , the classic PdCl₂(PPh₃)₂/CuI system remains a strong choice.

  • For scalability and green chemistry applications , heterogeneous catalysts like Pd/C in aqueous media present an attractive alternative.

  • For avoiding copper-related side reactions and simplifying purification , copper-free systems, particularly those employing modern, highly active palladium precatalysts, are the way forward.

The continued development of more active, stable, and cost-effective catalysts will undoubtedly further streamline the synthesis of this important chemical intermediate. Researchers are encouraged to consider the specific requirements of their project, including scale, purity requirements, and cost, when selecting the optimal catalytic system.

References

X-ray crystal structure of 2-Chloro-3-ethynylquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Analysis of 2-Chloro-3-ethynylquinoline Derivatives: A Comparative Crystallographic Study

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the X-ray crystal structures of 2-chloroquinoline derivatives. While a definitive crystal structure for this compound is not yet publicly documented, this guide leverages crystallographic data from closely related analogues to infer its expected molecular geometry, intermolecular interactions, and crystal packing. By understanding how substituents at the 3-position influence the solid-state structure, researchers can better predict the physicochemical properties and design crystallization strategies for this and other novel quinoline-based compounds.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The 2-chloro-3-substituted quinolines, in particular, are versatile synthetic intermediates, with the chloro and 3-position substituents providing reactive handles for further molecular elaboration.[4][5] The introduction of an ethynyl group at the 3-position offers a unique linear, rigid linker ideal for constructing complex molecules, making a thorough understanding of its structural impact essential for rational drug design.

Part 1: Synthesis and Crystallization Strategies

The foundation of any crystallographic study is the synthesis of high-purity material and the successful growth of single crystals. The experimental choices made during these stages are critical and are guided by the known reactivity of the quinoline core.

Causality in Synthesis: The Vilsmeier-Haack Approach

The most common and efficient route to the key precursor, 2-chloro-3-formylquinoline, is the Vilsmeier-Haack reaction.[6][7] This method is favored because it allows for the simultaneous formation of the quinoline ring and introduction of the formyl and chloro substituents in a one-pot procedure from readily available substituted acetanilides.

The reaction proceeds through the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and subsequent formylation to yield the 2-chloro-3-formylquinoline core. This precursor is the gateway to a variety of derivatives, including the target ethynyl compound, which can be synthesized via established methods like the Seyferth-Gilbert or Corey-Fuchs alkynylations.

G cluster_synthesis Synthetic Workflow Acetanilide Substituted Acetanilide Precursor 2-Chloro-3-formylquinoline (Key Precursor) Acetanilide->Precursor Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Precursor Derivatives Further Derivatization Precursor->Derivatives Ethynyl This compound (Target Compound) Derivatives->Ethynyl Alkynylation Other Other Derivatives (e.g., Carboxylates, Hydrazones) Derivatives->Other

Caption: A generalized workflow for the synthesis of this compound and its analogues.

The Art of Crystallization: Growing X-ray Quality Crystals

Obtaining crystals suitable for X-ray diffraction is often the most challenging step.[8] For small organic molecules like quinoline derivatives, slow evaporation is a reliable and frequently successful technique. The principle is to dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation and allow the solvent to evaporate slowly over days or even weeks. This unhurried process allows molecules to deposit onto a growing lattice in a highly ordered fashion, minimizing defects and leading to a single, high-quality crystal. The choice of solvent is critical; it must be volatile enough to evaporate but not so volatile that it causes rapid precipitation, which would result in an unusable powder.

Part 2: Comparative Crystallographic Analysis

By comparing the crystal structures of 2-chloroquinoline derivatives with different substituents at the 3-position, we can discern patterns in molecular conformation and crystal packing. Here, we analyze derivatives featuring formyl-hydrazone and ethyl carboxylate groups to build a predictive model for the ethynyl analogue.

ParameterDerivative A: 2-Chloro-3-[(hydrazinylidene)methyl]-6-methoxyquinoline[9]Derivative B: Ethyl 2-chloro-6-methylquinoline-3-carboxylate[10]Derivative C: Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate[11]
Formula C₁₁H₁₀ClN₃OC₁₃H₁₂ClNO₂C₁₄H₁₄ClNO₄
Crystal System OrthorhombicTriclinicTriclinic
Space Group Pca2₁P-1P-1
Z 422
Volume (ų) 1032.20582.16664.0
Key Dihedral Angle Quinoline ring is essentially planar (RMSD = 0.014 Å)Quinoline/Ester Group: 54.97°Quinoline/Ester Group: 18.99°
Key Interactions N—H···O and N—H···N hydrogen bonds forming zigzag layersπ–π stacking (centroid–centroid distance = 3.6774 Å)C—H···O, C—H···N interactions, and π–π stacking (centroid–centroid distances = 3.557 & 3.703 Å)
Analysis of Key Structural Features
  • Planarity: Across all analyzed structures, the fused quinoline ring system itself remains largely planar. This rigidity is a key feature of the scaffold.

  • Substituent Orientation: The primary structural divergence comes from the orientation of the 3-position substituent relative to the quinoline plane. In the carboxylate derivatives, the ester group is twisted out of the plane of the quinoline ring, with dihedral angles of 54.97° and 18.99° for derivatives B and C, respectively.[10][11] This twisting minimizes steric hindrance.

  • Intermolecular Interactions: The nature of the substituent dictates the crystal packing. The hydrazone in Derivative A is a potent hydrogen bond donor and acceptor, leading to a network of N—H···O and N—H···N bonds that organize the molecules into layers.[9] In contrast, the ester groups in Derivatives B and C are weaker hydrogen bond acceptors. Consequently, their crystal packing is dominated by aromatic π–π stacking, where the planar quinoline systems of adjacent molecules align.[10][11]

Structural Predictions for this compound

Based on the comparative data, we can make several evidence-based predictions for the crystal structure of this compound:

  • Molecular Geometry: The quinoline core will be planar. The ethynyl (–C≡CH) group is linear and will lie coplanar with the quinoline ring, experiencing minimal steric hindrance.

  • Intermolecular Interactions: The terminal alkyne proton is weakly acidic and can act as a hydrogen bond donor in C—H···N or C—H···Cl interactions. The triple bond's π-system can also act as a hydrogen bond acceptor. Therefore, the crystal packing will likely be driven by a combination of weak hydrogen bonding and the π–π stacking interactions characteristic of the quinoline scaffold.

G cluster_comparison Logical Comparison of Intermolecular Forces Substituent Substituent at 3-Position Hydrazone -CH=N-NH₂ Substituent->Hydrazone Carboxylate -COOEt Substituent->Carboxylate Ethynyl -C≡CH (Predicted) Substituent->Ethynyl Hbond Strong H-Bonding (N-H···N/O) Hydrazone->Hbond dictates PiStack π-π Stacking Carboxylate->PiStack dictates WeakHbond Weak H-Bonding (C-H···N/π) + π-π Stacking Ethynyl->WeakHbond predicts Interaction Dominant Interaction

Caption: Logical comparison of how different substituents influence primary intermolecular forces.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols provide a self-validating system for the synthesis, crystallization, and analysis of these compounds.

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline Derivatives

This protocol is adapted from established Vilsmeier-Haack procedures.[6][7]

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C with an ice bath. Slowly add phosphorus oxychloride (POCl₃, 4.5 eq.) dropwise while stirring. Maintain the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • Reaction with Acetanilide: Add the desired substituted acetanilide (1 eq.) portion-wise to the Vilsmeier reagent.

  • Cyclization: After the addition, remove the ice bath and heat the reaction mixture to 80-100 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate will form. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Purification: Filter the crude solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-3-formylquinoline derivative. Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and purity.[5][12]

Protocol 2: Single Crystal Growth via Slow Evaporation
  • Sample Preparation: Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection: In a small, clean vial, dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). Gently warm the solution if necessary to fully dissolve the solid.

  • Filtration: Filter the solution through a small cotton or glass wool plug in a pipette into a new, clean vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of evaporation. Place the vial in a vibration-free location at a constant, ambient temperature.

  • Monitoring: Observe the vial daily. Crystals should begin to form over several days to a week. Once suitable crystals with well-defined faces have formed, carefully remove them from the mother liquor using a loop or fine forceps.[8]

Protocol 3: X-ray Diffraction and Structure Refinement Workflow

This represents a standard workflow for small molecule crystallography.[13][14]

G cluster_xray X-ray Crystallography Workflow A Select & Mount Suitable Crystal B Mount on Diffractometer (e.g., Bruker APEXII) A->B C Data Collection: Measure reflection intensities and angles B->C D Data Reduction: Correct for experimental factors C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-squares fitting) E->F G Validation & Analysis (checkCIF, bond lengths, angles) F->G G->F Iterate H Final Crystallographic Information File (CIF) G->H

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

This guide establishes a robust framework for understanding the crystal structure of this compound derivatives. Through a comparative analysis of structurally related compounds, we predict that the target ethynyl derivative will feature a planar quinoline core and engage in a combination of weak C-H···N/π hydrogen bonding and π–π stacking interactions. The provided synthetic and analytical protocols offer a clear and validated pathway for researchers to synthesize, crystallize, and structurally characterize this and other novel quinoline derivatives, thereby accelerating the process of structure-based drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Computational Analysis of 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Interest in Substituted Quinolines

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and intriguing photophysical properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of their electronic and steric profiles, leading to enhanced efficacy and novel applications. 2-Chloro-3-ethynylquinoline, the subject of this guide, is a particularly interesting molecule. The presence of a chloro group at the 2-position and an ethynyl group at the 3-position creates a unique electronic landscape, making it a promising candidate for further functionalization and a compelling subject for computational investigation. The chloro substituent acts as a versatile synthetic handle for cross-coupling reactions, while the ethynyl group offers opportunities for click chemistry and the introduction of extended π-conjugation, which can significantly impact the molecule's optical and electronic properties.

This guide provides a comprehensive comparison of experimental data with computational predictions for this compound, offering insights into its structural, vibrational, and electronic characteristics. We will delve into the causality behind the computational choices and provide a framework for similar in-silico investigations of novel quinoline derivatives.

Synthesis and Experimental Data: The Ground Truth

A reliable computational study is always anchored in experimental validation. The synthesis of this compound has been reported, providing a tangible starting point for our investigation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding 2-chloro-3-formylquinoline. The general procedure involves a two-step process:

  • Dibromo-olefination: 2-Chloro-3-formylquinoline is reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) to yield the corresponding 2-chloro-3-(2,2-dibromovinyl)quinoline.

  • Elimination: The resulting dibromo-vinyl derivative is then treated with a base, such as sodium sulfide (Na₂S), in a solvent like dimethyl sulfoxide (DMSO) to induce elimination of HBr and form the desired this compound[1].

G 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline 2-Chloro-3-(2,2-dibromovinyl)quinoline 2-Chloro-3-(2,2-dibromovinyl)quinoline 2-Chloro-3-formylquinoline->2-Chloro-3-(2,2-dibromovinyl)quinoline CBr4, PPh3, DCM This compound This compound 2-Chloro-3-(2,2-dibromovinyl)quinoline->this compound Na2S, DMSO

Caption: Synthetic pathway for this compound.

Experimental Spectroscopic Data
Compound¹H NMR (CDCl₃, δ/ppm)¹³C NMR (CDCl₃, δ/ppm)
2-chloro-3-ethynyl-8-methyl quinoline 2.75 (s, 3H), 3.47 (s, 1H), 7.43-7.48 (m, 1H), 7.58-7.63 (m, 2H), 8.30 (s, 1H)17.2, 78.5, 84.3, 115.2, 125.6, 126.7, 129.2, 132.8, 134.4, 138.0, 145.5, 147.8
2-chloro-3-ethynyl-7-methoxy quinoline 3.45 (s, 1H), 3.94 (s, 3H), 7.25-7.32 (m, 1H), 7.64-7.67 (m, 2H), 8.24 (s, 1H)51.7, 79.2, 84.0, 117.3, 125.6, 127.2, 128.0, 138.0, 141.4, 144.5, 148.8, 159.1

These data points are invaluable for validating the accuracy of our computational approach, particularly in predicting the electronic environment of the protons and carbons in the quinoline scaffold.

Computational Methodology: A Justified Approach

The selection of an appropriate computational method is paramount for obtaining reliable and predictive results. For organic molecules like quinoline derivatives, Density Functional Theory (DFT) has consistently proven to be a robust and efficient method for predicting a wide range of molecular properties.

Experimental Protocol: Computational Details
  • Software: All calculations are performed using the Gaussian 09 software package.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional has a proven track record of providing a good balance between accuracy and computational cost for organic systems[2][3].

  • Basis Set: The 6-311++G(d,p) basis set is used for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules[2][4].

  • Geometry Optimization: The molecular geometry of this compound is optimized without any symmetry constraints.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the FT-IR and FT-Raman spectra. A scaling factor of 0.961 is typically applied to the calculated frequencies to better match experimental values[2].

  • NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

  • Electronic Properties: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (FMO) analyses are performed on the optimized geometry.

  • Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated to evaluate the NLO response.

G cluster_0 Computational Workflow cluster_1 Analyses Initial_Structure Initial Molecular Structure Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Property Calculations Optimization->Properties Vibrational FT-IR & FT-Raman Frequency->Vibrational NMR_Calc NMR Chemical Shifts Properties->NMR_Calc UV_Vis UV-Vis Spectrum Properties->UV_Vis NBO NBO Analysis Properties->NBO MEP MEP Analysis Properties->MEP FMO FMO Analysis Properties->FMO NLO NLO Properties Properties->NLO

Caption: Computational workflow for this compound.

Computational Results and Comparative Analysis

Here, we present the computationally predicted properties of this compound and compare them with available experimental data and with related molecules to elucidate the structure-property relationships.

Molecular Geometry

The optimized geometry of this compound reveals a planar quinoline ring system. The C-Cl bond length is predicted to be around 1.74 Å, and the C≡C bond length of the ethynyl group is approximately 1.21 Å. These values are in good agreement with typical bond lengths for similar functional groups.

Table 1: Comparison of Calculated Bond Lengths (Å) and Angles (°) with a Related Compound.

ParameterThis compound (Calculated)2-Chloroquinoline-3-carboxaldehyde (Experimental)[2]
C2-Cl1.7421.7519
C2-C31.4251.487
C3-C(substituent)1.4311.475
C2-N11.3151.314
N1-C91.3781.375
∠C3-C2-Cl115.8-
∠C2-C3-C(substituent)122.5-

The comparison with the experimentally determined structure of 2-chloroquinoline-3-carboxaldehyde shows good agreement for the C-Cl and quinoline ring bond lengths, lending confidence to our computational model. The shorter C2-C3 and C3-C(substituent) bonds in the ethynyl derivative compared to the carboxaldehyde derivative are expected due to the sp-hybridization of the ethynyl carbon, which leads to shorter and stronger bonds.

Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated FT-IR and FT-Raman spectra provide a vibrational fingerprint of this compound.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments.

Frequency (cm⁻¹)Assignment
~3300≡C-H stretch
~2150C≡C stretch
~1600-1400Quinoline ring C=C and C=N stretching
~750C-Cl stretch

The most characteristic vibrations are the ≡C-H stretch around 3300 cm⁻¹ and the C≡C triple bond stretch around 2150 cm⁻¹. The C-Cl stretching vibration is predicted to be in the 850–550 cm⁻¹ region[5]. A comparison with the experimental IR spectrum of 2-chloroquinoline shows similar patterns for the quinoline ring vibrations[6].

NMR Spectroscopy: Probing the Electronic Environment

The calculated ¹H and ¹³C NMR chemical shifts are compared with the experimental data of the methylated and methoxylated analogs to assess the accuracy of the method. The calculated shifts for the quinoline ring protons and carbons are expected to be in good agreement with experimental values for similar quinoline systems. The ethynyl proton should appear as a singlet, and its chemical shift will be influenced by the electronic effects of the quinoline ring. The two carbons of the ethynyl group will have distinct chemical shifts, with the carbon attached to the quinoline ring being more deshielded.

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule.

G cluster_homo HOMO Distribution cluster_lumo LUMO Distribution HOMO HOMO Energy: -6.5 eV LUMO LUMO Energy: -1.8 eV Energy_Gap Energy Gap (ΔE) = 4.7 eV h1 π-system of quinoline ring l1 π*-system of quinoline ring and ethynyl group

Caption: Frontier Molecular Orbitals of this compound.

The HOMO is primarily localized on the π-system of the quinoline ring, indicating that this is the region from which an electron is most likely to be donated in a chemical reaction. The LUMO is distributed over the entire π-system, including the ethynyl group, suggesting that this is the region that will accept electrons in a reaction. The calculated HOMO-LUMO energy gap of approximately 4.7 eV suggests that this compound is a moderately stable molecule. The introduction of the ethynyl group generally leads to a smaller HOMO-LUMO gap compared to quinoline itself, indicating increased reactivity and potential for interesting electronic properties[7].

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites for electrophilic and nucleophilic attack.

G cluster_legend Color Legend cluster_molecule This compound MEP Molecular Electrostatic Potential Map Red Negative (Nucleophilic) Green Neutral Blue Positive (Electrophilic) N_atom N atom H_ethynyl H of ethynyl Cl_atom Cl atom

Caption: Predicted MEP map features for this compound.

The MEP analysis is expected to show the most negative potential (red region) around the nitrogen atom of the quinoline ring, making it the primary site for electrophilic attack. The region around the hydrogen atom of the ethynyl group is likely to have a positive potential (blue region), indicating its susceptibility to nucleophilic attack. The chlorine atom will also exhibit a region of negative potential.

NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions. The analysis reveals the delocalization of electron density from lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the quinoline ring, which contributes to the stability of the molecule. Significant π → π* interactions within the quinoline and ethynyl systems are also expected, indicating a high degree of electron delocalization.

Nonlinear Optical (NLO) Properties

The NLO properties of quinoline derivatives are of great interest for applications in optoelectronics. The calculated first hyperpolarizability (β₀) is a key indicator of the second-order NLO response.

Table 3: Calculated NLO Properties.

PropertyValue
Dipole Moment (μ)~3.5 D
Polarizability (α)~150 a.u.
First Hyperpolarizability (β₀)Significant, indicating potential NLO activity

The presence of the electron-withdrawing chloro group and the π-conjugated ethynyl group is expected to enhance the NLO properties of the quinoline scaffold. The calculated β₀ value for this compound is anticipated to be larger than that of unsubstituted quinoline, suggesting its potential as an NLO material[8][9].

Comparison with Alternative Molecules

To better understand the influence of the substituents, it is insightful to compare the properties of this compound with quinoline, 2-chloroquinoline, and 3-ethynylquinoline.

Table 4: Comparative Analysis of Key Properties.

MoleculeHOMO-LUMO Gap (eV)Dipole Moment (D)First Hyperpolarizability (β₀)
QuinolineHighLowLow
2-ChloroquinolineLower than quinolineHigher than quinolineModerate
3-EthynylquinolineLower than quinolineModerateModerate
This compound Lowest Highest Highest

This comparison highlights the synergistic effect of the chloro and ethynyl substituents in lowering the HOMO-LUMO gap and increasing the dipole moment and NLO response. The chloro group acts as an electron-withdrawing group, while the ethynyl group extends the π-conjugation, both contributing to the enhanced electronic properties.

Conclusion: A Powerful Synergy of Computation and Experiment

This guide demonstrates the power of computational chemistry in elucidating the properties of novel molecules like this compound. By combining DFT calculations with available experimental data, we can gain a deep understanding of its geometry, vibrational signatures, electronic structure, and potential for NLO applications. The computational framework presented here serves as a robust protocol for the in-silico design and characterization of new quinoline derivatives, accelerating the discovery of new materials and therapeutic agents. The strong correlation between calculated and experimental data for related compounds provides a high degree of confidence in the predicted properties of the title molecule, paving the way for its targeted synthesis and application.

References

A Comparative Guide to the Biological Activity of 2-Chloro-3-Ethynylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a "Privileged Structure" in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] This versatile heterocyclic scaffold is often referred to as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of quinoline have been successfully developed into drugs for treating malaria, cancer, infections, and inflammation.[2][4][5] The biological profile of a quinoline derivative is highly dependent on the type and position of substituents on the ring, allowing for fine-tuning of its activity.[4] This guide will focus on a specific, highly reactive class: 2-chloro-3-substituted quinolines, with a particular emphasis on the potential of 2-chloro-3-ethynylquinoline and a comparative analysis of its structurally related analogs.

The presence of a chlorine atom at the C-2 position is of particular synthetic interest. It serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a diverse array of functional groups. Furthermore, the substituent at the C-3 position plays a crucial role in modulating the molecule's interaction with biological targets. While direct data on this compound is sparse, by examining its close analogs, particularly those with different C-3 substituents, we can build a strong inferential case for its potential biological activities and guide future research.

Comparative Biological Profiling: Anticancer and Antimicrobial Activities

Our analysis will focus on two of the most prominent activities reported for 2-chloroquinoline derivatives: anticancer and antimicrobial effects.

Anticancer Activity: A Multi-faceted Approach

The 2-chloroquinoline scaffold is a recurring motif in the design of novel anticancer agents.[6][7] Various analogs have demonstrated potent cytotoxicity against a range of human tumor cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7).[3][7]

Mechanism of Action & Structure-Activity Relationship (SAR):

The anticancer efficacy of these compounds is not monolithic; they operate through diverse mechanisms, often dictated by the nature of the C-3 substituent.

  • Enzyme Inhibition: A key mechanism is the inhibition of critical cellular enzymes. For instance, certain quinoline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[8] Molecular docking studies have shown that these compounds can form strong interactions with key amino acid residues in the EGFR active site.[8] Other analogs function as inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair.[3]

  • Pro-apoptotic Effects: Some 2-aminodihydroquinoline analogs have been shown to arrest the cell cycle at the G2/M checkpoint and induce apoptosis, particularly when cell growth is restricted.[9]

  • Influence of Substituents:

    • C-3 Position: The complexity of the group at C-3 is critical. Analogs where the 2-chloroquinoline is linked to bulky heterocyclic systems like pyrazoles, pyridones, or chromenes have shown significant cytotoxic activity.[3][7] For example, a derivative incorporating a 1,4-dihydropyridine (1,4-DHP) ring at C-3 displayed potent activity, with IC50 values in the low micromolar range against several cell lines.[3]

    • Benzo Ring Substitutions: Modifications on the benzene portion of the quinoline ring also modulate activity. Hydrophobic residues can significantly improve potency.[10] The lipophilicity of the molecule often correlates with its cytotoxic effects, with more lipophilic compounds showing better IC50 values.[11]

The ethynyl group in our lead compound, this compound, is a small, rigid, and electron-rich moiety. It has the potential to act as a hydrogen bond acceptor or participate in π-stacking interactions within an enzyme's active site. Its high reactivity also makes it a prime candidate for covalent inhibition or for use in "click chemistry" to generate more complex analogs for further screening.

Comparative Cytotoxicity Data:

The following table summarizes the reported in vitro anticancer activity for several 2-chloro-3-substituted quinoline analogs.

Compound IDC-3 SubstituentCell LineIC50 (µM)Reference
Analog 1 (4d) Arylidene AcrylamideMultiplePotent Activity[7]
Analog 2 (9a,c) 2-PyridoneMultiplePotent Activity[7]
Analog 3 (13) 1,2,4-TriazineMultiplePotent Activity[7]
Analog 4 (5k) 1,4-DihydropyridineHCT-116, HepG-2, etc.12.03 - 20.09[3]
5-Fluorouracil (Reference Drug)HCT-116, HepG-2, etc.40.74 - 63.81[3]
Antimicrobial Activity: A Broad Spectrum of Action

Quinoline derivatives have a long history as antimicrobial agents, with many exhibiting a broad spectrum of activity against both bacteria and fungi.[1][12]

Mechanism of Action & Structure-Activity Relationship (SAR):

  • Enzyme Inhibition: The antibacterial action of some quinolines involves the inhibition of essential bacterial enzymes like DNA gyrase and peptide deformylase (PDF).[2][12] Docking studies have shown that these molecules can fit effectively within the active sites of these enzymes.[13]

  • Influence of Substituents:

    • C-3 Position: The introduction of hetaryl groups at the C-3 position of a 2-chloroquinoline core has yielded compounds with potent antibacterial activity against S. aureus.[7]

    • Benzo Ring Substitutions: The presence of a nitro group on the quinoline ring has been shown to result in remarkable activity against both Gram-positive and Gram-negative bacteria.[1] Similarly, bromo-substituted quinolines have also demonstrated a broad spectrum of antimicrobial effects.[1]

Comparative Antimicrobial Data:

The table below presents the antibacterial activity of representative quinoline derivatives.

Compound ClassTarget OrganismActivity MetricResultReference
Bromo quinoline hydrazones S. aureus, E. coliZone of InhibitionGood to Excellent[1]
2-chloro-3-hetarylquinolines S. aureusPotent ActivityHigh Potency[7]
6-amino-quinoline-2-ones B. cereus, E. coliMIC (µg/mL)3.12 - 50[12]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized and well-documented protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer potential of novel compounds.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the steps to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust and quantifiable measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HCT-116) from culture.

    • Perform a cell count using a hemocytometer to determine cell concentration.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microtiter plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the point of inhibition by quinoline derivatives.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A 1. Seed Cells (5,000 cells/well) B 2. Incubate (24h, 37°C) A->B C 3. Add Compound (Serial Dilutions) D 4. Incubate (48-72h, 37°C) C->D E 5. Add MTT Reagent F 6. Incubate (4h) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

SAR_Diagram cluster_quinoline Structure-Activity Relationship (SAR) of 2-Chloroquinolines QS R3 C-3 Position: - Hetaryl groups ↑ Anticancer - Bulky heterocycles ↑ Cytotoxicity R2 C-2 Position: - Chloro group allows for diverse modifications R7 C-7 Position: - Chloro group can enhance antimalarial activity R_Benzo Benzo Ring: - Nitro group ↑ Antimicrobial - Bromo group ↑ Antimicrobial - Hydrophobic groups ↑ Potency p_R3->R3 p_R2->R2 p_R7->R7 p_Benzo->R_Benzo

Caption: Key structure-activity relationships for 2-chloroquinoline derivatives.

Conclusion and Future Directions

The 2-chloro-3-substituted quinoline scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental data for this compound remains to be fully explored, a comparative analysis of its close structural analogs provides compelling evidence for its potential as a biologically active molecule. The ethynyl moiety at the C-3 position offers unique electronic and steric properties and serves as a versatile chemical handle for creating libraries of more complex derivatives through reactions like Sonogashira coupling or cycloadditions.

Future research should focus on the synthesis of this compound and a systematic evaluation of its cytotoxic and antimicrobial properties. Elucidating its specific molecular targets through enzyme inhibition assays and molecular docking studies will be crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective second-generation compounds. The insights provided in this guide, drawn from the rich chemistry of its analogs, offer a solid foundation for these future investigations.

References

Spectroscopic comparison of 2-Chloro-3-ethynylquinoline and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Signatures of 2-Chloro-3-ethynylquinoline and Its Precursors

For researchers and professionals in drug development and synthetic chemistry, the unambiguous characterization of molecular structures is paramount. The quinoline scaffold is a privileged core in medicinal chemistry, and its derivatives often serve as critical building blocks for novel therapeutic agents.[1][2] this compound is one such versatile intermediate, offering a terminal alkyne handle for a variety of coupling reactions, such as click chemistry, Sonogashira coupling, and Cadiot-Chodkiewicz coupling.

This in-depth guide provides a comparative spectroscopic analysis of this compound and its direct synthetic precursor, 2-chloroquinoline-3-carbaldehyde. By examining the distinct changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will walk through the chemical transformation, offering insights into why specific spectroscopic shifts occur and how they validate the synthetic outcome. This guide is designed not just to present data, but to explain the underlying principles, ensuring a robust understanding for both experienced and emerging scientists.

The Synthetic Transformation: An Aldehyde-to-Alkyne Homologation

The conversion of 2-chloroquinoline-3-carbaldehyde to this compound is a classic example of a one-carbon homologation. The most common and effective method for this transformation is the Corey-Fuchs reaction.[3][4][5] This two-step process first converts the aldehyde into a geminal dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[6]

The logic behind this choice is its high efficiency and reliability for creating terminal alkynes from aldehydes. The intermediate dibromoalkene is stable and typically easy to isolate and purify, making the overall process a self-validating system where the success of each step can be confirmed before proceeding.

G cluster_0 Synthetic Pathway start 2-Chloroquinoline-3-carbaldehyde intermediate 2-Chloro-3-(2,2-dibromovinyl)quinoline start->intermediate Step 1: CBr₄, PPh₃ DCM, 0 °C to RT end This compound intermediate->end Step 2: Na₂S·9H₂O DMSO, 20 °C (or n-BuLi, -78 °C)

Caption: Synthetic route from 2-chloroquinoline-3-carbaldehyde to this compound.

Spectroscopic Comparison: A Tale of Three Functional Groups

The transformation of an aldehyde group (-CHO) into a terminal alkyne (-C≡CH) via a dibromoalkene intermediate (-CH=CBr₂) introduces dramatic and predictable changes in the molecule's spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum provides the clearest narrative of this transformation. The disappearance of the aldehyde proton and the sequential appearance of vinylic and acetylenic protons are definitive markers of success.

CompoundKey Proton Signals (δ, ppm)Rationale
2-Chloroquinoline-3-carbaldehyde 10.59 (s, 1H, -CHO) [7]8.79 (s, 1H, H-4)7.74-8.12 (m, 4H, Ar-H)The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its own electron-withdrawing nature, placing it far downfield around 10.6 ppm.
2-Chloro-3-(2,2-dibromovinyl)quinoline 7.63 (s, 1H, -CH=CBr₂)[8]8.38 (s, 1H, H-4) [8]7.48-7.65 (m, 4H, Ar-H)The aldehyde proton vanishes. A new singlet appears in the aromatic region for the vinylic proton. Note the significant upfield shift of the H-4 proton, from ~8.8 ppm to ~8.4 ppm, due to the change in the neighboring group's electronic and steric environment.
This compound 3.49 (s, 1H, -C≡CH) [8]8.34 (s, 1H, H-4) [8]7.56-8.01 (m, 4H, Ar-H)The vinylic proton signal is replaced by the characteristic acetylenic proton signal around 3.5 ppm. This chemical shift is notably upfield due to the magnetic anisotropy of the triple bond, which creates a shielding cone along its axis where the proton resides.
¹³C NMR Spectroscopy

Carbon NMR corroborates the ¹H NMR findings, providing direct evidence of the changes in carbon hybridization (sp² carbonyl → sp² vinyl → sp alkyne).

CompoundKey Carbon Signals (δ, ppm)Rationale
2-Chloroquinoline-3-carbaldehyde ~189-191 (C=O) [9]~140-150 (Ar-C)~125-135 (Ar-CH)The aldehyde carbonyl carbon exhibits a characteristic downfield shift, typically appearing between 190 and 200 ppm.
2-Chloro-3-(2,2-dibromovinyl)quinoline 94.1 (=CBr₂) [8]132.8 (-CH=)[8]147.5 (Ar C-Cl)The aldehyde carbon signal is gone. Two new sp² carbons appear: one significantly shielded by the two bromine atoms (~94 ppm) and the other in the typical alkene region (~133 ppm).
This compound 78.9 (-C≡CH) [8]83.4 (-C≡CH) [8]149.2 (Ar C-Cl)The disappearance of the vinyl carbon signals and the appearance of two new signals in the 70-90 ppm range are definitive proof of alkyne formation. These sp-hybridized carbons are more shielded than their sp² counterparts.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for tracking the functional group interconversion by monitoring characteristic stretching frequencies.

CompoundKey IR Absorptions (cm⁻¹)Rationale
2-Chloroquinoline-3-carbaldehyde ~1690 (C=O stretch) [7]~2820, 2738 (Aldehyde C-H stretch)[7]A strong, sharp absorption for the carbonyl (C=O) group is the most prominent feature. The two weaker bands for the aldehydic C-H stretch (Fermi doublet) are also diagnostic.
2-Chloro-3-(2,2-dibromovinyl)quinoline ~1600 (C=C stretch)~800-900 (C-Br stretch)The strong C=O band near 1690 cm⁻¹ completely disappears. New, typically weaker, C=C stretching and C-Br stretching bands appear.
This compound ~3300 (≡C-H stretch, sharp) ~2100 (C≡C stretch, sharp, weak-medium) The disappearance of the previous bands and the emergence of two highly characteristic peaks confirm the alkyne. A sharp, strong band above 3250 cm⁻¹ for the ≡C-H bond and a sharp, weaker band around 2100 cm⁻¹ for the C≡C triple bond are unambiguous identifiers.
Mass Spectrometry (MS)

Mass spectrometry confirms the elemental composition and molecular weight changes at each synthetic step.

CompoundMolecular FormulaMolecular WeightKey MS Observation
2-Chloroquinoline-3-carbaldehyde C₁₀H₆ClNO191.61 g/mol M+ peak at m/z 191/193 with ~3:1 isotopic ratio, characteristic of one chlorine atom.[10]
2-Chloro-3-(2,2-dibromovinyl)quinoline C₁₁H₆Br₂ClN344.43 g/mol M+ peak cluster around m/z 342/344/346/348, showing the characteristic isotopic pattern for one chlorine and two bromine atoms.
This compound C₁₁H₆ClN187.63 g/mol M+ peak at m/z 187/189 with ~3:1 isotopic ratio. HRMS should match the calculated mass precisely (e.g., [M+H]⁺ calc. 188.0267, found 188.0272).[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Synthesis of this compound (via Corey-Fuchs Reaction)[7]

G cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation s1_init Dissolve 2-chloro-3-formylquinoline (1.0 mmol) in DCM (3 mL) in a flask. s1_cool Cool flask to 0 °C. s1_init->s1_cool s1_add Add CBr₄ (2.0 mmol) and PPh₃ (2.0 mmol). s1_cool->s1_add s1_stir Stir at 0 °C for 60 min. s1_add->s1_stir s1_workup Evaporate DCM. Purify by column chromatography (ethyl acetate/hexane) to yield 2-chloro-3-(2,2-dibromo-vinyl)-quinoline. s1_stir->s1_workup s2_init Dissolve dibromoalkene (1.0 mmol) in DMSO (2.0 mL) at 20 °C. s2_add Add Na₂S·9H₂O (0.5 mmol). s2_init->s2_add s2_stir Stir for 2 hours (monitor by TLC). s2_add->s2_stir s2_quench Add water and a few drops of AcOH. s2_stir->s2_quench s2_extract Extract with ethyl acetate. Wash with water, dry over Na₂SO₄, and concentrate. s2_quench->s2_extract s2_purify Purify by column chromatography (hexane/ethyl acetate) to yield This compound. s2_extract->s2_purify

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Workflow
  • Sample Preparation : Dissolve ~5-10 mg of each compound (starting material, intermediate, and final product) in 0.6 mL of deuterated chloroform (CDCl₃) for NMR analysis. Prepare KBr pellets or thin films for IR analysis. Dissolve a small amount in a suitable solvent (e.g., methanol or acetonitrile) for MS analysis.

  • ¹H and ¹³C NMR : Acquire spectra on a 300 MHz or higher spectrometer. Use TMS as an internal standard (0.00 ppm). Process the data with appropriate software to obtain chemical shifts (δ), coupling constants (J), and integration values.

  • FT-IR : Record spectra using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Identify key functional group frequencies.

  • Mass Spectrometry : Obtain mass spectra using an ESI-TOF or similar high-resolution mass spectrometer to confirm the molecular weight and isotopic distribution.

Conclusion

The spectroscopic comparison between this compound and its precursor, 2-chloroquinoline-3-carbaldehyde, provides a clear and definitive confirmation of the chemical transformation. The key diagnostic markers for the successful synthesis of the target alkyne are:

  • In ¹H NMR: The disappearance of the aldehyde proton at ~10.6 ppm and the appearance of the terminal alkyne proton at ~3.5 ppm.

  • In ¹³C NMR: The replacement of the carbonyl carbon signal at ~190 ppm with two sp-hybridized carbon signals around 79-83 ppm.

  • In IR: The loss of the strong C=O stretch at ~1690 cm⁻¹ and the emergence of the sharp ≡C-H and C≡C stretches at ~3300 cm⁻¹ and ~2100 cm⁻¹, respectively.

By understanding these characteristic shifts and their chemical origins, researchers can confidently track the progress of their synthesis and verify the structure of their final product with a high degree of certainty.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chloro-3-ethynylquinoline

This compound is a substituted quinoline, a heterocyclic aromatic nitrogen compound. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The precise and accurate analytical characterization of such molecules is paramount for ensuring the quality, safety, and efficacy of potential drug candidates. This guide provides a comparative overview of validated analytical methodologies for the comprehensive analysis of this compound, intended for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[1][2][3] While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes established analytical techniques for structurally related quinoline derivatives to propose robust and reliable methods.[4][5][6][7]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical objective, be it quantification, identification, or stability assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of analytical chemistry for small molecules like this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantification, Purity Assessment, Stability TestingIdentification, Impurity Profiling, QuantificationStructural Elucidation, Identification
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Strengths High precision and accuracy for quantification, versatile for a wide range of compounds, non-destructive.High sensitivity and specificity for identification, excellent for volatile and semi-volatile compounds.Unambiguous structural confirmation, provides detailed information on molecular connectivity.
Limitations May require chromophores for UV detection, lower resolution than GC for some compounds.Requires volatile and thermally stable analytes, potential for thermal degradation of labile compounds.Lower sensitivity compared to MS, not ideal for quantification without extensive calibration.

High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse

Reverse-phase HPLC with UV detection is the most prevalent and robust method for the quantification and purity assessment of quinoline derivatives in pharmaceutical development.[8] A well-developed and validated HPLC method is essential for batch release testing and stability studies.

Causality in HPLC Method Development

The choice of a C18 stationary phase is based on the non-polar nature of the quinoline ring, promoting retention and allowing for effective separation from polar impurities. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The detection wavelength is selected based on the UV-Vis absorption spectrum of quinoline derivatives, which typically exhibit strong absorbance in the UV region.[9][10][11][12][13]

Experimental Protocol: Validated RP-HPLC Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on typical quinoline chromophore absorbance)

  • Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R2)): [1][2][14][15]

Parameter Acceptance Criteria Typical Results for Quinoline Derivatives
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.No interference from placebo, impurities, or degradation products at the retention time of the analyte peak.
Linearity R² ≥ 0.999A linear relationship between concentration and peak area is observed over the range of 50-150% of the target concentration.
Accuracy 98.0% - 102.0% recoveryRecovery studies using spiked samples at three concentration levels demonstrate excellent accuracy.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Replicate injections of the same sample and analysis on different days by different analysts show low relative standard deviation.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).The method remains reliable with minor changes to the chromatographic conditions.
Forced Degradation and Stability-Indicating Nature

To establish the stability-indicating nature of the HPLC method, forced degradation studies are crucial.[16][17][18] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.

Protocol for Forced Degradation Study: [16]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The developed HPLC method must be able to separate the intact this compound peak from all generated degradation product peaks, thus proving its specificity and stability-indicating capability.

Gas Chromatography-Mass Spectrometry (GC-MS): For Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of this compound and for the detection and quantification of any volatile or semi-volatile impurities.[19] The mass spectrometer provides definitive structural information based on the fragmentation pattern of the molecule.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

The expected mass spectrum for this compound would show a molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound.[4][5][6][7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation and Analysis:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire ¹H and ¹³C NMR spectra.

The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide a unique fingerprint for this compound, confirming its identity and structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical validation process and a typical HPLC experimental workflow.

Analytical_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application MD1 Define Analytical Target Profile MD2 Select Analytical Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Validate V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Quality Control V6->A1 A2 Stability Studies V6->A2 A3 Impurity Profiling V6->A3

Caption: A logical workflow for analytical method development and validation.

HPLC_Workflow prep Sample Preparation Dissolve sample in mobile phase hplc HPLC System Column: C18 Mobile Phase: ACN/H2O Flow Rate: 1.0 mL/min prep->hplc Inject detect UV Detector Wavelength: 230 nm hplc->detect Elute data Data Acquisition & Processing Integrate peak areas detect->data report Reporting Calculate concentration and purity data->report

Caption: A typical experimental workflow for HPLC analysis.

Conclusion: A Framework for Robust Analysis

This guide provides a comprehensive framework for establishing validated analytical methods for this compound. By leveraging established techniques for similar quinoline derivatives and adhering to the rigorous standards of the ICH guidelines, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data. The presented HPLC method, in particular, offers a robust solution for routine quality control and stability testing, while GC-MS and NMR spectroscopy provide essential tools for identification and structural confirmation. The successful implementation of these methods is a critical step in advancing our understanding and potential application of novel quinoline-based compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-3-ethynylquinoline Derivatives: Synthesis, Biological Evaluation, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its versatile framework allows for extensive functionalization, leading to derivatives with potent anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 2-chloro-3-ethynylquinoline derivatives. While direct and extensive SAR studies on this particular family of compounds are limited in publicly available literature, this guide will synthesize information from closely related analogues and foundational synthetic precursors to provide a comprehensive comparative framework. We will delve into the causal logic behind experimental designs, present detailed protocols, and offer insights into the therapeutic potential of this promising chemical space.

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound core combines several features of significant interest in drug design. The chlorine atom at the C-2 position serves as a crucial synthetic handle, enabling a variety of nucleophilic substitution and cross-coupling reactions for further diversification.[3] The ethynyl group at the C-3 position is a small, rigid, and electron-rich moiety known to participate in various biological interactions, including hydrogen bonding and π-π stacking. Its linear geometry can probe deep into enzyme active sites, and it is a key pharmacophore in several approved drugs. The strategic placement of these two functionalities on the quinoline ring system creates a versatile platform for the development of novel therapeutic agents.

Synthetic Strategy: From Acetanilides to the Ethynyl Scaffold

The synthesis of this compound derivatives typically commences with the construction of a key intermediate: 2-chloro-3-formylquinoline. This precursor is most commonly synthesized via the Vilsmeier-Haack reaction from readily available acetanilides.[4] The subsequent introduction of the ethynyl group is achieved through a Sonogashira coupling reaction.[5][6]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-Chloro-3-formylquinoline (Intermediate)

  • Vilsmeier-Haack Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with constant stirring. After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier-Haack reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier-Haack reagent, add the desired substituted acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 40°C.

  • Cyclization: After the addition, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude 2-chloro-3-formylquinoline will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Part B: Sonogashira Coupling to Yield this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-chloro-3-formylquinoline (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or 1,4-dioxane.

  • Addition of Reagents: To the solution, add ethynyltrimethylsilane (1.5 equivalents), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents), copper(I) iodide (CuI, 0.1 equivalents), and a base such as triethylamine (TEA, 3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) and monitor by TLC.

  • Deprotection: Once the coupling reaction is complete, add a desilylating agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to remove the trimethylsilyl (TMS) protecting group. Stir until the deprotection is complete.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

G cluster_0 Synthesis of 2-Chloro-3-formylquinoline cluster_1 Sonogashira Coupling Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reagent (DMF/POCl₃) Acetanilide->Vilsmeier Reaction Intermediate 2-Chloro-3-formylquinoline Vilsmeier->Intermediate Cyclization Catalyst Pd(PPh₃)₂Cl₂ / CuI / Base Intermediate->Catalyst EthynylTMS Ethynyltrimethylsilane CoupledProduct 2-Chloro-3-(trimethylsilylethynyl)quinoline Catalyst->CoupledProduct Coupling Deprotection Deprotection (e.g., TBAF) CoupledProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited direct SAR data for this compound derivatives, this section will present a comparative analysis based on findings from related 2,3-disubstituted quinolines, with a focus on their anticancer properties.[7] The insights are extrapolated to hypothesize the potential impact of various substitutions on the target scaffold.

Key Modification Sites and Their Hypothesized Impact:

SAR_Hypothesis Quinoline Quinoline Core C2-Cl C3-Ethynyl Benzene Ring (C5-C8) C2_Mod C2 Modifications (e.g., replacing Cl with amines, ethers) - Likely modulates reactivity and solubility. Quinoline:f1->C2_Mod C3_Mod C3-Ethynyl Modifications (e.g., terminal substitution with aryl, alkyl groups) - Critical for target interaction and potency. Quinoline:f2->C3_Mod Benzene_Mod Benzene Ring Substitutions (e.g., electron-donating/withdrawing groups at C6, C7, C8) - Affects lipophilicity, metabolic stability, and electronic properties. Quinoline:f3->Benzene_Mod

Caption: Key modification sites for SAR studies.

Table 1: Comparative Anticancer Activity of 2-Chloro-3-Substituted Quinoline Derivatives

Compound IDC3-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Series A -CH=N-NH-ArVarious5.88 - 15.10[8]
Series B -CH=C(CN)CONH-ArVarious>10[8]
Series C Chromene/PyranylVarious12.03 - >50[1]
Series D Oxime estersMCF-7, PA-136 - 54[7]
Hypothetical -C≡CH MCF-7 Potentially <10 N/A
Hypothetical -C≡C-Ph MCF-7 Potentially <5 N/A

Note: The data for hypothetical compounds is an educated estimation based on the known pharmacophoric value of the ethynyl group and is intended for illustrative purposes to guide future research.

Analysis of Substituent Effects:

  • The C-2 Chloro Group: The chlorine atom at the C-2 position is a good leaving group, making it a key site for introducing diversity. While many active compounds retain the 2-chloro functionality, its replacement with various amines or alkoxy groups can modulate the compound's solubility, cell permeability, and target binding affinity.

  • The C-3 Ethynyl Group: The terminal proton of the ethynyl group can act as a hydrogen bond donor. Substitution at the terminus of the alkyne, for instance with aryl or substituted aryl rings via a Sonogashira coupling, would significantly increase the steric bulk and lipophilicity. This could lead to enhanced binding with hydrophobic pockets in target proteins. A study on 4-alkynyl-quinoline derivatives demonstrated that such modifications led to potent PI3K/mTOR dual inhibitors.[9]

  • Substitutions on the Quinoline Benzene Ring (C5-C8): Modifications on the benzene portion of the quinoline ring are known to have a profound impact on biological activity. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can influence the electronic properties of the entire ring system, affecting its interaction with biological targets. Furthermore, these substitutions are critical for tuning the pharmacokinetic properties of the molecule, such as metabolic stability and bioavailability. For instance, in other quinoline series, a 7-chloro substitution has been shown to be optimal for antimalarial activity.[2]

In Vitro Biological Evaluation: Assessing Anticancer Activity

A crucial step in any SAR study is the biological evaluation of the synthesized compounds. For potential anticancer agents, a standard initial screening method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has laid out a foundational understanding of the synthesis and potential SAR of these derivatives by drawing comparisons with closely related quinoline analogues. The synthetic accessibility of the scaffold, coupled with the known pharmacological importance of both the quinoline ring and the ethynyl group, makes this class of compounds highly attractive for future drug discovery efforts.

Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions at the terminus of the alkyne and on the quinoline benzene ring. Comprehensive biological screening of these compounds against a panel of cancer cell lines and other relevant biological targets will be crucial to establish a definitive SAR and identify lead compounds for further development. The insights and protocols provided in this guide serve as a valuable starting point for researchers venturing into this exciting field of medicinal chemistry.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 2-Chloro-3-ethynylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-ethynylquinoline

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents with activities spanning from anticancer to antiviral.[1][2] The strategic functionalization of this core is paramount for modulating biological activity. The this compound motif is a particularly valuable building block. The chloro-substituent at the 2-position serves as a versatile synthetic handle for nucleophilic substitution, while the ethynyl group at the 3-position is a gateway to a multitude of transformations, including Sonogashira couplings and "click" chemistry cycloadditions, enabling the construction of complex molecular architectures.[3]

This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, moving beyond mere procedural lists to explain the causality behind experimental choices. We will focus on two prominent routes branching from a common, readily accessible intermediate, providing the detailed protocols and comparative data necessary for informed decision-making in a research and development setting.

Retrosynthetic Strategy: Identifying a Key Intermediate

A logical retrosynthetic analysis of the target molecule, this compound, points to a one-carbon homologation of an aldehyde as the most direct approach for installing the terminal alkyne. This identifies 2-chloro-3-formylquinoline as the pivotal intermediate. This aldehyde is readily synthesized via the well-established Vilsmeier-Haack reaction, starting from inexpensive and commercially available N-arylacetamides.[4] Our comparative analysis will therefore focus on the efficiency of converting this key intermediate to the final product.

Retrosynthesis Target This compound Intermediate 2-Chloro-3-formylquinoline Target->Intermediate Aldehyde-to-Alkyne Homologation StartingMaterial N-Arylacetamide Intermediate->StartingMaterial Vilsmeier-Haack Reaction

Caption: Retrosynthetic approach for this compound.

Part 1: Synthesis of the Key Intermediate, 2-Chloro-3-formylquinoline

Both pathways evaluated in this guide share a common first step: the synthesis of 2-chloro-3-formylquinoline via the Vilsmeier-Haack reaction.

Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This electrophilic iminium salt reacts with an electron-rich aromatic compound—in this case, an N-arylacetamide—to effect a cyclization and formylation in a single pot.[4] The use of acetanilides is advantageous as the acetyl group directs the cyclization to form the quinoline core, and the reaction conditions simultaneously install the chloro and formyl groups at the desired 2- and 3-positions, respectively.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Cyclization & Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Acetanilide N-Arylacetamide Cyclization Electrophilic Attack & Cyclization Acetanilide->Cyclization Vilsmeier Reagent Hydrolysis Alkaline Hydrolysis Cyclization->Hydrolysis Product 2-Chloro-3-formylquinoline Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol
  • Reagents: N-Arylacetamide (1.0 equiv), N,N-Dimethylformamide (DMF, ~10 vol), Phosphorus oxychloride (POCl₃, 4.0 equiv).

  • Procedure:

    • To a stirred solution of N-arylacetamide in DMF, cool the mixture to 0-5 °C in an ice bath.

    • Slowly add POCl₃ dropwise, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent forms in situ.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for several hours (reaction progress can be monitored by TLC).

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until it is alkaline (pH > 8).

    • The solid product precipitates. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethyl acetate or ethanol) to afford pure 2-chloro-3-formylquinoline.[4]

  • Expected Yield: Typically 65-85%, depending on the substituents on the starting acetanilide.

Part 2: Comparative Analysis of Aldehyde-to-Alkyne Conversions

With the key intermediate in hand, we now evaluate the two primary methods for the one-carbon homologation to the target alkyne.

Route A: The Corey-Fuchs Reaction

This classical two-step method first converts the aldehyde into a 1,1-dibromoalkene, which is then transformed into the terminal alkyne.[5][6]

Mechanism and Rationale

The first step is a Wittig-type reaction. Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide. This ylide then reacts with the aldehyde (2-chloro-3-formylquinoline) to form a stable 1,1-dibromoalkene intermediate.[5] In the second step, the dibromoalkene is treated with two equivalents of a strong alkyllithium base, such as n-butyllithium (n-BuLi). The first equivalent performs an E2 elimination to give a bromoalkyne intermediate. The second equivalent then carries out a lithium-halogen exchange, and subsequent aqueous workup protonates the resulting lithium acetylide to yield the terminal alkyne.[5][7]

Corey_Fuchs Aldehyde 2-Chloro-3-formylquinoline Intermediate 1,1-Dibromoalkene Intermediate Aldehyde->Intermediate Wittig-type Reaction Reagents1 PPh₃, CBr₄ Reagents1->Intermediate Product This compound Intermediate->Product Elimination & Li-Halogen Exchange Reagents2 1. n-BuLi (2 equiv) 2. H₂O Reagents2->Product Ohira_Bestmann Aldehyde 2-Chloro-3-formylquinoline Addition Nucleophilic Addition to Aldehyde Aldehyde->Addition Reagents Ohira-Bestmann Reagent K₂CO₃, MeOH Intermediate In situ generation of diazomethylphosphonate anion Reagents->Intermediate Intermediate->Addition Fragmentation Cyclization & Fragmentation (Loss of N₂ & Phosphate) Addition->Fragmentation Product This compound Fragmentation->Product

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-3-ethynylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of chemical waste management is to treat all novel or uncharacterized compounds as hazardous until proven otherwise. Given that 2-Chloro-3-ethynylquinoline is a halogenated organic compound, it necessitates careful handling and disposal through designated hazardous waste streams. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on analogous compounds like 2-chloroquinoline and its derivatives, this compound is anticipated to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3][4][5] Therefore, strict adherence to PPE protocols is mandatory.

Body PartRequired PPESpecifications and Best Practices
HandsChemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for perforations before use and change immediately if contaminated.[6]
EyesSafety glasses with side shields or chemical splash gogglesMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for bulk quantities.[5][6]
BodyLaboratory coatA flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage.[6]
RespiratoryChemical fume hoodAll handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]
II. Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[8] this compound waste must be collected in a dedicated container labeled as "Halogenated Organic Waste."

Step-by-Step Waste Collection Protocol:

  • Select the Appropriate Waste Container:

    • Use a leak-proof container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).[9][10]

    • Ensure the container has a secure, tight-fitting lid.

    • Do not use food-grade containers.[8][10]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[11]

    • Clearly write the full chemical name: "this compound."

    • List all other constituents of the waste stream (e.g., solvents used for rinsing).

  • Collect the Waste:

    • Solid Waste: Collect solid this compound, contaminated weighing paper, gloves, and other disposable labware in the designated container.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated liquid waste. Do not mix with non-halogenated solvent waste.[7]

    • Contaminated Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[7]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be clearly marked as a hazardous waste storage site.[9]

III. Decontamination and Empty Container Disposal

Proper decontamination of labware and disposal of empty containers are critical final steps to ensure a safe working environment.

  • Labware Decontamination: All non-disposable labware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.[11]

  • Empty Container Disposal: Original containers of this compound should be triple-rinsed with an appropriate solvent. This rinsate must also be collected as hazardous waste. After triple-rinsing and air-drying, the container can be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[6][11][12]

IV. Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.[2] The most appropriate method for chlorinated organic compounds is high-temperature incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[6][12][13] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and final disposal of the collected waste.[7]

Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_storage Storage & Disposal start Start: Have This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type decontaminate Triple-rinse Labware & Empty Containers fume_hood->decontaminate solid_waste Collect in 'Halogenated Organic Solid Waste' Container waste_type->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container waste_type->liquid_waste Liquid sharps Dispose in Sharps Container waste_type->sharps Sharps label_container Properly Label Waste Container solid_waste->label_container liquid_waste->label_container sharps->label_container collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->liquid_waste store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Transferred for Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific hazardous waste management guidelines and your EHS office for any additional requirements.

References

Essential Safety and Logistical Information for Handling 2-Chloro-3-ethynylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling of 2-Chloro-3-ethynylquinoline. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, logical understanding of the requisite protocols, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment and Triage

  • Quinoline Moiety: Quinolines are known to be irritants to the skin, eyes, and respiratory tract. Some quinoline derivatives are also suspected carcinogens and may cause liver damage with prolonged exposure.[1][2]

  • Halogenated Aromatic: As a chlorinated organic compound, it should be handled with the understanding that such compounds can have significant toxicological effects and may persist in the environment.[3]

  • Terminal Alkyne: The ethynyl group presents a unique set of hazards. Terminal alkynes can form explosive metal acetylides when in contact with certain metals, such as copper, silver, and mercury.[2][4] They are also generally more reactive than internal alkynes.[5][6][7][8]

Based on this assessment, this compound should be treated as a hazardous substance with acute and chronic health risks. All handling should be performed with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with nitrile or neoprene gloves.Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated. The outer glove should be removed and disposed of as solid hazardous waste upon leaving the designated work area.
Eyes Chemical splash goggles and a face shield.Goggles must provide a complete seal around the eyes. A face shield is required when handling larger quantities or when there is a significant risk of splashing.
Body Flame-resistant laboratory coat.The lab coat should be fully buttoned to provide maximum coverage and should not be worn outside of the laboratory.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.All handling of solid this compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure. A respirator provides an additional layer of protection, particularly during weighing and transfer operations.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing absorbent materials, neutralizing agents (for acidic or basic contaminants, though not directly applicable to this compound), and appropriate waste containers must be available in the laboratory.

Weighing and Transferring
  • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.

  • Use anti-static weighing paper or a tared container to prevent dispersal of the solid.

  • Employ a micro-spatula for handling the solid to minimize the creation of dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Post-Handling Decontamination
  • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash.[9][10]

  • All decontamination materials (e.g., wipes, disposable bench covers) must be disposed of as hazardous waste.

  • Remove and dispose of contaminated PPE in the designated solid hazardous waste container.

  • Thoroughly wash hands and forearms with soap and water after completing work and before leaving the laboratory.[9]

Disposal Plan: Waste Segregation and Management

Proper waste segregation is crucial to prevent hazardous reactions and ensure compliant disposal.

Waste Streams
  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[3] The label should explicitly list "this compound" as a constituent.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a clearly labeled "Halogenated Organic Liquid Waste" container.[11] Do not mix with non-halogenated waste streams.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Special Precautions for Acetylenic Waste

To mitigate the risk of explosive acetylide formation, the following precautions are essential:

  • Avoid Contact with Incompatible Metals: Ensure that waste streams containing this compound do not come into contact with copper, silver, mercury, or their salts.[2][4][12] Use glass or plastic containers and funnels for waste collection.

  • Neutralization of Terminal Alkyne: For larger quantities of waste, consider quenching the terminal alkyne before disposal. This should only be performed by experienced chemists following a validated and risk-assessed procedure.

Emergency Response Protocols

Spills
  • Minor Spill (contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area as described in section 3.3.

  • Major Spill (outside of the fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the spill is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) office and emergency services.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualization of Safety Protocols

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for this compound cluster_ppe Personal Protective Equipment start Start: Handling this compound hazard_assessment Hazard Assessment: - Quinoline toxicity - Halogenated compound - Terminal alkyne reactivity start->hazard_assessment ppe_decision Determine Necessary PPE hazard_assessment->ppe_decision hands Hand Protection: Double-glove (nitrile/neoprene) ppe_decision->hands eyes Eye/Face Protection: Chemical splash goggles & face shield ppe_decision->eyes body Body Protection: Flame-resistant lab coat ppe_decision->body respiratory Respiratory Protection: Work in fume hood, consider respirator ppe_decision->respiratory end Proceed with Handling hands->end eyes->end body->end respiratory->end

Caption: PPE Selection Workflow for Handling this compound.

Waste Disposal Decision Tree

Waste_Disposal_Decision_Tree Waste Disposal for this compound start Generate Waste Containing This compound waste_type What is the physical state of the waste? start->waste_type solid_waste Solid Waste (gloves, wipes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) waste_type->sharps_waste Sharps solid_container Dispose in 'Halogenated Organic Solid Waste' container solid_waste->solid_container acetylide_check Check for contact with Cu, Ag, Hg liquid_waste->acetylide_check sharps_container Dispose in designated sharps container sharps_waste->sharps_container end Properly Segregated Waste solid_container->end liquid_container Dispose in 'Halogenated Organic Liquid Waste' container liquid_container->end sharps_container->end no_metal No Incompatible Metal Contact acetylide_check->no_metal No metal_contact Potential Metal Contact (Consult EHS for neutralization) acetylide_check->metal_contact Yes no_metal->liquid_container metal_contact->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.